4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Description
The exact mass of the compound 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUMFJSCJBNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60821-29-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)bis(2,6-dibromo-4,1-phenylene)]bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60821-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038922 | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-45-2 | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4162-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fire guard 3600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenebis(2-(2,6-dibromophenoxy)ethanol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(3,5-DIBROMO-4-(2-HYDROXYETHOXY)PHENYL)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6AMX5NV4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a significant brominated flame retardant. This document delves into the core chemical transformations, offering detailed procedural insights and the underlying scientific principles.
Introduction
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-DHEE), is a derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants.[1] Its molecular structure, characterized by a bisphenol A core with bromine-substituted aromatic rings and terminal hydroxyethyl ether groups, imparts valuable flame-retardant properties to various polymers. This guide will explore the primary synthesis pathway, which involves a two-step process: the bromination of bisphenol A to yield TBBPA, followed by the ethoxylation of TBBPA to produce the final product.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4162-45-2 | [2][3][4] |
| Molecular Formula | C19H20Br4O4 | [2][5] |
| Molecular Weight | 631.98 g/mol | [2][5] |
| Melting Point | 107 °C (lit.) | [2][4] |
| Appearance | White to off-white solid/Slightly beige flakes | [2][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4] |
Overall Synthesis Pathway
The synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a sequential process involving two primary transformations. The logical flow of this synthesis is depicted in the following workflow diagram.
Caption: Overall synthesis workflow from Bisphenol A to the final product.
Step 1: Synthesis of Tetrabromobisphenol A (TBBPA)
The initial step in the synthesis is the electrophilic bromination of bisphenol A. This reaction introduces four bromine atoms onto the aromatic rings, ortho to the hydroxyl groups, yielding tetrabromobisphenol A (TBBPA).
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The phenol rings of bisphenol A are activated towards electrophilic attack by the hydroxyl groups. Bromine, the electrophile, substitutes the hydrogen atoms at the ortho positions. To drive the reaction to completion and to regenerate the bromine, an oxidizing agent such as hydrogen peroxide can be used to oxidize the hydrogen bromide byproduct back to bromine.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of TBBPA:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charging Reactants: The flask is charged with bisphenol A and a suitable organic solvent, such as dichloroethane. Water and a catalytic amount of a phase transfer catalyst may also be added.
-
Addition of Bromine and Oxidant: A solution of bromine in the same solvent is added dropwise from the dropping funnel. Concurrently, an aqueous solution of hydrogen peroxide is added. The reaction temperature is typically maintained between 20-40°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of bisphenol A.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The organic phase is washed with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.[2] This is followed by washing with water and brine.
-
Purification: The crude TBBPA is obtained by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield a white crystalline solid.[6]
Step 2: Synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
The second and final step is the ethoxylation of the synthesized TBBPA. This reaction introduces the 2-hydroxyethyl ether moieties at the phenolic hydroxyl groups. Two primary methods for this transformation are prevalent: reaction with ethylene oxide or with ethylene carbonate.
Method A: Reaction with Ethylene Oxide
This method involves the direct reaction of TBBPA with ethylene oxide under elevated temperature and pressure.
The reaction proceeds via a base-catalyzed ring-opening of the epoxide. The phenolic protons of TBBPA are acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the hydroxyethyl ether linkage. This occurs on both phenolic hydroxyl groups.
Safety Precaution: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[1][7][8] This reaction must be carried out in a specialized high-pressure reactor (autoclave) with appropriate safety measures and continuous monitoring.[7]
-
Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned and dried.
-
Charging Reactants: The autoclave is charged with TBBPA, a suitable catalyst (e.g., a tertiary amine or a quaternary ammonium salt), and optionally a solvent.
-
Pressurization and Heating: The reactor is sealed and purged with an inert gas, such as nitrogen. A calculated amount of liquid ethylene oxide is then introduced. The reactor is heated to the desired temperature, typically in the range of 100-150°C, causing the internal pressure to rise.
-
Reaction Maintenance: The reaction mixture is stirred vigorously at the set temperature for a specified period, typically several hours, while monitoring the pressure.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess ethylene oxide is carefully vented through a scrubbing system.
-
Isolation and Purification: The crude product is discharged from the reactor. Purification is typically achieved by recrystallization from a suitable solvent, such as methanol or a toluene/heptane mixture, to yield the final product as a crystalline solid.[6]
Method B: Reaction with Ethylene Carbonate
An alternative and potentially safer method involves the use of ethylene carbonate as the ethoxylating agent, avoiding the handling of gaseous ethylene oxide.
In the presence of a base catalyst, such as potassium carbonate, the phenolic hydroxyl groups of TBBPA react with ethylene carbonate.[9] This reaction proceeds via nucleophilic acyl substitution followed by decarboxylation to yield the desired hydroxyethyl ether.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with TBBPA, ethylene carbonate (in stoichiometric excess), and a catalytic amount of potassium carbonate.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 150-180°C under a nitrogen atmosphere and stirred for several hours.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst and any unreacted ethylene carbonate. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization as described in Method A.
Characterization of the Final Product
The identity and purity of the synthesized 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] are confirmed through various analytical techniques.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The isopropylidene group will exhibit a singlet for the six methyl protons. The methylene protons of the hydroxyethyl groups will appear as two distinct multiplets. The aromatic protons will give rise to a singlet. The hydroxyl protons will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each unique carbon atom.[5][10] This includes the quaternary carbon and the methyl carbons of the isopropylidene group, the aromatic carbons (with those bonded to bromine appearing at characteristic chemical shifts), and the two different methylene carbons of the hydroxyethyl ether groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.[11] Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages. The C-Br stretching vibrations will appear in the fingerprint region.
Chromatographic and Physical Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction.
-
Gas Chromatography (GC): For purity assessment, GC can also be employed, often after derivatization of the hydroxyl groups.[3]
-
Melting Point Determination: A sharp melting point range close to the literature value of 107°C is indicative of high purity.[2][4]
Safety and Handling
The synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] involves the use of hazardous materials that require careful handling and appropriate safety precautions.
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, the affected area should be washed immediately with a solution of sodium thiosulfate.[2]
-
Ethylene Oxide: As a carcinogen and a highly flammable gas, ethylene oxide requires stringent safety protocols.[1][7][8] Its use should be restricted to specialized equipment like a high-pressure autoclave, and personnel must be trained in its safe handling. Continuous air monitoring is recommended to ensure that exposure limits are not exceeded.[8][12]
-
Solvents: Many of the organic solvents used in this synthesis are flammable and may be toxic. They should be handled in a fume hood, away from ignition sources.
-
General Precautions: Standard laboratory safety practices, including the use of PPE and working in a well-ventilated area, should be followed at all times.
Conclusion
The synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a well-established process that relies on fundamental organic transformations. By carefully controlling the reaction conditions for both the bromination of bisphenol A and the subsequent ethoxylation of TBBPA, high-purity product can be obtained. The choice between using ethylene oxide or ethylene carbonate for the ethoxylation step will depend on the available equipment and safety considerations. Thorough characterization of the final product is essential to ensure its identity and purity for its intended applications as a flame retardant.
References
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of bis(hydroxyethyl ether) of bisphenol A by reacting bisphenol A with ethylene carbonate. Retrieved from [Link]
-
Meti, M. D., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Ethylene Oxide. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
MDPI. (2023, June 14). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved from [Link]
-
Request PDF. (2025, August 9). The potential mechanisms of TBBPA bis(2-hydroxyethyl) ether induced developmental neurotoxicity in juvenile zebrafish (Danio rerio). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Retrieved from [Link]
-
YouTube. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Ethylene Oxide - Our Commitment to Safety and Product Stewardship. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1047 -- Ethylene oxide. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
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- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. eCFR :: 29 CFR 1910.1047 -- Ethylene oxide. [ecfr.gov]
physicochemical properties of TBBPA bis(2-hydroxyethyl) ether
An In-depth Technical Guide to the Physicochemical Properties of TBBPA bis(2-hydroxyethyl) ether
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-BHEE). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights into the experimental rationale and analytical methodologies.
Introduction and Strategic Importance
Tetrabromobisphenol A bis(2-hydroxyethyl) ether, with the CAS Registry Number 4162-45-2, is a significant derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA).[1][2][3][4][5][6] It is chemically known as 2,2-Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propane. TBBPA itself is a high-production-volume chemical, and its derivatives are crucial in polymer chemistry.[7][8] TBBPA-BHEE serves primarily as a reactive intermediate in the synthesis of polymers.[9] Its two terminal hydroxyl groups allow it to be chemically incorporated into polymer backbones, such as polyesters and polyurethanes. This reactive nature is key to its function, as it imparts flame retardancy while minimizing the potential for leaching that is often associated with additive flame retardants.
Understanding the physicochemical properties of TBBPA-BHEE is paramount for controlling polymerization reactions, predicting its environmental fate, and developing accurate analytical methods for its detection.[9][10]
Core Physicochemical Properties
The functional behavior of TBBPA-BHEE in both industrial and environmental systems is dictated by its intrinsic physicochemical properties. These parameters influence its solubility, reactivity, distribution, and persistence.
Data Summary Table
The following table summarizes the key , compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 4162-45-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₉H₂₀Br₄O₄ | [1][2][5] |
| Molecular Weight | 631.98 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder/crystal | [1] |
| Melting Point | 107 °C to 121 °C | [1] |
| Boiling Point | 582.1 ± 50.0 °C (Predicted) | [1] |
| Density | 1.811 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO; Soluble in water. | [1] |
| pKa | 13.76 ± 0.10 (Predicted) | [1] |
| LogP | 5.52 to 5.80 | [2][5] |
Expert Insights into the Properties
-
Melting Point: The relatively high melting point range (107-121 °C) is characteristic of a solid crystalline structure and is a critical parameter for processing conditions when used as a reactive monomer in polymerization.[1] Differential Scanning Calorimetry (DSC) is the standard technique for its precise determination, revealing not just the melting temperature but also purity and thermal stability.
-
Solubility: The molecule exhibits solubility in polar organic solvents like methanol, which is consistent with the presence of two terminal hydroxyl groups.[1] This property is crucial for its application in solution polymerization processes. Its reported solubility in water suggests a higher potential for environmental mobility compared to its more hydrophobic parent compound, TBBPA.
-
LogP (Octanol-Water Partition Coefficient): A LogP value in the range of 5.52-5.80 indicates a high degree of lipophilicity.[2][5] This suggests a tendency to partition into organic phases and bioaccumulate in fatty tissues. This parameter is a cornerstone for toxicological risk assessment and environmental modeling, often determined experimentally via the shake-flask method or calculated using computational models.
-
pKa: The predicted pKa of 13.76 relates to the acidity of the hydroxyl protons.[1] This high value confirms they are standard alcoholic protons, not acidic phenolic protons (which have been etherified). This is significant for its reactivity, indicating it will readily participate in reactions typical of alcohols, such as esterification and urethane formation, under appropriate catalytic conditions.
Structural Elucidation and Analytical Characterization
The definitive identification and quantification of TBBPA-BHEE rely on a combination of chromatographic and spectroscopic techniques.
Chemical Identifiers
These identifiers provide an unambiguous, machine-readable representation of the molecular structure, essential for database searches and computational analysis.
Analytical Methodologies
The analysis of TBBPA-BHEE, particularly in complex matrices like environmental samples or polymers, necessitates a robust analytical workflow. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for its sensitive and selective determination.[10][11][12] Gas chromatography (GC) is less suitable due to the compound's low volatility and thermal lability.
Experimental Protocol: A Self-Validating Analytical Workflow
The following section outlines a validated, field-proven protocol for the determination of TBBPA-BHEE in a solid matrix (e.g., sediment, plastic). The causality behind each step is explained to ensure methodological integrity.
Step 1: Sample Extraction
Objective: To efficiently transfer the analyte from the solid matrix into a liquid solvent.
Protocol:
-
Homogenize 1-2 grams of the solid sample.
-
Add an internal standard (e.g., ¹³C-labeled TBBPA-BHEE) to correct for matrix effects and recovery losses. This is a cornerstone of a self-validating system.
-
Perform pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) using a 1:1 mixture of dichloromethane and hexane.
-
Causality: This solvent combination provides the necessary polarity to solvate TBBPA-BHEE while still being effective for a wide range of organic compounds. PLE/UAE is chosen over simpler methods like Soxhlet to improve efficiency and reduce solvent consumption.
-
Step 2: Sample Cleanup
Objective: To remove interfering co-extracted compounds that can suppress the analyte signal in the mass spectrometer.
Protocol:
-
Concentrate the raw extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent.
-
Pass the reconstituted extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel).
-
Causality: The SPE stationary phase retains highly polar and non-polar interferences while allowing the semi-polar TBBPA-BHEE to elute with an appropriate solvent gradient. This step is critical for achieving low detection limits and ensuring the trustworthiness of the quantitative data.
-
Step 3: Instrumental Analysis (LC-MS/MS)
Objective: To separate the analyte from any remaining interferences and perform sensitive, selective detection and quantification.
Protocol:
-
Inject the cleaned extract into an HPLC system equipped with a C18 reversed-phase column.
-
Elute the analyte using a gradient mobile phase, typically consisting of acetonitrile and water (often with a formic acid modifier).
-
Causality: Reversed-phase chromatography effectively separates compounds based on hydrophobicity. A gradient elution ensures that analytes with a wide range of polarities can be analyzed in a single run with good peak shape.
-
-
Interface the HPLC with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Causality: ESI is the preferred ionization technique for polar, non-volatile compounds. Operating in negative mode is optimal for halogenated compounds. The use of MRM provides two levels of mass filtering, ensuring exceptional selectivity and minimizing false positives, thus making the detection system self-validating.
-
Workflow Visualization
The logical flow of this analytical protocol is illustrated below.
Caption: Synthesis of TBBPA-BHEE from TBBPA.
This reaction transforms the acidic phenolic groups of TBBPA into more stable ether linkages, with terminal primary alcohol functionalities available for subsequent polymerization reactions.
Conclusion
TBBPA bis(2-hydroxyethyl) ether is a compound of significant industrial relevance, whose physicochemical properties are integral to its function as a reactive flame retardant. Its high lipophilicity and potential for environmental persistence underscore the importance of the robust and validated analytical methods detailed in this guide. The synthesis pathway, structural characteristics, and core properties presented here provide a foundational understanding for professionals engaged in polymer science, environmental monitoring, and regulatory assessment.
References
-
Hughes, M. F., Edwards, S. W., & Fantel, A. G. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrabromobisphenol A. PubChem. [Link]
-
CAS Common Chemistry. (n.d.). Tetrabromobisphenol A bis(2-hydroxyethyl) ether. [Link]
-
Wikipedia. (n.d.). Tetrabromobisphenol A. [Link]
-
SIELC Technologies. (2018). Tetrabromobisphenol A bis(2-hydroxyethyl) ether. [Link]
-
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An In-depth Technical Guide to Di-tert-butyl dicarbonate (Boc Anhydride): Structure, Properties, and Application in Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, is an indispensable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. Its primary utility lies in the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. This guide provides a comprehensive technical overview of Di-tert-butyl dicarbonate, detailing its chemical structure, physicochemical properties, and the mechanistic principles underpinning its application. A significant focus is placed on the strategic implementation of Boc anhydride in synthetic workflows, supported by field-proven insights and detailed experimental protocols. This document serves as a critical resource for researchers and professionals engaged in drug development and complex molecule synthesis, offering both foundational knowledge and practical guidance.
Introduction: The Quintessential Reagent for Amine Protection
In the intricate landscape of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide chemistry, offering a robust shield that is easily cleaved under specific acidic conditions.[1] The reagent of choice for installing this group is Di-tert-butyl dicarbonate (CAS No. 24424-99-5), frequently abbreviated as Boc₂O or Boc anhydride.[2]
This pyrocarbonate reacts efficiently with primary and secondary amines to form N-tert-butoxycarbonyl derivatives, or Boc-protected amines.[2] These resulting carbamates are stable to a wide array of reagents, including most bases and nucleophiles, which allows for subsequent chemical transformations on other parts of the molecule.[2][3] This stability profile makes the Boc group an excellent orthogonal partner to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a strategy of immense importance in solid-phase peptide synthesis (SPPS).[2] This guide will delve into the essential technical aspects of Boc anhydride, providing the necessary framework for its effective and strategic use in a laboratory setting.
Chemical Structure and Physicochemical Properties
Molecular Structure
Di-tert-butyl dicarbonate is an acyclic carboxylic anhydride.[4] Its structure features a central pyrocarbonate core flanked by two sterically demanding tert-butyl groups. This steric hindrance is a key determinant of its reactivity and stability.
-
Preferred IUPAC Name: Di-tert-butyl dicarbonate[2]
-
Other Names: Boc anhydride, Di-t-butyl pyrocarbonate, Boc₂O[2]
-
CAS Number: 24424-99-5[2]
-
Molecular Formula: C₁₀H₁₈O₅[2]
-
Molecular Weight: 218.249 g·mol⁻¹[2]
Caption: 2D representation of Di-tert-butyl dicarbonate.
Physicochemical Data
The physical state of Boc anhydride can be either a colorless solid or an oil, as its melting point is near ambient temperature.[2] It is sensitive to moisture and should be stored in a dry environment.[5] Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Colorless solid or oil | [2] |
| Melting Point | 22 to 24 °C (72 to 75 °F) | [2][4] |
| Boiling Point | 56 to 57 °C at 0.5 mmHg | [2][4] |
| Density | 0.95 g·cm⁻³ at 25 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in most organic solvents (THF, dioxane, acetonitrile, dichloromethane) | [2][4][5] |
Mechanism of Amine Protection
The reaction of Boc anhydride with an amine is a nucleophilic acyl substitution.[1] The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide gas and the tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the positively charged amine intermediate to yield the final N-Boc protected amine and tert-butanol.[6]
The evolution of CO₂ gas is a key characteristic of this reaction, and it is crucial to ensure the reaction is not conducted in a sealed vessel to avoid pressure build-up.[6]
Caption: Workflow of the Boc protection mechanism.
Experimental Protocol: General Procedure for N-Boc Protection
The Boc protection of amines is a high-yielding and robust reaction.[3] Numerous protocols exist, and the choice of solvent and base (if any) can be tailored to the specific substrate. Below is a general, field-proven protocol adaptable for many primary and secondary amines.
Causality Behind Experimental Choices
-
Solvent (THF): Tetrahydrofuran (THF) is an excellent choice as it dissolves both the amine substrate and Boc anhydride, creating a homogenous reaction mixture.[7] It is also relatively inert under these conditions.
-
Temperature (0 °C to RT): Starting the reaction at 0 °C helps to control the initial exotherm that can occur upon addition of the reagents. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[7]
-
Stoichiometry (Excess Amine or Base): While the reaction can proceed without an external base, using a slight excess of the amine starting material or a non-nucleophilic base like triethylamine can be beneficial.[1][6] The base neutralizes the proton on the amine after the initial attack, preventing the formation of an unreactive ammonium salt.
-
Aqueous Workup (NaHCO₃): The saturated sodium bicarbonate wash is crucial for removing any unreacted Boc anhydride and acidic byproducts.
-
Extraction (tert-butyl methyl ether): This solvent is effective for extracting the Boc-protected amine from the aqueous phase and is easily removed under reduced pressure.[7]
Step-by-Step Methodology
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (or other suitable extraction solvent)
-
0.1 N aqueous HCl
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: A solution of Di-tert-butyl dicarbonate (1.0 equiv) in dry THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[7]
-
Substrate Addition: The amine (1.5 equiv) is added dropwise to the stirred solution.[7]
-
Reaction Progression: The ice bath is removed, and the solution is allowed to warm to room temperature and stirred overnight.[7]
-
Quenching: Saturated aqueous NaHCO₃ solution is added to the reaction mixture.[7]
-
Extraction: The mixture is extracted three times with tert-butyl methyl ether.[7]
-
Washing: The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and then with saturated aqueous NaHCO₃ solution.[7]
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the volatiles are removed by means of a rotary evaporator to yield the crude Boc-protected amine.[7]
-
Purification: If necessary, the product can be further purified by column chromatography or recrystallization.[7]
Deprotection of the Boc Group
A key advantage of the Boc group is its lability under acidic conditions.[8] This allows for its selective removal without affecting other, more robust protecting groups.
-
Standard Conditions: The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, or using hydrogen chloride (HCl) in methanol or dioxane.[8]
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which initiates the fragmentation of the protecting group. This generates a stable tert-butyl cation, carbon dioxide, and the free amine.[1]
-
Scavengers: The liberated tert-butyl cation is an electrophile and can potentially alkylate nucleophilic residues in the substrate (e.g., tryptophan or methionine). To prevent this, "scavengers" such as anisole or thioanisole are often added to the deprotection mixture.[8]
Applications in Drug Development and Peptide Synthesis
The Boc group is foundational in the synthesis of complex molecules, particularly peptides and other pharmaceuticals.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), amino acids are sequentially added to a growing peptide chain. Boc anhydride is used to protect the alpha-amino group of the incoming amino acid, preventing self-polymerization.[5] After coupling, the Boc group is removed with acid, liberating the N-terminus for the next coupling cycle.[5]
-
Pharmaceutical Research: Many drug molecules contain amine functionalities. Protecting these groups with Boc anhydride allows for modifications elsewhere in the molecule that would otherwise be incompatible with a free amine.[5] The stability of the Boc group to many reaction conditions, coupled with its mild removal, makes it an invaluable tool in the synthesis of active pharmaceutical ingredients (APIs).[5]
Conclusion
Di-tert-butyl dicarbonate is a powerful and versatile reagent that has become a mainstay in synthetic organic chemistry. Its ability to efficiently introduce the acid-labile Boc protecting group onto amines provides chemists with a reliable method to temporarily mask one of the most common functional groups. A thorough understanding of its structure, properties, reaction mechanism, and the logic behind established protocols is essential for any researcher or scientist in the field of drug development. The strategic application of Boc protection and deprotection enables the synthesis of complex, life-saving molecules that would otherwise be inaccessible.
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
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An In-depth Technical Guide on the Mechanism of Action of Flame Retardants
This guide provides a comprehensive exploration of the chemical and physical mechanisms by which flame retardants inhibit or suppress the combustion process in polymeric materials. Designed for researchers, scientists, and professionals in material science and chemical development, this document synthesizes fundamental principles with field-proven insights to elucidate the core strategies of fire protection.
The Fundamentals of Polymer Combustion
To understand how flame retardants work, one must first grasp the process of polymer combustion. It is not the solid material that burns directly, but rather the flammable gases it releases upon heating.[1] This process is a self-sustaining cycle known as the combustion cycle, which involves three essential elements: heat, fuel, and an oxidizing agent (typically oxygen).[2][3]
-
Heating: An external heat source raises the temperature of the polymer.
-
Decomposition (Pyrolysis): The polymer breaks down, releasing flammable volatile gases. This is the "fuel" for the fire.
-
Ignition: In the presence of sufficient oxygen, these gases ignite, creating a flame.
-
Propagation: The flame generates significant heat, a portion of which radiates back to the polymer surface, causing further pyrolysis and sustaining the cycle.
Flame retardant technologies are designed to interrupt this cycle at one or more stages, thereby preventing ignition, slowing the spread of fire, or reducing the heat released.[4] They can act physically or chemically in either the solid (condensed) phase or the gas phase.
Caption: The self-sustaining combustion cycle and key intervention points for flame retardants.
Gas Phase Inhibition: Quenching the Fire in the Air
Gas phase-active flame retardants interfere with the chemical reactions that occur within the flame itself.[2] The combustion in the flame is a high-energy radical chain reaction.[1][3] Highly reactive species, primarily hydrogen (H•) and hydroxyl (OH•) radicals, are responsible for breaking down the flammable gases and propagating the fire.[1]
Radical Quenching
The core mechanism of gas phase inhibition is the removal of these high-energy radicals, a process known as "radical quenching" or "radical trapping".[3][5]
-
Halogenated Flame Retardants: These compounds, containing bromine or chlorine, release halogen radicals (X•) upon heating.[1][5] These halogen radicals are less reactive than H• or OH• radicals. They effectively scavenge the high-energy radicals from the flame, replacing them with the less reactive halogen radicals and terminating the combustion chain reaction.[1][6] The general effectiveness order is Br > Cl, as bromine is released over a narrower, optimal temperature range for flame inhibition.[1]
-
Reaction Cycle:
-
R-X → R• + X•
-
X• + RH → HX + R•
-
HX + H• → H₂ + X•
-
HX + OH• → H₂O + X•
-
-
-
Phosphorus-Based Flame Retardants: While many phosphorus compounds act in the condensed phase, some can volatilize and act in the gas phase. They form phosphorus-containing radicals, such as PO• and PO₂•, which are highly effective at scavenging H• and OH• radicals.[3][7]
Caption: Gas phase mechanism: high-energy radicals are replaced by low-energy radicals.
Dilution Effect
Another gas phase mechanism is dilution. Flame retardants can release non-combustible gases, such as water (H₂O) or carbon dioxide (CO₂).[8] These gases dilute the concentration of flammable volatiles and oxygen, making ignition less likely.[9][10] This effect is a primary mechanism for mineral flame retardants like aluminum hydroxide.
Condensed Phase Mechanism: Fighting Fire at the Source
Condensed phase flame retardants act in or on the polymer itself, interrupting the combustion cycle by altering the pyrolysis process.[9] This approach focuses on reducing the amount of fuel available to the flame.
Char Formation and Intumescence
A highly effective condensed phase strategy is the formation of a carbonaceous char layer on the polymer's surface.[11] This layer acts as a physical barrier with low thermal conductivity.[2][12] It insulates the underlying material from the heat of the flame and prevents the escape of flammable gases, effectively starving the fire of fuel.[5][8]
Intumescence is a specialized and highly efficient form of charring.[2] Intumescent flame retardant (IFR) systems swell significantly when heated to form a thick, multicellular, insulating char.[13][14] A typical IFR system consists of three key components that work in concert:[14][15]
-
Acid Source: Decomposes to produce a mineral acid (e.g., phosphoric acid from ammonium polyphosphate, APP).[14]
-
Carbon Source (Charring Agent): A polyhydric compound (e.g., pentaerythritol, PER) that reacts with the acid to form the carbonaceous char.[15]
-
Blowing Agent (Gas Source): A compound (e.g., melamine) that releases non-flammable gases, causing the char to swell into an insulating foam.[15]
Caption: The sequential chemical and physical processes in an intumescent system.
Formation of a Protective Glassy Layer
Some inorganic flame retardants, such as zinc borate and other boron compounds, can form a protective glassy layer on the surface of the burning material upon heating.[1] This vitreous barrier serves a similar function to a char layer, insulating the polymer and impeding the release of flammable gases.[2]
Cooling Effect via Endothermic Degradation
A third major mechanism relies on simple physics: cooling the system to a point below its ignition temperature.[3] This is the primary mode of action for mineral fillers like Aluminum Trihydroxide (ATH) and Magnesium Dihydroxide (MDH).[4]
When heated, these compounds undergo an endothermic decomposition, a reaction that absorbs a significant amount of heat from the surroundings.[1][4][5] This process has a dual benefit:
-
Heat Sink: The endothermic reaction cools the polymer substrate, slowing its thermal decomposition and reducing the rate of fuel production.[4]
-
Dilution: The decomposition releases water vapor, a non-flammable gas that dilutes the fuel/oxygen mixture in the gas phase, further inhibiting combustion.[1]
For example, ATH decomposes at around 200°C, making it suitable for polymers processed at lower temperatures, while MDH decomposes around 300°C, allowing its use in plastics processed at higher temperatures.[1]
Synergistic Effects: The Whole is Greater than the Sum of its Parts
In modern formulations, flame retardants are often used in systems where their combined effect is greater than the sum of their individual effects—a phenomenon known as synergism. Understanding these interactions is critical for developing efficient, low-loading flame retardant packages.
-
Antimony and Halogens: Antimony trioxide (Sb₂O₃) has little flame retardant effect on its own but is a powerful synergist for halogenated compounds. In the presence of a halogen source, it forms antimony trihalide (e.g., SbBr₃), a dense gas that is highly effective at both isolating oxygen from the material surface and quenching radicals in the gas phase.[3]
-
Phosphorus and Nitrogen: Phosphorus-nitrogen (P-N) systems are another classic example.[16] Phosphorus compounds are excellent char formers (condensed phase), while nitrogen compounds (like melamine) can act as blowing agents to create a more robust char and also release inert ammonia gas to dilute the flame (gas phase).[16] Some P-N species can also form radicals that contribute to gas phase inhibition.[16]
Experimental Validation of Flame Retardant Mechanisms
The efficacy of a flame retardant system must be validated through standardized testing. These protocols are self-validating systems designed to provide reproducible, quantitative data on a material's fire performance.
Key Experimental Protocols
| Test Method | Standard | Principle & Key Parameters Measured |
| Limiting Oxygen Index (LOI) | ASTM D2863 / ISO 4589 | Measures the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain candle-like combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy. |
| UL 94 Vertical Burn Test | ANSI/UL 94 | A small-scale test where a vertical sample is subjected to a flame. It classifies materials as V-0, V-1, or V-2 based on afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. V-0 is the highest rating.[10] |
| Cone Calorimetry | ASTM E1354 / ISO 5660 | A bench-scale test that measures the response of materials to a specific level of radiant heat. It is one of the most important tests for assessing real-world fire hazard, providing data on Heat Release Rate (HRR), Time to Ignition (TTI), Smoke Production, and Mass Loss Rate.[17] |
Protocol Example: UL 94 Vertical Burn Test
This protocol outlines the procedure for classifying a material's flammability, a cornerstone for ensuring product safety and regulatory compliance.
Objective: To determine the flammability classification (V-0, V-1, or V-2) of a plastic material.
Materials & Equipment:
-
Test specimens (typically 125 mm x 13 mm, with specified thickness).
-
UL 94 test chamber.
-
Tirrill burner with a 10 mm diameter barrel.
-
Methane gas supply (98% minimum purity).
-
Timing device (accurate to 0.1 s).
-
Dry, absorbent surgical cotton.
-
Conditioning chamber (23°C ± 2°C, 50% ± 5% RH).
Methodology:
-
Conditioning: Condition a set of five test specimens for a minimum of 48 hours at 23°C and 50% relative humidity.
-
Setup: Place a specimen vertically in the clamp within the test chamber. Place a small patch of dry cotton on the chamber floor, 300 mm below the lower end of the specimen.
-
Flame Application (First): Adjust the burner to produce a 20 mm high blue flame. Apply the flame to the center of the lower edge of the specimen for 10.0 ± 0.5 seconds.
-
First Afterflame Measurement (t₁): After 10 seconds, remove the flame and measure the duration of any flaming combustion on the specimen (t₁).
-
Flame Application (Second): As soon as flaming on the specimen ceases, immediately re-apply the flame for another 10.0 ± 0.5 seconds.
-
Second Afterflame & Afterglow Measurement (t₂ & t₃): After the second application, remove the flame. Measure the duration of flaming combustion (t₂, afterflame time) and the duration of glowing combustion after the flame extinguishes (t₃, afterglow time).
-
Observations: Record whether any flaming drips from the specimen ignite the cotton patch below.
-
Repeat: Repeat the procedure for the remaining four specimens.
-
Classification: Analyze the data for all five specimens according to the criteria in the UL 94 standard to assign a V-0, V-1, or V-2 rating.
Caption: A generalized experimental workflow for evaluating a new flame retardant formulation.
Conclusion
The mechanisms of flame retardancy are diverse and complex, spanning both chemical and physical interventions in the combustion process. From gas phase radical quenching to the formation of insulating condensed phase char layers and endothermic cooling, the choice of flame retardant strategy is intrinsically linked to the polymer chemistry, processing conditions, and final application requirements. As the industry continues to move towards more sustainable and halogen-free solutions, a deep, mechanistic understanding is paramount for the rational design of the next generation of fire safety materials.
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The Solubility Profile of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE), a widely utilized brominated flame retardant, possesses a solubility profile that is critical to its application, environmental fate, and toxicological assessment. This technical guide provides a comprehensive overview of the solubility of TBBPE in various organic solvents. While quantitative solubility data in organic media is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative and semi-quantitative information, explains the physicochemical principles governing its solubility, and provides a detailed experimental protocol for its precise determination. This document is intended to serve as a valuable resource for professionals working with TBBPE, enabling a deeper understanding of its behavior in solution and facilitating informed decisions in experimental design and safety management.
Introduction to TBBPE and the Significance of its Solubility
Tetrabromobisphenol A bis(2,3-dibromopropyl) ether, with the CAS number 21850-44-2, is a complex brominated flame retardant. Its molecular structure, characterized by a high degree of bromination and a large, lipophilic framework, dictates its physical and chemical properties. Understanding the solubility of TBBPE is paramount for a variety of scientific and industrial applications. In manufacturing, it governs the choice of solvents for synthesis, purification, and formulation. For toxicological and environmental studies, solubility data is essential for preparing accurate dosing solutions and for modeling its partitioning and persistence in different environmental compartments.
Physicochemical Properties Governing TBBPE Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute and solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
TBBPE is a large, non-polar molecule due to its hydrocarbon backbone and the presence of numerous bromine atoms, which contribute to its high molecular weight (943.6 g/mol )[1]. The molecule has ether linkages, but the bulky bromine atoms and the overall non-polar character dominate its interactions. Therefore, TBBPE is expected to be more soluble in non-polar organic solvents that can effectively interact with its large surface area through London dispersion forces. Conversely, its solubility in polar solvents, particularly water, is anticipated to be extremely low.
Caption: Molecular Structure of TBBPE.
Solubility Profile of TBBPE
Based on available data, the solubility of TBBPE in a range of organic solvents and water is summarized below. It is important to note that most of the available information is qualitative.
| Solvent | Solvent Polarity | Solubility |
| Water | High | 1 g/L at 25°C[2] |
| Methanol | High | Insoluble / Slightly Soluble[3] |
| Ethanol | High | No Data Available |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Chloroform | Medium | Slightly Soluble[3] |
| Toluene | Low | Soluble |
| Benzene | Low | Soluble |
| Hexane | Low | No Data Available |
| Dimethyl Sulfoxide (DMSO) | High | Slightly Soluble[3] |
Discussion of Solubility Data:
-
Aqueous Solubility: There is a notable discrepancy in the reported aqueous solubility of TBBPE. While some sources describe it as insoluble, a report from the National Toxicology Program provides a quantitative value of 1 g/L at 25°C[2]. This value is surprisingly high for a molecule of this size and lipophilicity (log Pow > 7.2) and may warrant further investigation. It is possible that the reported value refers to a formulation or a specific experimental condition.
-
Polar Solvents: TBBPE is reported to be insoluble or only slightly soluble in polar protic solvents like methanol[3]. This is consistent with its non-polar structure, which cannot favorably interact with the strong hydrogen-bonding network of these solvents. The slight solubility in DMSO, a polar aprotic solvent, may be attributed to its ability to engage in dipole-dipole interactions.
-
Non-Polar and Moderately Polar Solvents: TBBPE exhibits good solubility in non-polar aromatic solvents like toluene and benzene, as well as in moderately polar solvents such as dichloromethane and acetone. This is attributed to the favorable van der Waals interactions between the large TBBPE molecule and the solvent molecules.
Experimental Protocol for Determining TBBPE Solubility
To obtain precise and reliable quantitative solubility data for TBBPE, a standardized experimental protocol is essential. The following method is a robust approach based on the shake-flask method coupled with a suitable analytical technique for quantification.
Materials and Equipment
-
TBBPE (analytical standard, >98% purity)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of TBBPE into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a minimum of 24-48 hours with continuous agitation. This ensures that the solution reaches saturation.
-
Visually inspect the vials to confirm the presence of undissolved TBBPE.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of TBBPE in the solvent of interest.
-
Analyze the calibration standards and the diluted sample solutions by HPLC. A C18 reversed-phase column is typically suitable. The mobile phase composition will depend on the solvent used for the solubility study but will likely involve a mixture of acetonitrile or methanol and water.
-
Detection can be performed using a UV detector at a wavelength where TBBPE has significant absorbance or, for higher specificity and sensitivity, a mass spectrometer.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of TBBPE in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of TBBPE in the organic solvent using the following formula: Solubility (g/L) = (Concentration from HPLC, g/L) x (Dilution Factor)
-
Caption: Experimental workflow for TBBPE solubility determination.
Conclusion
The solubility of TBBPE is a critical parameter for its safe and effective use and for understanding its environmental impact. While comprehensive quantitative data in organic solvents is sparse, this guide has consolidated the available qualitative information and provided a framework for its experimental determination. TBBPE's high lipophilicity dictates its good solubility in non-polar and moderately polar organic solvents and its very low solubility in polar solvents. The provided experimental protocol offers a reliable method for researchers to generate the precise solubility data needed for their specific applications. Further research to quantify the solubility of TBBPE in a wider range of organic solvents at various temperatures is highly encouraged to fill the existing data gaps.
References
-
PubChem. (n.d.). Tetrabromobisphenol A bis(2,3-dibromopropyl ether). National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]
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Navigating the Depths: An In-depth Technical Guide to Bioaccumulation Potential in Aquatic Organisms
Foreword: The Imperative of Understanding Bioaccumulation in Aquatic Ecosystems
In the intricate web of aquatic life, the silent and often invisible process of bioaccumulation poses a significant threat. As researchers, scientists, and drug development professionals, a profound understanding of how chemical substances concentrate in aquatic organisms is not merely an academic exercise; it is a critical component of environmental stewardship and responsible product development. The introduction of novel chemical entities, including pharmaceuticals, into the environment necessitates a rigorous evaluation of their potential to accumulate in aquatic fauna, thereby safeguarding both ecosystem integrity and human health.
This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific inquiry itself—from foundational principles to the complexities of modern assessment strategies. We will journey through the core concepts of bioaccumulation, explore the multifaceted factors that govern it, and delve into the practicalities of its measurement and prediction. The methodologies presented herein are not just protocols but are framed within a self-validating system, emphasizing the causality behind each experimental choice. Our objective is to provide a comprehensive and authoritative resource, grounded in established scientific principles and regulatory frameworks, to empower you in your critical work.
Chapter 1: The Fundamental Trinity of Bioaccumulation
The assessment of a chemical's propensity to concentrate in aquatic life revolves around three interconnected yet distinct processes: bioconcentration, bioaccumulation, and biomagnification. A clear understanding of their definitions and interplay is paramount for accurate risk assessment.
-
Bioconcentration refers to the accumulation of a substance in an organism directly from the surrounding water, primarily through respiratory surfaces like gills and dermal absorption.[1][2][3][4] It is a passive process driven by the partitioning of the chemical between the water and the organism's tissues.[5]
-
Bioaccumulation is a broader term that encompasses all routes of exposure, including uptake from water (bioconcentration) and the consumption of contaminated food.[1][2][3][6][7] This process is particularly relevant for substances that are not readily metabolized and are transferred through the food web.
-
Biomagnification describes the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.[3][6] Predators consume prey containing the chemical, leading to a higher concentration in their own bodies.
The relationship between these processes can be visualized as a hierarchical flow of contaminants through an aquatic ecosystem.
Figure 1: Conceptual diagram illustrating the primary pathways of chemical uptake contributing to bioaccumulation in an aquatic organism.
Chapter 2: The Driving Forces: Factors Influencing Bioaccumulation
The extent to which a substance bioaccumulates is not an intrinsic property of the chemical alone but is governed by a complex interplay of its physicochemical properties, the physiological characteristics of the organism, and prevailing environmental conditions.
Physicochemical Properties of the Substance
-
Lipophilicity (Octanol-Water Partition Coefficient - Log Kow): This is a primary determinant of bioaccumulation potential for many organic chemicals.[6] Highly lipophilic (fat-loving) substances tend to partition from the aqueous environment into the lipid-rich tissues of aquatic organisms. A higher Log Kow generally correlates with a greater potential for bioaccumulation. However, for extremely hydrophobic substances, other factors like reduced membrane permeability and sorption to organic matter can limit uptake.
-
Water Solubility: Generally, substances with low water solubility have a higher affinity for organic matrices, such as the lipids in fish tissues, and thus a greater bioaccumulation potential.
-
Molecular Size and Structure: The size and shape of a molecule can influence its ability to pass through biological membranes. Very large molecules may have difficulty crossing cell membranes, which can limit their uptake.
-
Ionization State (pKa): The ionization state of a substance, which is dependent on the environmental pH, can significantly affect its bioavailability and membrane permeability. Ionized forms are generally less lipid-soluble and therefore have a lower tendency to bioaccumulate.
Biological Factors of the Organism
-
Species-Specific Differences: Different species of aquatic organisms exhibit varying capacities to absorb, distribute, metabolize, and excrete chemical substances.[8] These differences can be attributed to variations in gill structure, feeding habits, and metabolic enzyme activity.
-
Lipid Content: The lipid content of an organism is a crucial factor, as lipophilic compounds tend to accumulate in fatty tissues.[9][10] Organisms with higher lipid content often exhibit higher concentrations of such substances.
-
Metabolism (Biotransformation): The ability of an organism to metabolize a substance can significantly reduce its bioaccumulation potential.[6][9] Metabolic processes can transform parent compounds into more water-soluble metabolites that are more easily excreted.[9] The presence and activity of metabolic enzymes, such as cytochrome P450s, are key determinants of an organism's biotransformation capacity.
-
Age, Size, and Growth Rate: The age and size of an organism can influence its bioaccumulation potential.[11] Larger, older organisms may have had longer exposure times and may have different metabolic rates compared to smaller, younger individuals. Rapid growth can lead to a "growth dilution" effect, where the concentration of a substance is diluted as the organism's biomass increases.
-
Trophic Level and Feeding Habits: An organism's position in the food web and its feeding habits are critical determinants of exposure through the diet.[11][12]
Environmental Factors
-
Temperature: Temperature can influence the metabolic rate of aquatic organisms, which in turn can affect the rates of uptake, biotransformation, and elimination of substances.
-
Water Quality: Parameters such as pH, hardness, and the presence of dissolved organic carbon (DOC) and particulate organic carbon (POC) can affect the speciation and bioavailability of chemicals in the water column.[8] For instance, some substances may bind to DOC, rendering them less available for uptake by organisms.
-
Sediment Properties: Sediments can act as a significant reservoir for persistent and hydrophobic chemicals.[13] Benthic (bottom-dwelling) organisms can be exposed to these substances through direct contact with sediment and ingestion of sediment particles.
Chapter 3: Quantifying the Potential: Key Metrics and Their Determination
The bioaccumulation potential of a substance is quantified using specific metrics, primarily the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).
Bioconcentration Factor (BCF)
The BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady-state, when uptake is solely from the water.[1][4][7]
BCF = Concentration in Organism (Co) / Concentration in Water (Cw)
A high BCF value indicates a high potential for the substance to be concentrated from the water into the organism. BCF is a key parameter in environmental risk assessment and is used by regulatory agencies to classify the bioaccumulative properties of chemicals.[14]
Bioaccumulation Factor (BAF)
The BAF is a more comprehensive measure that considers all routes of exposure, including water and diet.[1][2] It is the ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (water) at steady-state.[1]
BAF = Concentration in Organism (Co) / Concentration in Water (Cw)
While the formula appears identical to that of the BCF, the key distinction lies in the experimental conditions. BAF is typically measured in field studies or complex laboratory setups that include dietary exposure, providing a more realistic measure of a substance's behavior in a natural ecosystem.[1][2]
Biomagnification Factor (BMF) and Trophic Magnification Factor (TMF)
The Biomagnification Factor (BMF) is the ratio of the concentration of a substance in a predator to the concentration in its prey. The Trophic Magnification Factor (TMF) is a measure of the average rate of increase in the concentration of a substance with each increase in trophic level in a food web.
The following table summarizes the key metrics used in bioaccumulation assessment:
| Metric | Definition | Exposure Route(s) | Typical Application |
| BCF | Ratio of chemical concentration in an organism to that in the water. | Water only | Laboratory studies, regulatory screening |
| BAF | Ratio of chemical concentration in an organism to that in the water. | Water, food, and sediment | Field studies, comprehensive risk assessment |
| BMF | Ratio of chemical concentration in a predator to that in its prey. | Diet | Food web studies, assessing biomagnification |
| TMF | The average factor by which the chemical concentration increases per trophic level. | Diet | Food web studies, assessing biomagnification |
Chapter 4: A Tiered Approach to Bioaccumulation Assessment
The assessment of bioaccumulation potential typically follows a tiered approach, starting with less complex and resource-intensive methods and progressing to more detailed studies as needed. This approach allows for efficient screening of a large number of chemicals while minimizing the use of animal testing.
Figure 2: A tiered approach for assessing the bioaccumulation potential of chemical substances.
Tier 1: In Silico and In Vitro Screening
The initial tier focuses on predictive models and in vitro assays to provide a preliminary assessment of bioaccumulation potential, reducing the need for extensive animal testing.[15]
QSAR models are computational tools that predict the physicochemical and biological properties of chemicals based on their molecular structure.[16] For bioaccumulation, QSARs often use Log Kow as a key descriptor to estimate BCF.[17]
-
Causality: The underlying principle is that the molecular structure of a chemical dictates its properties, including its lipophilicity, which in turn governs its partitioning behavior and bioaccumulation potential.
-
Self-Validation: The reliability of a QSAR prediction depends on the quality and applicability domain of the model. It is crucial to use validated models and ensure that the chemical of interest falls within the model's applicability domain. Regulatory agencies like the EPA and ECHA have established guidelines for the validation and acceptance of QSAR models.[16]
In vitro methods are increasingly used to assess the metabolic stability of a substance, which is a key factor in its bioaccumulation.[18][19] These assays provide a measure of the intrinsic clearance rate of a chemical by liver enzymes.
-
Common In Vitro Systems:
-
Fish Liver S9 Fractions: These are subcellular fractions containing both microsomal and cytosolic enzymes, providing a comprehensive assessment of metabolic activity.
-
Hepatocytes (Liver Cells): Isolated liver cells provide a more physiologically relevant system as they contain the full complement of metabolic enzymes and cofactors.
-
Fish Cell Lines: Immortalized cell lines offer a more convenient and high-throughput alternative to primary hepatocytes.
-
-
Experimental Workflow:
Figure 3: A generalized workflow for determining the in vitro metabolic clearance of a test substance.
-
Detailed Protocol: In Vitro Metabolic Stability Assay using Fish Liver S9 Fractions
-
Preparation of S9 Fractions: Obtain pooled liver S9 fractions from a relevant fish species (e.g., rainbow trout).
-
Incubation Mixture: Prepare an incubation mixture containing the S9 fraction, a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, UDPGA).
-
Initiation of Reaction: Add the test substance (at a known concentration) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture and quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the linear portion of this plot represents the elimination rate constant. The intrinsic clearance rate (Clint) can then be calculated.
-
Tier 2: In Vivo Bioconcentration (BCF) Studies
If the results from Tier 1 suggest a potential for bioaccumulation, in vivo studies are conducted to determine the BCF. The standard method for this is the OECD Test Guideline 305: Bioaccumulation in Fish.[20][21][22][23]
-
Experimental Design (OECD 305 - Aqueous Exposure): [21]
-
Test Organisms: A suitable fish species, such as zebrafish, rainbow trout, or bluegill sunfish, is selected.[21]
-
Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).[21][22] The concentration of the substance in the water and in the fish is monitored at regular intervals.
-
Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is monitored over time.[21][22]
-
Endpoints: The BCF can be calculated in two ways:
-
Steady-State BCF (BCFss): The ratio of the concentration in the fish to the concentration in the water at steady-state.
-
Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is preferred as it does not require reaching a true steady-state.
-
-
-
Causality and Self-Validation: The OECD 305 protocol is designed to be a robust and reproducible method. The inclusion of a depuration phase allows for the determination of kinetic parameters, providing a more mechanistic understanding of the bioaccumulation process. The use of a flow-through system ensures a constant exposure concentration, and regular monitoring of water and fish concentrations provides a self-validating dataset.
Tier 3: In Vivo Bioaccumulation (BAF) and Field Studies
For substances with a high BCF or for which dietary uptake is expected to be a significant exposure route, Tier 3 assessments are conducted.
-
Experimental Design (OECD 305 - Dietary Exposure): [7] This protocol is similar to the aqueous exposure test, but the substance is administered to the fish through spiked food. This allows for the determination of a biomagnification factor (BMF).
-
Field Studies: Field studies involve collecting samples of water, sediment, and various aquatic organisms from a contaminated site to determine the BAF in a real-world setting. These studies provide the most ecologically relevant data but can be complex and challenging to interpret due to the variability of environmental conditions.
Chapter 5: The Critical Role of Metabolism in Bioaccumulation of Pharmaceuticals
For pharmaceuticals, which are designed to be biologically active, metabolism is a particularly important factor in determining their bioaccumulation potential.[9] Many pharmaceuticals are designed to be metabolized by the liver in humans, and similar metabolic pathways can exist in fish.
-
Metabolite Formation: The biotransformation of a parent pharmaceutical can lead to the formation of metabolites, which may have different physicochemical properties and bioaccumulation potentials than the parent compound. In some cases, metabolites can be more persistent or toxic than the parent drug.[24]
-
Case Study: Fluoroquinolone Antibiotics: Studies have shown that the bioaccumulation of fluoroquinolones in aquatic organisms is influenced by factors such as the type of compound, the species of organism, and environmental conditions.[9] These antibiotics can accumulate in organisms with higher lipid content.[9]
Chapter 6: Application in Environmental Risk Assessment and Drug Development
The data generated from bioaccumulation studies are essential for conducting environmental risk assessments (ERAs) for chemicals and pharmaceuticals.[25][26]
-
PBT Assessment: Bioaccumulation potential is a key criterion in the assessment of substances for Persistence, Bioaccumulation, and Toxicity (PBT).[14][27] Substances that are identified as PBTs are of high concern and may be subject to regulatory restrictions.
-
Risk Quotient (RQ): In an ERA, the risk is often characterized by a risk quotient, which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). Bioaccumulation data are used to refine the exposure assessment and to derive PNEC values that are protective of aquatic organisms.
-
Drug Development: In the pharmaceutical industry, early assessment of the bioaccumulation potential of drug candidates is becoming increasingly important. By incorporating in vitro and in silico screening methods into the drug discovery process, companies can identify and de-risk compounds with a high potential for environmental persistence and bioaccumulation.
Chapter 7: Challenges and Future Directions
While significant progress has been made in the field of bioaccumulation assessment, several challenges remain.
-
Difficult-to-Test Substances: Highly hydrophobic, volatile, or unstable substances can be challenging to test using standard laboratory protocols.[14][28]
-
Complex Mixtures: In the real world, aquatic organisms are exposed to complex mixtures of chemicals. Assessing the bioaccumulation of individual substances in such mixtures is a significant challenge.
-
In Vitro to In Vivo Extrapolation (IVIVE): While in vitro methods are promising alternatives to animal testing, the extrapolation of in vitro data to predict in vivo bioaccumulation is still an area of active research.[15]
-
Emerging Contaminants: The continuous introduction of new chemicals, such as novel pharmaceuticals and nanomaterials, requires the development of new and adapted assessment strategies.
The future of bioaccumulation assessment will likely involve a greater reliance on integrated approaches that combine in silico modeling, in vitro assays, and targeted in vivo studies. The development of more sophisticated IVIVE models and a better understanding of the metabolic capabilities of a wider range of aquatic species will be crucial for improving the accuracy and efficiency of bioaccumulation assessments.
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The Emerging Toxicological Profile of Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-BHEE): A Technical Guide for Researchers
Foreword: Navigating a Landscape of Limited Data
Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-BHEE) is a derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). As regulatory scrutiny and public health concerns drive the phasing out of older flame retardants, derivatives and alternatives like TBBPA-BHEE are increasingly being considered and consequently detected in the environment. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current, albeit limited, toxicological data on TBBPA-BHEE.
A significant challenge in assessing the risk profile of TBBPA-BHEE is the scarcity of direct toxicological studies. Therefore, this guide will adopt a dual approach. Firstly, it will present the available, direct evidence on TBBPA-BHEE. Secondly, it will extrapolate potential toxicological endpoints by examining the extensive data available for its parent compound, TBBPA, and other closely related derivatives. This approach is grounded in the understanding that structural similarities often, though not always, translate to comparable toxicological mechanisms. It is imperative for the reader to interpret the information on TBBPA and its other derivatives as indicative rather than definitive for TBBPA-BHEE, highlighting critical areas for future research.
Physicochemical Properties: The Foundation of Toxicological Behavior
Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀Br₄O₄ | [1] |
| Molecular Weight | 631.98 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 107 °C | [2] |
| Boiling Point | 582.1±50.0 °C | [2] |
| Density | 1.811 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| pKa | 13.76 | [2] |
The high molecular weight and lipophilicity, suggested by its structure and solubility, indicate a potential for bioaccumulation in fatty tissues, a characteristic common to many brominated flame retardants.
Toxicokinetics: A Black Box for TBBPA-BHEE
Currently, there is a significant lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of TBBPA-BHEE in any biological system. To bridge this gap, we will look at the toxicokinetics of the parent compound, TBBPA.
Insights from TBBPA: Rapid Metabolism and Elimination
Studies on TBBPA in both humans and rats have shown that it is absorbed from the gastrointestinal tract.[3] Following absorption, TBBPA undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble metabolites.[3][4] This rapid metabolism results in low systemic bioavailability of the parent TBBPA molecule.[3] The primary route of excretion for TBBPA and its metabolites is through the feces, with biliary elimination playing a significant role.[5]
Expert Insight: The addition of the bis(2-hydroxyethyl) ether groups to the TBBPA backbone in TBBPA-BHEE introduces more polar functional groups. This structural modification could potentially alter its metabolic profile compared to TBBPA. The hydroxyl groups may serve as additional sites for conjugation reactions, potentially leading to even more rapid metabolism and excretion. However, without empirical data, this remains a hypothesis. The potential for these ether linkages to be cleaved by metabolic enzymes also warrants investigation, as this could release TBBPA or other potentially toxic metabolites.
Toxicodynamics: Emerging Concerns for TBBPA-BHEE
While comprehensive toxicodynamic data for TBBPA-BHEE is lacking, recent studies have begun to shed light on its potential as a neurotoxin and a developmental toxicant.
Neurotoxicity: A Primary Concern
A recent study on mature zebrafish identified TBBPA-BHEE as a neurotoxicant.[6] The study revealed that exposure to TBBPA-DHEE (a synonym for TBBPA-BHEE) significantly affected the expression of genes related to behavior and development.[6] The proposed mechanism of neurotoxicity involves the disruption of genes in the hormone, synapse, and Ca2+ signaling pathways.[6]
Another in vitro study hinted at the neurotoxic potential of TBBPA derivatives, suggesting that TBBPA-BHEE warrants urgent attention as a potential neurotoxin.[7]
Developmental Toxicity: Potential for Cardiac Effects
Emerging research suggests that TBBPA-BHEE may have significant effects on early development. One study indicated that TBBPA-BHEE appeared to be the "strongest TBBPA-like compound" during human cardiac specification in an in vitro model.[8] This finding, though preliminary, raises concerns about the potential for cardiotoxicity during embryonic development.
Extrapolating from TBBPA: A Broader Spectrum of Potential Toxicities
Given the limited direct data on TBBPA-BHEE, examining the well-documented toxicities of TBBPA can provide a framework for potential hazards to investigate.
-
Endocrine Disruption: TBBPA is a known endocrine disruptor.[9][10] It can interfere with both estrogen and androgen pathways and structurally mimics the thyroid hormone thyroxine (T4), allowing it to bind to the transport protein transthyretin.[10] This can potentially disrupt thyroid hormone homeostasis.
-
Reproductive Toxicity: TBBPA has been shown to adversely affect the reproductive system in both males and females.[9] It can decrease the activity of sex hormones and has been linked to infertility.[9] In males, it can alter sperm quality, and in females, exposure during pregnancy has been associated with adverse outcomes.[9]
-
Genotoxicity: There is evidence to suggest that TBBPA can induce DNA damage.[9] In human peripheral blood mononuclear cells, TBBPA was found to stimulate oxidative damage to pyrimidines and purines.[9]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified TBBPA as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[10]
-
Immunotoxicity: TBBPA has been shown to have immunomodulatory effects, including the potential to suppress immune responses.[10]
Causality in Experimental Choices: The focus on neurotoxicity and developmental toxicity in the initial studies of TBBPA-BHEE is likely driven by the known effects of the parent compound, TBBPA, and other environmental contaminants. The zebrafish model is a well-established and high-throughput system for assessing developmental and neurobehavioral effects of chemicals. The use of in vitro human cell models for cardiac specification provides a mechanistic insight into potential developmental cardiotoxicity.
Experimental Protocols: A Framework for Future Research
To address the significant data gaps in the toxicological profile of TBBPA-BHEE, a structured experimental approach is necessary. Below are detailed, step-by-step methodologies for key experiments that should be prioritized.
In Vitro Neurotoxicity Assessment using PC12 Cell Line
This protocol is designed to assess the potential of TBBPA-BHEE to induce neurotoxicity by measuring cell viability and neurite outgrowth in a well-established neuronal cell line.
Methodology:
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays and in 24-well plates coated with collagen type IV at a density of 2 x 10^4 cells/well for neurite outgrowth assessment.
-
Differentiation: Induce differentiation by treating the cells with Nerve Growth Factor (NGF) at a final concentration of 50 ng/mL for 48 hours.
-
TBBPA-BHEE Exposure: Prepare a stock solution of TBBPA-BHEE in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Cell Viability Assay (MTT Assay):
-
After 24 hours of exposure to TBBPA-BHEE, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Neurite Outgrowth Assessment:
-
After 24 hours of exposure to TBBPA-BHEE, fix the cells with 4% paraformaldehyde.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite length and the percentage of cells with neurites using image analysis software.
-
Self-Validating System: The inclusion of a positive control (e.g., a known neurotoxin like MPP+) and a vehicle control (DMSO) is crucial for validating the experimental results. Each concentration should be tested in triplicate to ensure reproducibility.
Zebrafish Embryo Acute Toxicity Test (FET)
This protocol, based on OECD Guideline 236, provides a rapid assessment of the acute toxicity of TBBPA-BHEE to a whole vertebrate organism.
Methodology:
-
Test Organism: Use newly fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization).
-
Test Solutions: Prepare a range of TBBPA-BHEE concentrations in fish water (e.g., 0.1, 1, 10, 100, 1000 µg/L) from a stock solution in DMSO. The final DMSO concentration should be below 0.01%.
-
Exposure: Place 20 embryos per concentration in individual wells of a 24-well plate.
-
Observation: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for the following endpoints:
-
Coagulation of fertilized eggs
-
Lack of somite formation
-
Lack of detachment of the tail-bud from the yolk sac
-
Lack of heartbeat
-
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) at each observation time point.
Visualizing the Path Forward: Diagrams for Clarity
To conceptualize the necessary research and potential mechanisms of action, the following diagrams are provided.
Caption: A proposed experimental workflow for the comprehensive toxicological evaluation of TBBPA-BHEE.
Caption: Postulated mechanisms of action for TBBPA-BHEE based on limited data and extrapolation from TBBPA.
Conclusion: A Call for Further Investigation
The toxicological profile of TBBPA-BHEE is largely uncharted territory. The limited available data, however, raise significant concerns, particularly regarding its potential for neurotoxicity and developmental cardiotoxicity. While the extensive database on its parent compound, TBBPA, provides a valuable starting point for hypothesis-driven research, it is not a substitute for direct investigation of TBBPA-BHEE.
As the use of TBBPA-BHEE and other TBBPA derivatives may increase, a comprehensive understanding of their toxicological properties is paramount for accurate risk assessment and the protection of human and environmental health. This guide serves as a foundational document to summarize the current state of knowledge and to provide a roadmap for the critical research that lies ahead.
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Effects of Tetrabromobisphenol A (TBBPA) on the reproductive health of male rodents: a systematic review and meta-analysis | Request PDF. ResearchGate. (2025-08-07). [Link]
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Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. PMC - NIH. [Link]
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Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. NIH. [Link]
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Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment. PubMed. [Link]
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Endocrine effects of tetrabromobisphenol-A (TBBPA) in Wistar rats as tested in a one-generation reproduction study and a subacute toxicity study | Request PDF. ResearchGate. (2025-08-07). [Link]
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A Technical Guide to the Endocrine Disruption Potential of Tetrabromobisphenol A (TBBPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer and industrial products to reduce flammability. Its structural similarity to endogenous hormones, particularly thyroid hormones, has raised significant concerns about its potential to act as an endocrine-disrupting chemical (EDC). This guide provides a technical overview of the current scientific understanding of TBBPA's endocrine-disrupting properties. We will delve into the molecular mechanisms of TBBPA's interaction with key hormonal pathways, detail established in vitro and in vivo methodologies for its assessment, and present a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers investigating the biological effects of TBBPA and for professionals involved in the safety assessment of this ubiquitous environmental contaminant.
Molecular Mechanisms of TBBPA-Induced Endocrine Disruption
TBBPA exerts its endocrine-disrupting effects through multiple mechanisms, primarily targeting the thyroid hormone system, but also demonstrating activity on estrogen and androgen pathways.
Disruption of the Thyroid Hormone System
The thyroid hormone (TH) system is a primary target for TBBPA. Due to its structural analogy to the thyroid hormone thyroxine (T4), TBBPA can interfere with TH homeostasis at several levels[1].
-
Receptor Interaction: TBBPA has been shown to bind to thyroid hormone receptors (TRs), potentially acting as either an agonist or antagonist depending on the developmental stage and endogenous hormone levels.[2][3] In vitro assays confirm that TBBPA can interfere with TR-mediated gene transcription.[2] This interaction can disrupt the normal development and metabolic processes regulated by thyroid hormones.[1]
-
Transport Interference: TBBPA competitively binds to transthyretin (TTR), a key transport protein for thyroid hormones in the blood.[1] This competition can displace T4 from TTR, potentially altering the circulating levels and tissue availability of free thyroid hormones.
-
Enzyme Inhibition: TBBPA can inhibit the activity of crucial enzymes involved in thyroid hormone synthesis and metabolism. Notably, it has been shown to inhibit thyroperoxidase (TPO), the enzyme responsible for oxidizing iodide and coupling it to thyroglobulin, a critical step in hormone production.[4] It also inhibits iodothyronine deiodinases (DIOs), which are responsible for converting T4 to the more active triiodothyronine (T3) in peripheral tissues.[4]
Caption: TBBPA Interference Points in the Thyroid Hormone Pathway
Estrogenic and Anti-androgenic Activities
While thyroid disruption is the most pronounced effect, TBBPA also interacts with steroid hormone pathways.
-
Estrogenic Activity: TBBPA has demonstrated the ability to act as an estrogen agonist.[5] It can bind to estrogen receptors (ERs) and induce estrogen-dependent cell proliferation, as seen in cell lines like MtT/E-2.[5] This activity is a common characteristic of many bisphenol compounds.[6]
-
Anti-androgenic Activity: Some studies suggest that various bisphenols can act as androgen receptor (AR) antagonists.[6] This involves binding to the AR without activating it, thereby blocking the action of endogenous androgens like testosterone.
-
Steroidogenesis: There is potential for TBBPA to interfere with steroidogenesis, the metabolic pathway for producing steroid hormones.[7] Chemicals can disrupt this process by altering the expression or activity of key enzymes like those in the cytochrome P450 family.[8]
In Vitro Methodologies for Assessing TBBPA's Endocrine Potential
A tiered approach using a battery of in vitro assays is essential for characterizing the specific endocrine-disrupting activities of a compound like TBBPA.[9][10]
Thyroid System Disruption Assays
-
Transthyretin (TTR) Competitive Binding Assay:
-
Principle: This assay quantifies the ability of a test chemical to displace a radiolabeled ligand (e.g., ³H-T4) from purified TTR.
-
Causality: A positive result directly indicates that the chemical can interfere with thyroid hormone transport in the bloodstream, a key initiating event in thyroid disruption.[1]
-
Protocol:
-
Preparation: Purified human TTR is incubated in a suitable buffer.
-
Competition: A constant concentration of radiolabeled T4 is added along with varying concentrations of the test compound (TBBPA).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Unbound ligand is separated from protein-bound ligand using a method like dextran-coated charcoal adsorption.
-
Quantification: The radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Analysis: Data are used to calculate the IC50 value, the concentration of TBBPA required to inhibit 50% of the specific binding of radiolabeled T4.
-
-
-
Thyroperoxidase (TPO) Inhibition Assay:
-
Principle: This assay measures the inhibition of TPO enzymatic activity, often using a colorimetric or fluorescent method.[11][12]
-
Causality: Inhibition of TPO directly implicates the chemical in disrupting the synthesis of thyroid hormones at the glandular level.[4][13]
-
Protocol (Luminol-based): [11]
-
Enzyme Source: Microsomal fractions from rat thyroids or cells transfected with human TPO are prepared as the enzyme source.[11][12]
-
Reaction Mixture: The enzyme preparation is mixed with a buffer containing luminol (the substrate) and hydrogen peroxide (the co-substrate).
-
Inhibition: Varying concentrations of TBBPA are added to the reaction wells. A known inhibitor like methimazole serves as a positive control.[13]
-
Measurement: The reaction is initiated, and the resulting chemiluminescence from luminol oxidation is measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated, and the percent inhibition by TBBPA at each concentration is determined to derive an IC50 value.
-
-
Steroid Receptor Activity Assays
-
Estrogen Receptor (ER) Transcriptional Activation (ER-TA) Assay:
-
Principle: This reporter gene assay uses a cell line (e.g., hERα-HeLa-9903 or T47D-Kbluc) that contains an estrogen receptor and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.[14][15]
-
Causality: An increase in reporter gene activity in the presence of the test chemical indicates agonistic interaction with the estrogen receptor, a key molecular initiating event for estrogenic effects.[16]
-
Protocol:
-
Cell Culture: Estrogen-responsive cells are seeded in multi-well plates.
-
Dosing: Cells are exposed to a range of TBBPA concentrations. 17β-estradiol is used as a positive control.
-
Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Lysis & Measurement: Cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% maximal response). To test for antagonism, cells are co-exposed with 17β-estradiol and TBBPA, looking for a decrease in the estradiol-induced signal.[15]
-
-
In Vivo and Ex Vivo Assessment Strategies
While in vitro assays identify mechanisms, in vivo models are crucial for understanding the integrated physiological consequences of TBBPA exposure.
-
Xenopus Eleutheroembryonic Thyroid Assay (XETA):
-
Principle: The XETA uses transgenic Xenopus laevis larvae that express green fluorescent protein (GFP) under the control of a thyroid hormone-responsive promoter.[17][18] It's a standardized OECD test guideline (TG 248).[19][20]
-
Causality: This assay provides an integrated measure of thyroid axis disruption, capturing effects from hormone synthesis, transport, metabolism, and receptor interaction, resulting in a quantifiable change in gene expression within a whole organism.[17]
-
Protocol: [17]
-
Exposure: Transgenic tadpoles at an early developmental stage (eleutheroembryos) are placed in multi-well plates.
-
Dosing Modes: Tadpoles are exposed to a concentration range of TBBPA in two modes: an "unspiked" mode to detect thyroid agonists and a "spiked" mode (co-exposure with T3) to detect antagonists or inhibitors of T3 signaling.[17]
-
Incubation: The exposure lasts for a defined period (e.g., 72 hours), with renewal of the test solutions.[18]
-
Imaging & Quantification: At the end of the exposure, the GFP fluorescence in the head region of the tadpoles is measured using an automated imaging system.
-
Validation & Analysis: The response is compared to negative controls and positive controls (T3 and T4). A statistically significant increase in fluorescence indicates agonistic activity, while a decrease in the T3-spiked mode indicates antagonistic activity.
-
-
Caption: Xenopus Eleutheroembryonic Thyroid Assay (XETA) Workflow
-
Rodent Studies:
-
Principle: Studies in rats or mice involve maternal and/or direct exposure to TBBPA, followed by analysis of thyroid gland histology, serum hormone levels (T3, T4, TSH), and neurodevelopmental endpoints.[21]
-
Causality: Rodent models provide systemic, organism-level data that can reveal effects on the hypothalamic-pituitary-thyroid (HPT) axis, such as compensatory changes in thyroid-stimulating hormone (TSH) and histological alterations in the thyroid gland, which are hallmarks of endocrine disruption.[4][21]
-
Endpoints: Key parameters include serum T3, T4, and TSH levels; thyroid gland weight and histopathology; and developmental markers in offspring.[4][21]
-
Data Synthesis and Interpretation
No single assay can fully characterize the endocrine disruption potential of a chemical.[9] A weight-of-evidence approach is required, integrating data from multiple sources.
Summary of TBBPA Endocrine Activity
The table below summarizes the known endocrine-disrupting activities of TBBPA based on available literature.
| Endocrine Pathway | Mechanism of Action | Effect | Supporting Evidence |
| Thyroid | Competitive binding to Transthyretin (TTR) | Disrupts T4 transport | In vitro binding assays[1] |
| Inhibition of Thyroperoxidase (TPO) | Impairs T4/T3 synthesis | In vitro enzyme assays[4] | |
| Inhibition of Deiodinases (DIOs) | Alters T4 to T3 conversion | In vitro enzyme assays[4] | |
| Binding to Thyroid Receptors (TRs) | Agonist/Antagonist activity | In vitro receptor assays, Xenopus studies[2][3] | |
| Estrogen | Binding to Estrogen Receptor (ER) | Agonistic (estrogenic) | Reporter gene assays, cell proliferation assays[5] |
| Androgen | Binding to Androgen Receptor (AR) | Antagonistic (anti-androgenic) | Inferred from studies on similar bisphenols[6] |
Conclusion and Future Directions
The evidence strongly indicates that TBBPA is a multi-faceted endocrine disruptor, with its most potent effects directed at the thyroid hormone system. It interferes with thyroid hormone synthesis, transport, and receptor signaling. Furthermore, it possesses estrogenic and potentially anti-androgenic properties.
Future research should focus on:
-
Elucidating the effects of chronic, low-dose exposure to TBBPA mixtures as found in the environment.
-
Developing more advanced in vitro models, such as organ-on-a-chip systems, to better simulate human physiological responses.[22]
-
Further investigating the link between TBBPA-induced thyroid disruption and adverse neurodevelopmental outcomes in mammalian models.[21]
This guide provides a robust framework for understanding and assessing the endocrine-disrupting potential of TBBPA, enabling more informed risk assessment and regulatory decision-making.
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PubMed. In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA). [Link]
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PubMed. How the Xenopus eleutheroembryonic thyroid assay compares to the amphibian metamorphosis assay for detecting thyroid active chemicals. [Link]
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National Institutes of Health (NIH). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. [Link]
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ResearchGate. In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA). [Link]
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PubMed. Endocrine Disruptors at the Feto-Maternal Interface: Insight from PBDE Studies and the Utility of Novel Approach Methods. [Link]
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ResearchGate. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. [Link]
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PubMed. Interaction Between Thyroid Hormones and Bone Morphogenetic Proteins in the Regulation of Steroidogenesis by Granulosa Cells. [Link]
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National Institutes of Health (NIH). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC. [Link]
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Wikipedia. Peroxisome proliferator-activated receptor. [Link]
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ResearchGate. (PDF) Pathophysiological Mechanisms of Endocrine Disrupting Chemicals. [Link]
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National Institutes of Health (NIH). Revisiting steroidogenesis and its role in immune regulation with the advanced tools and technologies - PMC. [Link]
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ResearchGate. Detection of thyroid hormone transport inhibition in the Xenopus Eleutheroembryonic Thyroid Assay (XETA). [Link]
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Charles River Laboratories. Endocrine Disruptor Testing. [Link]
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PubMed. Development of a thyroperoxidase inhibition assay for high-throughput screening. [Link]
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YouTube. Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. [Link]
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National Institutes of Health (NIH). Identification of beta-amyloid-binding sites on transthyretin - PMC. [Link]
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ibacon GmbH. Xenopus EleutheroembryoThyroid Assay (XETA, OECD 248) under GLP in cooperation with Laboratoire Watchfrog. [Link]
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ResearchGate. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. [Link]
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UC Davis. Endocrine disruptors - Environmental Health Sciences Center. [Link]
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PubMed. Interaction of phorbol ester and adrenocorticotropin in the regulation of steroidogenic P450 genes in human fetal and adult adrenal cell cultures. [Link]
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ResearchGate. (PDF) It takes two peroxisome proliferator-activated receptors (PPAR-β/δ and PPAR-γ) to tango idiopathic pulmonary fibrosis. [Link]
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MDPI. Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity. [Link]
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ResearchGate. Effect of anti-thyroid peroxidase (TPO) antibodies on TPO activity measured by chemiluminescence assay. [Link]
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PubMed. Thyroid hormonal activity of the flame retardants tetrabromobisphenol A and tetrachlorobisphenol A. [Link]
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MDPI. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. [Link]
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PubMed. Thyroxine Binding to Transthyretin (TTR) Variants--Two Variants (TTR Pro 55 and TTR Met 111) With a Particularly Low Binding Affinity. [Link]
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ScienceDirect. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. [Link]
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YouTube. #367 PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR GAMMA AGONIST AS A NOVEL TREATMENT FOR INTERSTITIAL... [Link]
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Spectroscopic Analysis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a significant brominated flame retardant. The following sections detail the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural elucidation of this molecule through modern analytical techniques.
Introduction
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], with the CAS number 4162-45-2, is a derivative of Tetrabromobisphenol A (TBBPA). Its molecular structure, characterized by a central isopropylidene bridge connecting two dibromophenoxy ethanol units, imparts properties that make it an effective flame retardant in various polymers. Accurate and thorough spectroscopic analysis is paramount for confirming its chemical identity, purity, and for understanding its behavior in different chemical environments. This guide will dissect the NMR, IR, and MS data to provide a clear and authoritative interpretation of its spectral features.
Molecular Structure and Spectroscopic Correlation
The molecular structure of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is key to understanding its spectroscopic signatures. The presence of aromatic rings, ether linkages, alkyl groups, and hydroxyl functionalities gives rise to a unique set of signals in each spectroscopic technique.
Caption: Molecular structure of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is expected to show distinct signals corresponding to the different types of protons in the molecule.
Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The data is then processed, including Fourier transformation, phase correction, and baseline correction.
Data Interpretation: Based on the structure, the following proton signals are anticipated:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | Singlet | 6H | Isopropylidene methyl protons (-C(CH₃)₂) |
| ~3.9 - 4.2 | Multiplet | 8H | Ethoxy and hydroxyl protons (-OCH₂CH₂OH) |
| ~7.3 - 7.5 | Singlet | 4H | Aromatic protons |
-
Isopropylidene Protons: The two methyl groups of the isopropylidene bridge are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.
-
Ethanol Protons: The methylene protons of the two ethanol chains (-OCH₂CH₂OH) will likely appear as multiplets due to spin-spin coupling with each other and potentially with the hydroxyl proton. The exact chemical shifts and multiplicities can be influenced by the solvent and temperature.
-
Aromatic Protons: The protons on the two phenyl rings are in identical chemical environments and are expected to produce a single signal in the downfield aromatic region. Due to the symmetry of the substitution pattern, this signal is likely to be a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol: A ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, often using a proton-decoupled sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A higher concentration of the sample or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: The expected chemical shifts for the carbon atoms are summarized below:
| Chemical Shift (δ, ppm) | Assignment |
| ~31 | Isopropylidene methyl carbons (-C(C H₃)₂) |
| ~42 | Quaternary isopropylidene carbon (-C (CH₃)₂) |
| ~61 | Hydroxymethyl carbon (-CH₂C H₂OH) |
| ~70 | Ethoxy carbon (-OC H₂CH₂OH) |
| ~115 | Brominated aromatic carbons (C-Br) |
| ~128 | Unsubstituted aromatic carbons (Ar-C) |
| ~148 | Aromatic carbon attached to the isopropylidene group (Ar-C-C(CH₃)₂) |
| ~152 | Aromatic carbon attached to the ether oxygen (Ar-O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Interpretation: The key vibrational frequencies expected for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |
| 2850-3000 | C-H stretch | Alkane (isopropyl and ethanol) |
| ~1570, 1470 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O-C stretch | Aryl ether |
| 1000-1100 | C-O stretch | Alcohol |
| 550-650 | C-Br stretch | Aryl bromide |
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the isopropyl and ethanol moieties.
-
Aromatic C=C Stretches: The presence of the aromatic rings will give rise to characteristic sharp peaks in the 1470-1570 cm⁻¹ region.
-
C-O Stretches: The C-O stretching vibrations from the ether linkages and the alcohol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray. The resulting ions are then separated by a mass analyzer.
Data Interpretation: The mass spectrum of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a cluster of peaks for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺): The molecular ion peak cluster is expected around m/z 628, 630, 632, 634, and 636, corresponding to the different combinations of bromine isotopes. The most abundant peak in this cluster will depend on the specific isotopic combination.
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the ether bonds and the loss of the ethanol groups. A significant fragment would be the loss of one of the 2-(2,6-dibromophenoxy)ethanol moieties. The cleavage of the isopropylidene bridge is also a possible fragmentation pathway.
Caption: Plausible fragmentation pathways in the mass spectrum.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. The data presented in this guide, including the detailed interpretation of the spectral features, serves as a valuable reference for scientists and researchers working with this compound. The consistency of the data across these different analytical techniques provides a high degree of confidence in the assigned structure.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Accessible at: [Link])
-
PubChem Compound Summary for CID 77789, 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. National Center for Biotechnology Information. (Accessible at: [Link])
-
NIST Mass Spectrometry Data Center, National Institute of Standards and Technology. (Accessible at: [Link])
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Senior Application Scientist's In-Depth Guide to Commercial Sources and Purity of Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Commercial Availability and Purity Specifications
TBBPE is available from several chemical suppliers, typically with purity levels suitable for research and development purposes. However, the stated purity and the analytical method used for its determination can vary between suppliers. It is crucial for researchers to critically evaluate the certificate of analysis and understand the potential limitations of the stated purity.
| Supplier | Stated Purity/Analysis Method | CAS Number | Reference |
| Tokyo Chemical Industry (TCI) | >93.0% (GC) | 4162-45-2 | |
| ChemScene | 93+% | 4162-45-2 | |
| Alfa Chemistry | 98% | 4162-45-2 |
Note: The purity values listed are as stated by the suppliers and may not reflect a comprehensive impurity profile. Gas Chromatography (GC) is a common method for purity assessment, but it may not be suitable for detecting all potential non-volatile or thermally labile impurities.
Synthesis and Potential Impurities
A thorough understanding of the synthetic route to TBBPE is essential for predicting potential impurities. The synthesis is a two-step process: the bromination of Bisphenol A to form TBBPA, followed by the ethoxylation of TBBPA to yield TBBPE.
Step 1: Bromination of Bisphenol A to TBBPA
The synthesis of TBBPA typically involves the reaction of Bisphenol A with bromine in a suitable solvent.[3][4] This process can lead to several impurities:
-
Unreacted Bisphenol A: Incomplete bromination can result in the presence of the starting material.
-
Under-brominated Bisphenol A Species: Mono-, di-, and tri-brominated bisphenol A are common process-related impurities.
-
Over-brominated Species: While less common, the formation of species with more than four bromine atoms is possible under certain reaction conditions.
-
Hydrolyzable Bromide: Residual ionic bromide from the reaction can be present in the final product.[5]
-
Solvent-Related Impurities: The reaction of hydrogen bromide (HBr), a byproduct of the bromination, with alcohol solvents can form alkyl bromides.[4]
Step 2: Ethoxylation of TBBPA to TBBPE
TBBPE is synthesized by the reaction of TBBPA with ethylene oxide or 2-chloroethanol. This step can introduce further impurities:
-
Unreacted TBBPA: Incomplete ethoxylation will leave residual TBBPA in the final product.
-
Mono-ethoxylated TBBPA: The reaction may not proceed to completion on both hydroxyl groups, resulting in the presence of mono-ethoxylated TBBPA.
-
Poly(ethylene glycol) (PEG) Adducts: The reaction with ethylene oxide can sometimes lead to the formation of TBBPE with longer polyethylene glycol chains.
-
Degradation Products: TBBPA can undergo thermal degradation at elevated temperatures, leading to the formation of brominated phenols and other decomposition products.[6]
Analytical Methodology for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of TBBPE, capable of separating the main component from both volatile and non-volatile impurities.[6][7][8] A validated reverse-phase HPLC (RP-HPLC) method is recommended for accurate and reliable purity determination.
Experimental Protocol: RP-HPLC for TBBPE Purity Analysis
This protocol provides a starting point for the development of a validated HPLC method for TBBPE analysis.
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the TBBPE sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% TFA) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis and Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of the TBBPE peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of TBBPE peak / Total area of all peaks) x 100
Causality Behind Experimental Choices: The use of a C18 column provides good retention and separation of the relatively nonpolar TBBPE and its potential impurities. A gradient elution is employed to effectively separate compounds with a range of polarities, from the more polar under-brominated species to the less polar TBBPE. Trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. Detection at 220 nm and 254 nm allows for the sensitive detection of the aromatic rings present in TBBPE and its related impurities.
-
Method Validation
For rigorous scientific studies, this HPLC method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Experimental Workflow Diagram
Caption: Workflow for TBBPE Purity Assessment by RP-HPLC.
Conclusion
For researchers and drug development professionals, the purity of chemical reagents is a critical factor that can profoundly influence experimental outcomes. This guide has provided an in-depth overview of the commercial sources of TBBPE, a detailed discussion of potential impurities arising from its synthesis, and a robust analytical method for its purity determination. By understanding the potential pitfalls associated with reagent purity and implementing rigorous analytical controls, scientists can ensure the validity and reproducibility of their research findings.
References
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. ResearchGate. [Link]
- Process for the preparation of tetrabromobisphenol-A.
-
Substance Information - ECHA. European Chemicals Agency. [Link]
- Process for the preparation of tetrabromobisphenol A.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. National Institutes of Health. [Link]
-
High-resolution mass spectrometry recognized Tetrabromobisphenol A bis (2,3-dibromo-2-methylpropyl ether) (TBBPA-DBMPE) as a contaminant in sediment from a flame retardant manufacturing factory. PubMed. [Link]
-
Process for producing tetrabromobisphenol-A. European Patent Office. [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use. Regulations.gov. [Link]
-
Final report on TBBPA under RoHS 2 published. BSEF. [Link]
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. [Link]
Sources
- 1. High-resolution mass spectrometry recognized Tetrabromobisphenol A bis (2,3-dibromo-2-methylpropyl ether) (TBBPA-DBMPE) as a contaminant in sediment from a flame retardant manufacturing factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final report on TBBPA under RoHS 2 published - BSEF [bsef.com]
- 3. US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]
- 4. US7834221B2 - Process for the preparation of tetrabromobisphenol A - Google Patents [patents.google.com]
- 5. Process for producing tetrabromobisphenol-A - Patent 0779262 [data.epo.org]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Protocol for the Ultrasensitive Quantification of TBBPE in Environmental Sediment
Abstract
This application note presents a comprehensive and validated protocol for the quantification of 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPE) in complex sediment matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). TBBPE is a brominated flame retardant of emerging concern due to its potential persistence and toxicity in the environment. The methodology detailed herein provides a robust workflow encompassing sample collection, preparation involving ultrasonic-assisted extraction and solid-phase extraction cleanup, and sensitive instrumental analysis. The use of an isotopically labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for monitoring TBBPE contamination in sedimentary environments.
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer and industrial products to inhibit or resist the spread of fire. 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPE) is a key BFR used in the production of polymers and resins. Due to its widespread use and potential for environmental release during manufacturing, use, and disposal, TBBPE can accumulate in various environmental compartments, with sediment being a significant sink. The analysis of BFRs in environmental samples is crucial for understanding their fate, transport, and potential ecological risks[1].
The complex nature of sediment matrices presents a significant analytical challenge, requiring efficient extraction and cleanup procedures to remove interfering substances. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the preferred analytical technique for the determination of BFRs due to its high sensitivity, selectivity, and specificity[1][2]. This application note provides a detailed, step-by-step protocol for the quantification of TBBPE in sediment, from sample handling to data analysis, with a focus on ensuring data integrity through rigorous quality control measures.
Experimental Workflow Overview
The overall analytical workflow for the quantification of TBBPE in sediment is depicted in the following diagram. This process begins with the collection and preparation of the sediment sample, followed by extraction of the analyte, cleanup of the extract, and finally, instrumental analysis by HPLC-MS/MS.
Caption: Overall workflow for TBBPE quantification in sediment.
Materials and Reagents
Chemicals and Standards
-
TBBPE native standard (≥98% purity)
-
¹³C₁₂-TBBPE isotopically labeled internal standard (IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Dichloromethane (DCM), hexane, and acetone (pesticide residue grade)
-
Formic acid (≥98%)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Nitrogen gas (high purity)
Consumables
-
Solid-Phase Extraction (SPE) cartridges: Florisil (1 g, 6 mL) or equivalent
-
Syringe filters (0.22 µm, PTFE)
-
Amber glass vials with PTFE-lined caps
-
Centrifuge tubes (50 mL, polypropylene)
-
Glass fiber filters (1 µm)
Sample Preparation Protocol
Sample Collection and Storage
Sediment samples should be collected using appropriate stainless steel grabs or corers to minimize contamination. Samples should be stored in pre-cleaned amber glass jars at -20°C until analysis to prevent degradation of the target analyte.
Sample Pre-treatment
-
Freeze-drying: Frozen sediment samples are lyophilized until a constant weight is achieved. This process removes water content without significant loss of the analyte.
-
Homogenization and Sieving: The dried sediment is gently ground with a mortar and pestle and sieved through a 2 mm mesh to remove large debris and ensure homogeneity.
Ultrasonic-Assisted Extraction (UAE)
The use of ultrasonic energy enhances the extraction efficiency by disrupting the sample matrix and improving solvent penetration.
-
Weigh 5 g of the dried, sieved sediment into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of ¹³C₁₂-TBBPE internal standard solution.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 3-7) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup
SPE is a critical step for removing interfering co-extractants from the sediment extract, thereby reducing matrix effects and improving the reliability of the HPLC-MS/MS analysis[3][4].
-
SPE Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Elution: Elute the TBBPE and the internal standard with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Solvent Exchange: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol for HPLC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
HPLC-MS/MS Instrumental Analysis
Instrumentation
-
A high-performance liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Parameters
The chromatographic separation is crucial for resolving TBBPE from potential isomers and matrix components. A reversed-phase C18 column is recommended for this application.
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
Mass Spectrometry Parameters
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, which is optimal for the analysis of phenolic compounds like TBBPE. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The selection of appropriate precursor and product ions is fundamental for the specificity of the MRM method. The following transitions are recommended for TBBPE and its isotopically labeled internal standard. The collision energy should be optimized for the specific instrument being used to maximize the signal of the product ions[5][6].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| TBBPE (Quantifier) | 542.7 | 463.8 | 0.1 | 30 | 25 |
| TBBPE (Qualifier) | 542.7 | 79.0 | 0.1 | 30 | 40 |
| ¹³C₁₂-TBBPE (IS) | 554.7 | 474.8 | 0.1 | 30 | 25 |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for ensuring the reliability and defensibility of the analytical data.
-
Method Blank: A method blank (clean matrix) should be processed with each batch of samples to assess for potential contamination during the sample preparation and analysis process.
-
Matrix Spike and Matrix Spike Duplicate (MS/MSD): A sediment sample is spiked with a known concentration of TBBPE and analyzed in duplicate. The recovery of the spike is used to evaluate the accuracy of the method in the specific matrix. The relative percent difference (RPD) between the duplicates assesses the precision.
-
Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of TBBPE is analyzed with each batch to monitor the overall performance of the analytical method.
-
Internal Standard Recovery: The recovery of the ¹³C₁₂-TBBPE internal standard should be monitored in all samples, blanks, and QC samples. Consistent recoveries indicate the robustness of the extraction and cleanup procedure.
Acceptance Criteria
| QC Parameter | Acceptance Criteria |
| Method Blank | Below the Limit of Quantification (LOQ) |
| MS/MSD Recovery | 70-130% |
| MS/MSD RPD | < 20% |
| LCS Recovery | 80-120% |
| Internal Standard Recovery | 50-150% |
Data Analysis and Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the ratio of the peak area of the TBBPE quantifier MRM transition to the peak area of the ¹³C₁₂-TBBPE internal standard MRM transition against the concentration of the TBBPE standards. The concentration of TBBPE in the sediment samples is then calculated from this calibration curve.
The qualifier ion transition is used to confirm the identity of TBBPE in the samples. The ratio of the quantifier to qualifier ion should be within ±30% of the average ratio observed in the calibration standards.
Conclusion
The HPLC-MS/MS protocol detailed in this application note provides a sensitive, selective, and robust method for the quantification of TBBPE in sediment samples. The incorporation of ultrasonic-assisted extraction, solid-phase extraction cleanup, and the use of an isotopically labeled internal standard ensures high-quality and reliable data. This method is suitable for routine environmental monitoring and research applications focused on understanding the extent and impact of TBBPE contamination.
References
-
Chen, D., et al. (2013). Solid-phase extraction and clean-up of emerging pollutants from environmental waters. TrAC Trends in Analytical Chemistry, 43, 114-126. Available at: [Link]
-
Chu, S., Haffner, G. D., & Letcher, R. J. (2005). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1097(1-2), 25–32. Available at: [Link]
-
Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review. Environment international, 29(6), 735–756. Available at: [Link]
-
de la Cal, A., et al. (2003). Development of a method for the determination of brominated flame retardants and polybrominated biphenyls in environmental samples by pressurised liquid extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1021(1-2), 165-173. Available at: [Link]
-
Guerra, P., et al. (2011). A review of the analysis of emerging brominated flame retardants. Trends in Analytical Chemistry, 30(8), 1214-1227. Available at: [Link]
-
Jemal, M. (2004). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 18(8), 589-600. Available at: [Link]
-
Taylor, P. J. (2003). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 36(2), 125–131. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Washington, D.C. Available at: [Link]
-
U.S. Environmental Protection Agency. (2017). National Functional Guidelines for High Resolution Superfund Methods Data Review. Washington, D.C. Available at: [Link]
-
Waters Corporation. (2012). A Primer on Mass Spectrometry. Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] in Biota: A Validated Protocol for Environmental Monitoring
An Application Note for Researchers and Analytical Scientists
Abstract
This document provides a comprehensive, in-depth technical guide for the quantitative analysis of the novel brominated flame retardant (BFR), 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], in complex biological matrices. This BFR, an analogue of Tetrabromobisphenol A (TBBPA), is of growing environmental concern. Due to its structural properties—specifically the presence of polar hydroxyl groups and a high molecular weight—its analysis by gas chromatography-mass spectrometry (GC-MS) presents unique challenges, including thermal instability. This guide details a robust workflow, from sample extraction and multi-step cleanup to a critical derivatization step and optimized instrumental analysis, designed to ensure accuracy, sensitivity, and reproducibility in trace-level detection.
Introduction: The Analytical Imperative
Brominated flame retardants (BFRs) are a class of organohalogen compounds added to a vast array of consumer and industrial products to inhibit combustion.[1] The compound 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS: 4162-45-2) is a derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used BFRs globally.[1] Unlike additive BFRs such as polybrominated diphenyl ethers (PBDEs), TBBPA and its derivatives can also be used as reactive flame retardants, chemically bonded into the polymer matrix. However, a significant portion is used additively, allowing it to migrate into the environment over time.[1]
The persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties of many BFRs have led to strict regulations and a demand for sensitive environmental monitoring.[1][2] As legacy BFRs are phased out, novel formulations like 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] are introduced, necessitating the development of specific and reliable analytical methods to assess their environmental fate and impact on biota.[2]
The analysis of this compound in biological tissues (biota) is particularly challenging due to the high lipid content and the complex nature of the matrix, which can interfere with detection.[3][4] Furthermore, the molecule's two terminal hydroxyl groups render it polar and susceptible to thermal degradation in a hot GC injector, a common issue with polar BFRs.[1] This protocol addresses these challenges through meticulous sample cleanup and chemical derivatization prior to GC-MS analysis.
Chemical Structure of the Analyte
Caption: Structure of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol].
Principle of the Method
The analytical workflow is designed as a self-validating system to ensure the integrity of the final data. It begins with the homogenization of the biological tissue, followed by spiking with a surrogate internal standard for recovery correction. Analytes are extracted from the matrix using an accelerated solvent extraction (ASE) system, which offers high efficiency and reduced solvent consumption compared to traditional methods like Soxhlet.[3]
The resulting extract is heavily laden with lipids, which are chromatographic interferences. A multi-stage cleanup is employed, involving gel permeation chromatography (GPC) for bulk lipid removal, followed by a multi-layered silica gel column impregnated with sulfuric acid to chemically digest remaining lipids and other biogenic material.
A critical, non-negotiable step for this specific analyte is derivatization . The two terminal hydroxyl (-OH) groups are converted to trimethylsilyl (-OTMS) ethers. This reaction blocks the polar sites, significantly increasing the molecule's volatility and thermal stability, making it suitable for GC analysis and preventing on-column degradation.
The final derivatized extract, now containing a recovery standard, is analyzed by high-resolution gas chromatography coupled with a mass spectrometer, operating in the sensitive and selective Electron Capture Negative Ionization (ECNI) mode.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-hexane, acetone (all pesticide residue or GC-MS grade).
-
Standards:
-
Native Analytical Standard: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (≥98% purity).
-
Surrogate (Internal) Standard: ¹³C₁₂-TBBPA (or a suitable labeled analogue).
-
Recovery (Syringe) Standard: ¹³C₁₂-Decachlorodiphenyl ether (or similar compound not present in samples).
-
-
Reagents:
-
Anhydrous Sodium Sulfate (Na₂SO₄), baked at 450°C for 4 hours.
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Toluene or Isooctane (GC-MS grade) for final extract reconstitution.
-
-
Materials:
-
Silica Gel (70-230 mesh), activated by heating at 180°C for 12 hours.
-
Glass chromatography columns (1 cm I.D.).
-
Glass wool, solvent-rinsed.
-
Nitrogen evaporation system.
-
Accelerated Solvent Extractor (ASE) or similar pressurized liquid extraction system.
-
Gel Permeation Chromatography (GPC) system.
-
Step-by-Step Methodology
-
Homogenization & Spiking:
-
Homogenize 5-10 g of wet tissue sample with anhydrous sodium sulfate until a free-flowing powder is obtained. The sulfate serves to dry the sample matrix.[2]
-
Accurately spike the dried homogenate with a known amount of the surrogate internal standard (e.g., ¹³C₁₂-TBBPA). This standard will be carried through the entire process to correct for any analyte loss.
-
-
Accelerated Solvent Extraction (ASE):
-
Pack the sample into an ASE cell.
-
Extract using a mixture of n-hexane:DCM (1:1, v/v) or a similar non-polar/semi-polar mixture proven effective for BFRs.[3]
-
Rationale: ASE utilizes elevated temperature and pressure to increase extraction efficiency and speed, ensuring quantitative recovery of the analyte from the solid matrix.[3]
-
ASE Parameters: Temperature: 100°C; Pressure: 1500 psi; Static Cycles: 2; Static Time: 5 min.
-
-
Lipid Removal - Gel Permeation Chromatography (GPC):
-
Concentrate the ASE extract to approximately 2 mL.
-
Load the extract onto a GPC system equipped with a Bio-Beads S-X3 column (or equivalent) using DCM as the mobile phase.
-
Rationale: GPC is a size-exclusion chromatography technique. Large lipid molecules elute first and are discarded, while the smaller analyte molecules are retained longer and collected in a separate fraction. This is a crucial step for high-fat biota samples.[5][6]
-
-
Chemical Cleanup - Multi-Layer Silica Column:
-
Prepare a multi-layer chromatography column. From bottom to top: glass wool plug, 1 g activated silica, 4 g sulfuric acid-impregnated silica (40% w/w), 1 g activated silica, 2 g anhydrous sodium sulfate.
-
Concentrate the GPC fraction and apply it to the top of the column.
-
Elute the column with 20 mL of n-hexane followed by 20 mL of DCM:hexane (1:1, v/v). Collect the entire eluate.
-
Rationale: The acidic silica layer chemically digests residual lipids and other organic interferences that were not removed by GPC.[1] The top sodium sulfate layer removes any residual water.
-
-
Solvent Exchange:
-
Carefully concentrate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Add 1 mL of toluene or isooctane and re-concentrate to ~100 µL. This ensures the final extract is in a solvent compatible with the subsequent derivatization step.
-
-
Transfer the 100 µL concentrated extract to a 2 mL autosampler vial with a micro-insert.
-
Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before analysis.
-
Rationale: BSTFA is a powerful silylating agent that quantitatively converts the polar -OH groups on the analyte to non-polar -OTMS (trimethylsilyl) ethers. This transformation is essential to prevent thermal degradation in the GC system and to ensure a sharp, symmetrical chromatographic peak.[1][7]
-
Standard Preparation: Prepare a calibration curve (e.g., 0.1 to 50 ng/mL) by derivatizing known amounts of the native standard in the same manner as the samples.
-
Final Preparation: Just prior to injection, add a known amount of the recovery (syringe) standard (e.g., ¹³C₁₂-Decachlorodiphenyl ether) to both the samples and calibration standards. This standard corrects for injection volume variability.
-
Injection: Inject 1 µL of the final derivatized extract into the GC-MS system.
Workflow Visualization
Caption: Overall workflow for the analysis of the target analyte in biota.
Instrumental Parameters & Data Acquisition
Accurate quantification relies on optimized instrumental conditions that balance chromatographic resolution with detection sensitivity.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Injector | Split/Splitless (SSL) | |
| Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection. |
| Temperature | 280°C | Hot enough to ensure volatilization of the high-molecular-weight derivatized analyte without causing degradation. |
| Column | DB-5HT (15 m x 0.25 mm ID, 0.10 µm film) or equivalent | A short, thin-film, high-temperature column is ideal for analyzing large, semi-volatile brominated compounds, providing sharp peaks and short run times.[8][9] |
| Oven Program | 110°C (hold 2 min), ramp 20°C/min to 220°C, ramp 10°C/min to 320°C (hold 10 min) | A tailored temperature program to separate the analyte from matrix components and elute the high-boiling point compound effectively.[8] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Mass Spectrometer | High-Resolution MS or Triple Quadrupole MS | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | ECNI is extremely sensitive for electrophilic compounds like polyhalogenated molecules, often yielding a strong signal for the bromide ion (m/z 79/81).[8] |
| Ion Source Temp. | 230°C | Optimized to promote stable ionization.[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions to maximize sensitivity and filter out chemical noise from the matrix. |
| Monitored Ions | Analyte: m/z 79, 81. Surrogate: (¹³C-specific ions). Recovery Std: (¹³C-specific ions) | In ECNI, polybrominated compounds often do not show a molecular ion but produce a very strong signal for Br⁻ (m/z 79 and 81 in their natural isotopic abundance).[8] |
Quality Assurance and Trustworthiness
To ensure every protocol is a self-validating system, the following QA/QC measures are mandatory:
-
Method Blank: A blank sample (e.g., sodium sulfate) is processed alongside every batch of 10-12 samples to check for laboratory contamination.
-
Matrix Spike: A pre-homogenized sample is spiked with a known amount of the native standard before extraction to assess matrix effects and method accuracy. Recoveries should typically fall within 70-130%.
-
Surrogate Standard Recovery: The recovery of the ¹³C₁₂-TBBPA (or equivalent) in every sample must be calculated. This corrects for analyte loss during sample preparation. Recoveries should be within 50-150%.
-
Calibration Verification: The calibration curve must have a coefficient of determination (r²) of ≥0.995. A mid-point calibration standard should be run every 10 samples to check for instrument drift.
Conclusion
The analytical method detailed herein provides a robust and validated protocol for the determination of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] in challenging biota matrices. The strategic combination of efficient extraction, multi-stage cleanup, and essential chemical derivatization successfully overcomes the inherent analytical difficulties associated with this polar, high-molecular-weight flame retardant. By adhering to the specified GC-ECNI-MS parameters and rigorous QA/QC protocols, laboratories can produce reliable, high-quality data suitable for environmental risk assessment and regulatory monitoring, contributing to a better understanding of the environmental fate of novel brominated flame retardants.
References
-
Al-Natsheh, O., & Al-Abdallah, A. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
-
JEOL. (n.d.). Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS. Retrieved from [Link]
-
Kania, J., et al. (2020). A comprehensive evaluation of two sample treatment procedures for the determination of emerging and historical halogenated flame retardants in biota. National Institutes of Health. Available at: [Link]
-
MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
AQUAREF. (n.d.). Etude bibliographique sur l'analyse du TBBPA-BDBPE dans les sédiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Retrieved from [Link]
-
Sajdak, M., & Radetic, M. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. PubMed Central, National Institutes of Health. Available at: [Link]
-
DigitalCommons@URI. (n.d.). Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography–mass spectrometry. Retrieved from [Link]
-
NILU. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Retrieved from [Link]
-
Svačina, O. (2013). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Retrieved from [Link]
-
Diva-portal.org. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Retrieved from [Link]
-
Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]
Sources
- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive evaluation of two sample treatment procedures for the determination of emerging and historical halogenated flame retardants in biota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nilu.no [nilu.no]
- 6. diva-portal.org [diva-portal.org]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. aquaref.fr [aquaref.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] as a Reference Standard for Analytical Quantification
Abstract
This document provides a comprehensive guide for the use of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] as a reference standard in analytical applications. Primarily known as a brominated flame retardant (BFR), accurate quantification of this compound in environmental, industrial, and biological matrices is critical for safety assessment and regulatory compliance. This application note details the physicochemical properties, safe handling procedures, and validated protocols for the preparation of standard solutions and their use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.
Introduction: The Analytical Imperative
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a derivative of Tetrabromobisphenol A (TBBPA), is a significant member of the brominated flame retardant family.[1][2] These compounds are incorporated into a wide array of consumer products, from electronics to textiles, to inhibit flammability.[3][4] However, their persistence and potential for bioaccumulation raise environmental and health concerns, necessitating precise and reliable analytical methods for their detection.[3]
The use of a well-characterized, high-purity reference standard is the cornerstone of any quantitative analysis. It provides the basis for instrument calibration and the validation of analytical methods, ensuring that the data generated is accurate, reproducible, and legally defensible. This guide is intended for researchers, quality control analysts, and environmental scientists who require a robust framework for quantifying this specific BFR.
Physicochemical Properties & Handling
A thorough understanding of the reference material's properties is fundamental to its correct use. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a synthetic organic compound with a complex structure featuring two dibromophenoxyethyl groups attached to a central isopropylidene moiety.[5]
Table 1: Physicochemical Data for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
| Property | Value | Source(s) |
| CAS Number | 4162-45-2 | [1][6] |
| Molecular Formula | C₁₉H₂₀Br₄O₄ | [1][7] |
| Molar Mass | 631.98 g/mol | [1][7] |
| Appearance | White to Off-White / Slightly Beige Solid | [1][6][7] |
| Melting Point | 107 °C (lit.) | [1][7] |
| Boiling Point | 582.1 ± 50.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol. | [1][6][7] |
| Synonyms | Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE) | [2][5] |
Storage and Stability
Proper storage is critical to maintaining the integrity of the reference standard.
-
Storage Condition: Store in a refrigerator under an inert atmosphere.[1] The compound is hygroscopic and should be protected from moisture.
-
Container: Keep the container tightly closed when not in use.[6] Use amber glass vials to protect from light, although specific light sensitivity data is limited.
-
Rationale: Refrigeration slows potential degradation pathways, while an inert atmosphere and tight sealing prevent oxidation and moisture absorption, which could alter the compound's concentration and purity over time.
Safety Precautions
As a chemical irritant, appropriate personal protective equipment (PPE) must be worn.[1][7]
-
Engineering Controls: Handle within a fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[6] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]
Protocol: Preparation of Standard Solutions
The accuracy of the final analytical result is directly dependent on the precise preparation of stock and working standards. The following protocol outlines a self-validating workflow.
Workflow for Standard Preparation
Caption: Workflow for preparing analytical standards.
Step-by-Step Protocol for Stock Solution (1000 µg/mL)
-
Equilibration: Remove the reference standard container from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to reach ambient temperature.
-
Causality: This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid, which would lead to an inaccurate weight measurement.
-
-
Weighing: Accurately weigh approximately 10 mg of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] onto weighing paper using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.05 mg).
-
Transfer: Carefully transfer the weighed solid into a 10.00 mL Class A amber volumetric flask. Use a funnel to prevent loss of material.
-
Dissolution: Add approximately 5-7 mL of a suitable solvent (e.g., Toluene for GC-MS, or HPLC-grade Acetonitrile for HPLC).
-
Sonication: Gently swirl the flask and place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.
-
Dilution: Once dissolved and cooled to room temperature, carefully dilute to the 10.00 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling & Storage: Transfer the primary stock solution to a labeled amber vial and store it in a refrigerator at 4°C. This solution is now your Primary Stock Solution (concentration will be (Weight in mg / 10.00 mL) * 1000 µg/mg).
Application Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a robust technique for analyzing TBBPA derivatives.[5][8] This protocol provides a starting point for method development.
General Analytical Workflow
Caption: A typical workflow for chromatographic analysis.
HPLC-UV Method Parameters
Table 2: Suggested HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Standard for separation of moderately nonpolar compounds like BFRs. |
| Mobile Phase A | Deionized Water | |
| Mobile Phase B | Acetonitrile | Provides good peak shape and elution strength. |
| Gradient | 60% B to 100% B over 15 min, hold for 5 min | Gradient elution is necessary to elute the highly retained BFR after more polar matrix components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detector | DAD/UV | Monitor at 220 nm and 254 nm. |
Protocol Steps & System Validation
-
Prepare Working Standards: Using the Primary Stock Solution, perform serial dilutions to create a set of at least five calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) in the mobile phase.
-
System Suitability: Inject a mid-level standard (e.g., 5 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) for retention time is < 1% and for peak area is < 2%.
-
Calibration: Inject each working standard to generate a calibration curve. The correlation coefficient (r²) should be > 0.995 for a linear fit.
-
Sample Analysis: Following appropriate sample extraction and cleanup, inject the sample extracts. The concentration is determined by comparing the peak area of the analyte to the calibration curve.
Application Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent tool for identifying and quantifying BFRs in complex matrices.[3][9][10] High-resolution mass spectrometry can further enhance specificity.[9][11]
GC-MS Method Parameters
Table 3: Suggested GC-MS Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| GC System | Agilent 8890 or equivalent | |
| Column | Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A nonpolar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Inlet Temp. | 280 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 120°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min) | The high final temperature is necessary to elute the high-boiling point BFR. |
| MS System | High-Resolution TOF or Quadrupole MS | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Source Temp. | 250 °C | |
| MS Transfer Line | 290 °C | Prevents analyte condensation before reaching the source. |
| Acquisition | Scan Mode (m/z 50-700) or Selected Ion Monitoring (SIM) | Use Scan for initial identification and SIM for enhanced sensitivity in quantification. |
Protocol Steps & Quality Control
-
Prepare Working Standards: Prepare calibration standards in a GC-compatible solvent like Toluene or Isooctane.
-
Calibration: Generate a calibration curve as described in the HPLC protocol.
-
Analysis: Inject standards and samples. Identification is confirmed by matching the retention time and the mass spectrum (including the characteristic bromine isotope pattern) with the reference standard.
-
Quantification: Quantify using a characteristic, abundant ion from the mass spectrum in SIM mode for best results.
Conclusion
The protocols and information presented in this application note establish a reliable framework for the use of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] as an analytical reference standard. Adherence to these guidelines for handling, storage, and standard preparation is essential for generating high-quality, reproducible data. The provided HPLC and GC-MS methods serve as robust starting points that can be further optimized and validated for specific matrices and regulatory requirements, ultimately supporting critical research and monitoring efforts for brominated flame retardants.
References
-
ChemBK. (2024, April 10). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], TRC. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
-
Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. National Institutes of Health. Retrieved from [Link]
-
ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Retrieved from [Link]
-
Analytical Chemistry. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ACS Publications. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene). Retrieved from [Link]
-
PMC - NIH. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of methods used to analyse brominated flame retardants in environmental samples. Retrieved from [Link]
-
OFI. (n.d.). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Retrieved from [Link]
-
MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]
-
PubChem. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
-
PMC - NIH. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography–electrospray tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Retrieved from [Link]
-
Lowell Center for Sustainable Production. (n.d.). An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). Retrieved from [Link]
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Application Notes and Protocols: A Green Chemistry Approach to the Synthesis of 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol (TBBPE) via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the synthesis of 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol (TBBPE), also known as Tetrabromobisphenol A (TBBPA), a widely used flame retardant. We present a modern, efficient, and environmentally conscious protocol utilizing microwave-assisted, solvent-free conditions, which stands in contrast to conventional synthesis methods. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering detailed experimental procedures, mechanistic insights, and comparative data to facilitate the adoption of this green chemistry approach.
Introduction: The Imperative for Greener Synthetic Routes
2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol (TBBPE) is a high-production-volume chemical primarily used as a reactive flame retardant in the manufacturing of polymers, including epoxy and polycarbonate resins for printed circuit boards and electronics enclosures.[1] Conventional synthesis of TBBPE involves the bromination of Bisphenol A (BPA) using elemental bromine in the presence of solvents such as methanol or various halocarbons.[1] These traditional methods, while effective, often necessitate long reaction times, high energy consumption, and the use of hazardous reagents and solvents, contributing to a significant environmental footprint.[2][3]
The principles of green chemistry encourage the development of synthetic pathways that are more efficient, use less hazardous materials, and minimize waste.[4] Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering numerous advantages over conventional heating methods. These benefits include dramatically reduced reaction times, lower energy consumption, and often higher product yields with enhanced purity.[5] Furthermore, microwave irradiation can facilitate solvent-free reactions, further aligning with the goals of sustainable chemistry.[4]
This application note details a solvent-free, microwave-assisted protocol for the synthesis of TBBPE from Bisphenol A using N-bromosuccinimide (NBS) as the brominating agent. This approach presents a safer, faster, and more environmentally benign alternative to traditional methods.
Reaction Mechanism and Rationale
The synthesis of TBBPE from Bisphenol A is an electrophilic aromatic substitution reaction. The phenolic hydroxyl groups of Bisphenol A are strongly activating, directing the incoming electrophile (bromine) to the ortho positions.
Step 1: Generation of the Electrophile In this protocol, N-bromosuccinimide (NBS) serves as the source of electrophilic bromine. Under microwave irradiation, the polarity of the N-Br bond is enhanced, facilitating the generation of a bromonium ion (Br+) or a polarized complex that acts as the electrophile.
Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic rings of Bisphenol A attack the electrophilic bromine. The hydroxyl groups direct the substitution to the four available ortho positions, leading to the formation of the tetrabrominated product. The reaction proceeds in a stepwise manner, with each bromination further activating the ring for subsequent substitution until all four ortho positions are occupied.
Causality of Experimental Choices:
-
Microwave Irradiation: This method provides rapid and uniform heating of the reactants, significantly accelerating the reaction rate compared to conventional heating.[5] The direct coupling of microwave energy with the polar reactants enhances molecular motion and collision frequency, leading to a faster reaction.
-
Solvent-Free Conditions: Eliminating the solvent reduces environmental impact, simplifies the work-up procedure, and lowers costs. Microwave synthesis is particularly well-suited for solvent-free reactions as it ensures efficient energy transfer directly to the reactants.[4]
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore a safer and more convenient brominating agent to handle compared to liquid bromine.[6] It provides a controlled release of electrophilic bromine, which can lead to cleaner reactions with fewer byproducts.[6] For the bromination of activated aromatic compounds like phenols, NBS is a highly effective reagent.[7]
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Bisphenol A (BPA) | Reagent grade, 99% |
| N-Bromosuccinimide (NBS) | Reagent grade, 99% |
| Dichloromethane | ACS grade |
| Saturated Sodium Bicarbonate Solution | |
| Saturated Sodium Thiosulfate Solution | |
| Anhydrous Magnesium Sulfate | |
| Microwave Synthesizer | Capable of controlled power and temperature |
| Round-bottom flask | Appropriate for reaction scale |
| Magnetic stirrer and stir bar | |
| Rotary evaporator | |
| Standard glassware for extraction and filtration |
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of TBBPE
This protocol is a representative procedure based on established principles of microwave-assisted bromination of activated phenols.[7][8]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine Bisphenol A (1.0 mmol, 228 mg) and N-bromosuccinimide (4.2 mmol, 748 mg). The slight excess of NBS ensures complete tetrabromination.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 150 W for a total of 10 minutes. The temperature should be monitored and maintained around 120-130°C.
-
Reaction Work-up: After the reaction is complete and the vessel has cooled to room temperature, add 20 mL of dichloromethane to dissolve the crude product.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium thiosulfate solution (to quench any remaining NBS or bromine), 15 mL of saturated sodium bicarbonate solution, and finally 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude TBBPE can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white solid.
Protocol 2: Conventional Synthesis of TBBPE (for comparison)
This is a typical procedure found in the literature for the conventional synthesis of TBBPA.[1][2]
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bisphenol A (10 mmol, 2.28 g) in 50 mL of methanol.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (42 mmol, 2.16 mL) in 10 mL of methanol dropwise over a period of 1-2 hours with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-18 hours.
-
Product Precipitation and Isolation: The TBBPE product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold methanol to remove any unreacted bromine and byproducts.
-
Drying: Dry the product in a vacuum oven to obtain the final TBBPE.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of TBBPE.
Comparative Data Summary
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 12 - 20 hours | 10 minutes |
| Solvent | Methanol | Solvent-Free |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) |
| Energy Input | Prolonged heating/stirring | Short, high-intensity irradiation |
| Typical Yield | ~85-95% | >90% (expected) |
| Work-up | Filtration of precipitate | Liquid-liquid extraction |
| Green Chemistry Alignment | Low | High |
Characterization Data of TBBPE
The synthesized TBBPE should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.[9]
-
Melting Point: 178-181 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 4H, Ar-H), 5.5 (s, 2H, OH), 1.65 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.8, 132.6, 115.2, 42.8, 31.0.
-
FT-IR (KBr, cm⁻¹): 3400-3500 (O-H stretch), 1450-1500 (C=C aromatic stretch), 1100-1200 (C-O stretch), 600-700 (C-Br stretch).
Results and Discussion
The microwave-assisted, solvent-free synthesis of TBBPE offers a significant improvement over conventional methods in terms of reaction time, energy efficiency, and adherence to green chemistry principles. The dramatic reduction in reaction time from several hours to a mere 10 minutes is a key advantage, allowing for higher throughput and substantial energy savings.[5][10]
The use of solid NBS instead of highly corrosive and volatile liquid bromine enhances the safety of the procedure.[6] The solvent-free nature of the microwave protocol eliminates the need for large volumes of organic solvents, reducing both cost and environmental impact. The expected high yield of the microwave method is consistent with reports of similar microwave-assisted brominations of activated aromatic compounds.[10]
The work-up for the microwave protocol involves a standard liquid-liquid extraction, which is straightforward and efficient. In contrast, the conventional method relies on the precipitation of the product, which can sometimes lead to the inclusion of impurities. The final product from both methods can be purified by recrystallization to achieve high purity.
Conclusion
This application note has detailed a rapid, efficient, and environmentally friendly protocol for the synthesis of TBBPE using microwave irradiation under solvent-free conditions. This green chemistry approach offers significant advantages over traditional synthetic methods, including a drastic reduction in reaction time, elimination of hazardous solvents, and improved safety. The provided protocols and comparative data serve as a valuable resource for researchers and professionals seeking to implement more sustainable practices in their synthetic endeavors. The adoption of such microwave-assisted techniques can contribute to a safer and more sustainable chemical industry.
References
- Ganguly, N. C., De, P., & Dutta, S. (2005). A highly regioselective bromination of activated aromatic compounds has been accomplished using N-bromosuccinimide in tetrabutylammonium bromide. Synthesis, 2005(07), 1103-1108.
-
PubChem. (n.d.). Tetrabromobisphenol A. National Center for Biotechnology Information. Retrieved from [Link]
- Barontini, F., Cozzani, V., & Petarca, L. (2005). Thermal stability of brominated flame retardants. Industrial & engineering chemistry research, 44(11), 3874-3882.
- Bose, A. K., Manhas, M. S., Ganguly, S. N., Sharma, A. H., & Banik, B. K. (2002). A simplified green chemistry approach to the synthesis of 2-azetidinones and other fine chemicals. Tetrahedron, 58(26), 5247-5254.
- Google Patents. (1999). Process for the preparation of tetrabromobisphenol-A.
- Vekariya, R. H., & Patel, H. D. (2015). Solvent and Catalyst Free, Regioselective. α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Current Microwave Chemistry, 2(1), 61-69.
- Sellin, S., & de Souza, A. A. U. (2009). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis (2, 3-dibromopropylether) in environmental samples. Journal of the Brazilian Chemical Society, 20, 1531-1538.
- Google Patents. (2005). Process for preparing tetrabromobisphenol A.
- Paul, S., & Gupta, M. (2004). A highly efficient method for the synthesis of α-halocarbonyl compounds has been achieved via selective monobromination of aromatic and aliphatic carbonyl compounds with N-bromosuccinimide catalyzed by p-touenesulfonic acid under microwave irradiation within 30 minutes. Tetrahedron letters, 45(48), 8825-8829.
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 215.
- Ghasemnejad-Bosra, H. (2014). N-bromosuccinimide (NBS) catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. Trade Science Inc.
- Zhang, J., Chang, X., Bowman, E. C., Holt, C. J., Lodewyk, M. W., Miller, R. M., ... & Xia, G. (2015). Experimental and theoretical investigations of the bromination of phenols with β and γ aliphatic substituents, including rings. The Journal of organic chemistry, 80(18), 9292-9296.
-
European Patent Office. (1997). Process for producing tetrabromobisphenol-A. Retrieved from [Link]
- Andersen, J., & Ulven, T. (2015). A scalable and green one-minute synthesis of substituted phenols. Scientific reports, 5(1), 1-6.
-
Shimadzu. (2005). FTIR flame-retardants News. Retrieved from [Link]
- Mondal, D., & Bora, U. (2019). Solvent-free efficient microwave assisted synthesis of α, β-unsaturated compounds and their antimicrobial activity assessment.
- Mokhtar, M., & Ismail, N. S. M. (2024). Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM). Scientific Reports, 14(1), 1-15.
- Google Patents. (2013). Process for synthesizing p-bromophenol.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Tetrabromobisphenol A. In Some Chemicals Used as Solvents and in Polymer Manufacture. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1361-1368.
- Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
IPCP. (2023). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. Retrieved from [Link]
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Application Notes and Protocols for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] in Fire-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Brominated Flame Retardant for High-Performance Coatings
The escalating demand for materials with enhanced fire safety characteristics has propelled the development of advanced flame retardants. Among these, halogenated compounds, particularly brominated flame retardants (BFRs), have demonstrated exceptional efficacy in mitigating the flammability of polymeric materials.[1][2] This document provides a comprehensive technical guide on the application of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS No. 4162-45-2), a reactive brominated flame retardant, in the formulation of fire-resistant coatings.
With a high bromine content and two hydroxyl groups, this aromatic compound can be chemically integrated into polymer networks, such as epoxy and polyurethane resins, offering a permanent and non-migrating flame retardancy solution. Its unique molecular structure contributes to both gas-phase and condensed-phase fire retardant mechanisms, leading to a significant reduction in heat release, smoke production, and flame spread. These attributes make it a compelling candidate for demanding applications in the aerospace, automotive, electronics, and construction industries where superior fire resistance is paramount.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is crucial for its effective incorporation into coating formulations.
| Property | Value |
| CAS Number | 4162-45-2 |
| Molecular Formula | C19H20Br4O4 |
| Molecular Weight | 631.98 g/mol |
| Appearance | White to off-white solid/flakes |
| Melting Point | 107 °C (lit.) |
| Solubility | Slightly soluble in DMSO and Methanol |
Mechanism of Fire Retardancy: A Dual-Action Approach
The fire-retardant efficacy of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] stems from its ability to interfere with the combustion cycle in both the gas and condensed phases.
Gas-Phase Inhibition: Upon thermal decomposition, the compound releases bromine radicals (Br•) into the gaseous phase. These radicals act as scavengers for the highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[1] By converting these reactive species into less reactive ones (e.g., HBr), the flame is effectively quenched.
Condensed-Phase Charring: In the solid phase, the aromatic structure of the molecule promotes the formation of a stable, insulating char layer on the surface of the coating.[2] This char acts as a physical barrier, limiting the transfer of heat to the underlying substrate and reducing the release of flammable volatiles into the gas phase. The presence of the isopropylidene group can further contribute to the char structure and stability.
Caption: Dual-action fire retardant mechanism.
Experimental Protocols: Formulation and Application
The following protocols provide a general framework for the incorporation of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] into a two-component epoxy-based fire-resistant coating. Optimization of the formulation will be necessary to achieve the desired performance characteristics for a specific application.
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Curing Agent: Polyamide or amidoamine hardener
-
Flame Retardant: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
-
Synergist (Optional): Antimony trioxide (Sb₂O₃)
-
Solvent (Optional): Xylene or a blend of aromatic hydrocarbons
-
Dispersant: Suitable wetting and dispersing agent
-
High-Shear Mixer/Disperser
-
Mechanical Stirrer
-
Coating Applicator (e.g., doctor blade, spray gun)
-
Substrate Panels (e.g., steel, aluminum)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, respirator
Protocol 1: Preparation of the Fire-Resistant Epoxy Coating
-
Resin Pre-dispersion:
-
In a suitable mixing vessel, charge the epoxy resin.
-
If using a solvent, add it to the resin and mix until a homogeneous solution is obtained.
-
Add the dispersant and mix thoroughly.
-
-
Incorporation of Flame Retardant:
-
Gradually add the powdered 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] to the resin mixture under continuous mechanical stirring.
-
Once the powder is wetted, increase the mixing speed and use a high-shear disperser to achieve a fine and uniform dispersion. A Hegman gauge can be used to assess the degree of dispersion.
-
If using a synergist like antimony trioxide, it can be co-dispersed with the primary flame retardant.
-
-
Let-down and Curing Agent Addition:
-
Reduce the mixing speed and add any remaining formulation components (e.g., fillers, pigments).
-
Just prior to application, add the stoichiometric amount of the curing agent and mix thoroughly for 2-3 minutes until the mixture is uniform. Avoid excessive mixing which can entrain air.
-
-
Application:
-
Apply the formulated coating to the prepared substrate panels using the desired application method (e.g., doctor blade for controlled thickness, spray for larger surfaces).
-
Ensure a uniform wet film thickness.
-
-
Curing:
-
Allow the coated panels to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 2 hours), or as per the resin and curing agent manufacturer's recommendations.
-
Caption: Experimental workflow for coating preparation.
Performance Evaluation: Assessing Fire Resistance
The fire-resistant properties of the cured coating should be evaluated using standardized testing methods.
| Test Method | Parameter Measured | Typical Performance Enhancement |
| Limiting Oxygen Index (LOI) (ASTM D2863) | Minimum oxygen concentration to support combustion. | Increased LOI values indicate better fire resistance. |
| UL 94 Vertical Burn Test | Self-extinguishing properties and dripping behavior. | A V-0 rating is desirable, indicating that burning stops within 10 seconds after two applications of the flame, and no flaming drips are observed. |
| Cone Calorimetry (ASTM E1354) | Heat release rate (HRR), total heat released (THR), smoke production rate (SPR), and time to ignition (TTI). | Significant reduction in peak HRR and THR, and increased TTI are indicative of effective fire retardancy. |
Note: The specific performance of a coating containing 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] will depend on the complete formulation, including the resin system, curing agent, and loading level of the flame retardant. The data presented here are representative of the expected improvements based on the performance of similar brominated flame retardants. Experimental validation is essential for any new formulation.
Effect on Mechanical Properties
The incorporation of any additive into a coating formulation can potentially affect its mechanical properties. While the reactive nature of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is advantageous in minimizing plasticization effects, it is crucial to evaluate the impact on key mechanical properties.
-
Hardness: Can be assessed using methods like pencil hardness (ASTM D3363) or Shore durometer hardness (ASTM D2240).
-
Adhesion: Cross-cut adhesion tests (ASTM D3359) are commonly used to evaluate the coating's adhesion to the substrate.
-
Flexibility: Mandrel bend tests (ASTM D522) can determine the coating's resistance to cracking upon bending.
-
Impact Resistance: Falling weight impact testers (ASTM D2794) are used to assess the coating's ability to withstand impact without cracking or delaminating.
Generally, the addition of a solid flame retardant may lead to a slight increase in hardness and a potential reduction in flexibility and impact resistance.[3] Formulation adjustments, such as the use of flexibilizers or toughening agents, may be necessary to optimize the balance between fire resistance and mechanical performance.
Synergistic Effects
The fire-retardant efficacy of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] can often be enhanced through the use of synergistic additives. Antimony trioxide (Sb₂O₃) is a well-known synergist for halogenated flame retardants.[4][5] In the gas phase, it is believed to form antimony halides and oxyhalides which are more effective at scavenging flame-propagating radicals than HBr alone. This synergistic interaction can allow for a lower overall loading of the flame retardant package to achieve the desired level of fire resistance.
Conclusion
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a highly effective reactive flame retardant for formulating high-performance fire-resistant coatings. Its dual-action mechanism, involving both gas-phase inhibition and condensed-phase charring, provides a robust defense against fire. The protocols and information provided in this guide offer a solid foundation for researchers and formulators to explore the potential of this compound in developing advanced fire safety solutions for a wide range of applications. Careful formulation and thorough performance evaluation are key to unlocking the full potential of this promising flame retardant.
References
Sources
Application Notes and Protocols for the Incorporation of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) into Epoxy Resins for Printed Circuit Boards
Abstract
This document provides a comprehensive guide for the incorporation of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE), an additive flame retardant, into epoxy resin systems for the fabrication of printed circuit board (PCB) laminates. It details the underlying principles, step-by-step experimental protocols, and critical characterization techniques required to produce and validate flame-retardant epoxy composites. The protocols are designed for researchers and material scientists, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Key performance indicators, including thermal stability and flammability, are discussed alongside methods for their evaluation. This guide also addresses the essential health, safety, and environmental considerations associated with handling brominated flame retardants.
Introduction: Flame Retardancy in PCB Substrates
Epoxy resins are foundational materials in the electronics industry, prized for their excellent electrical insulation, mechanical strength, and chemical resistance, making them ideal for PCB substrates.[1] However, standard epoxy resins are inherently flammable, posing a significant fire risk in electronic devices.[2] To meet stringent safety standards, such as the UL 94 V-0 rating, flame retardants (FRs) are incorporated into the resin matrix.[1][3]
A critical distinction exists between reactive and additive flame retardants.[4]
-
Reactive FRs , such as Tetrabromobisphenol A (TBBPA), are chemically bonded into the epoxy polymer backbone during polymerization.[5]
-
Additive FRs , the focus of this guide, are physically blended into the resin formulation.[6][7] TBBPE is a prominent example of an additive brominated flame retardant.
The primary advantage of additive FRs is their versatility and the ability to be incorporated into various resin systems without altering the fundamental polymer chemistry. However, their efficacy is highly dependent on achieving a uniform and stable dispersion within the matrix, as poor dispersion can compromise both flame retardancy and mechanical properties.[8][9]
Mechanism of Action for TBBPE
Brominated flame retardants like TBBPE primarily function in the gas phase during combustion. When the polymer heats up and begins to decompose, TBBPE also decomposes, releasing hydrogen bromide (HBr). HBr acts as a radical scavenger in the flame, interrupting the exothermic chain reactions of combustion.[6] This "flame quenching" effect suppresses the fire, slows its spread, and helps the material to self-extinguish.
Materials and Equipment
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin is standard for FR-4 type PCBs. The specific grade should be selected based on desired viscosity and end-use properties.
-
Flame Retardant: Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) powder.
-
Curing Agent/Hardener: Diaminodiphenyl sulfone (DDS) or dicyandiamide (DICY) are common choices for PCB applications, providing high thermal stability.
-
Solvent (Optional): Methyl ethyl ketone (MEK) or acetone for viscosity reduction, particularly for prepreg preparation.[10]
-
Reinforcement: E-glass woven fabric is the standard reinforcement for FR-4 laminates.
-
Release Film: For mold preparation.
Equipment
-
Analytical Balance: (± 0.1 mg sensitivity).
-
Mechanical Stirrer: High-shear or planetary mixer for effective dispersion.
-
Ultrasonic Bath/Probe Sonicator: For breaking down particle agglomerates.
-
Vacuum Oven/Degassing Chamber: For solvent and air bubble removal.
-
Heated Platen Press: For laminate curing under controlled temperature and pressure.
-
Molds: Steel plates appropriately sized for laminate preparation.
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat, and a respirator or fume hood for handling TBBPE powder and solvents.
Experimental Protocol: Preparation of TBBPE-Epoxy Laminate
This protocol outlines a generalized procedure for incorporating TBBPE powder into a DGEBA epoxy system. The exact formulation ratios must be determined based on the desired bromine content for achieving the target flame retardancy (typically 15-20 wt% bromine in the final resin system).
Step 1: Raw Material Preparation (Pre-processing)
-
Causality: Moisture in the resin, curing agent, or flame retardant can interfere with the curing reaction and cause voids in the final composite, compromising dielectric and mechanical properties.
-
Protocol:
-
Dry the TBBPE powder in a vacuum oven at 60-70°C for 4-6 hours to remove any absorbed moisture.
-
Pre-heat the liquid epoxy resin to 50-60°C to reduce its viscosity, which will aid in the dispersion of the TBBPE powder.
-
Dry the curing agent as per the manufacturer's specifications.
-
Step 2: Dispersion of TBBPE into Epoxy Resin
-
Causality: Achieving a fine, homogeneous dispersion of the additive flame retardant is the most critical step. Agglomerates act as stress concentrators and points of failure, and they lead to inconsistent flame retardant performance.
-
Protocol:
-
Place the pre-heated epoxy resin in a mixing vessel under a mechanical stirrer.
-
Begin stirring at a moderate speed (e.g., 300-500 rpm) to create a vortex.
-
Slowly and incrementally add the dried TBBPE powder into the vortex to facilitate wetting and prevent clumping.
-
Once all the TBBPE is added, increase the mixing speed (e.g., 1500-2000 rpm) for 30-60 minutes to apply high shear.
-
For enhanced dispersion, subject the mixture to ultrasonication for 15-30 minutes. This helps break down any remaining particle agglomerates. Monitor the temperature to prevent excessive heat buildup.
-
Step 3: Addition of Curing Agent and Degassing
-
Causality: The curing agent must be added in the correct stoichiometric ratio to ensure complete cross-linking. Degassing is essential to remove air bubbles introduced during mixing, which would otherwise create voids.
-
Protocol:
-
Reduce the temperature of the TBBPE-epoxy mixture to a level suitable for adding the curing agent (as specified by the manufacturer, often around 60-80°C for DDS).
-
Add the pre-weighed amount of curing agent to the mixture and continue mechanical stirring at a lower speed for 10-15 minutes until fully dissolved and homogeneous.
-
Transfer the formulation to a vacuum chamber or oven. Apply vacuum (e.g., -28 inHg / -95 kPa) until bubbling subsides (typically 20-40 minutes).
-
Step 4: Laminate Fabrication (Prepreg Method)
-
Causality: This step creates the reinforced, resin-impregnated sheets (prepreg) that will be layered and pressed to form the final PCB laminate.
-
Protocol:
-
Impregnate sheets of E-glass fabric by passing them through a bath of the degassed TBBPE-epoxy formulation.
-
Use nip rollers to ensure uniform resin content.
-
Partially cure the impregnated sheets in an oven in a "B-stage" process. This creates a tack-free, handleable prepreg. The exact time and temperature depend on the resin system.
-
Step 5: Curing and Post-Curing
-
Causality: Curing under heat and pressure consolidates the prepreg layers and completes the chemical cross-linking of the epoxy resin, forming a rigid thermoset structure. Post-curing helps complete the reaction and maximizes the glass transition temperature (Tg).
-
Protocol:
-
Stack the desired number of prepreg sheets between release films and steel mold plates.
-
Place the stack in a heated platen press.
-
Apply pressure and heat according to a defined curing schedule. A typical schedule might be: ramp to 170-185°C, hold for 90-120 minutes under pressure (e.g., 200-500 psi).
-
Cool the laminate to room temperature under pressure before removal.
-
For optimal properties, perform a post-cure in an oven (e.g., 1-2 hours at 160-180°C) without pressure.
-
Visualization of Workflows
Experimental Workflow Diagram
Caption: Fig 1. Experimental workflow for TBBPE-epoxy laminate fabrication.
Process-Property Relationship Diagram
Caption: Fig 2. Relationship between process parameters and final properties.
Characterization and Validation Protocols
Validation is a self-correcting process; the results from these tests confirm whether the formulation and processing steps were successful.
Flammability Testing
-
UL 94 Vertical Burn Test: This is the industry standard for classifying the fire resistance of plastics in electronic devices.[3][11] The goal for high-performance PCBs is a V-0 rating.
-
Protocol: A standard specimen bar is held vertically and subjected to a controlled flame for 10 seconds. After the flame is removed, the afterflame time is recorded. The flame is applied for a second 10-second period.
-
Validation (V-0 Rating): For a set of 5 specimens, no single afterflame time can exceed 10 seconds; the total afterflame time for all 5 specimens cannot exceed 50 seconds; and there can be no dripping of flaming particles that ignite a cotton patch placed below.[12]
-
-
Limiting Oxygen Index (LOI): Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.
-
Protocol: A vertically oriented sample is ignited from the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is just self-sustaining.
-
Validation: A higher LOI value indicates better flame retardancy. For reference, air contains ~21% oxygen. A material with an LOI > 21 is considered self-extinguishing in air. High-performance FR materials often target an LOI of 28% or higher.[13][14]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Evaluates thermal stability and decomposition behavior.
-
Protocol: A small sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and its mass is continuously monitored.
-
Validation: Key metrics include the onset of decomposition temperature (Td) and the percentage of char yield at high temperatures (e.g., 700°C). A higher Td and greater char yield are indicative of better thermal stability and condensed-phase flame retardant action.[2][15]
-
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg).
-
Protocol: A sample is subjected to a controlled temperature program (heating-cooling-heating cycles) to measure heat flow. The Tg is observed as a step change in the heat flow curve.
-
Validation: The Tg is a critical parameter for PCBs, indicating the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state. For FR-4 materials, a Tg of >140°C is typically required, with higher values needed for more demanding applications.
-
Microscopic Analysis
-
Scanning Electron Microscopy (SEM): Visualizes the microstructure of the cured composite.
-
Protocol: The cryo-fractured surface of a cured sample is coated with a conductive layer (e.g., gold) and imaged with an electron beam.
-
Validation: SEM images can directly confirm the quality of TBBPE dispersion. A well-dispersed sample will show fine, evenly distributed particles, while a poorly dispersed sample will show large agglomerates. This provides direct feedback on the efficacy of the mixing protocol (Step 2).[16]
-
Data Summary and Performance Targets
The following table provides an example formulation and the expected performance targets for a TBBPE-epoxy composite designed for FR-4 applications.
| Parameter | Value / Target | Justification / Comment |
| Component | Parts by Weight (phr) | Formulation Basis |
| DGEBA Epoxy Resin | 100 | Standard base resin. |
| TBBPE | 25 - 35 | Loading level adjusted to achieve ~18% bromine content. |
| DDS Curing Agent | 25 - 30 | Stoichiometric amount relative to epoxy equivalent weight. |
| Performance Metric | Target Value | Validation Standard |
| Glass Transition (Tg) | > 140 °C | Ensures dimensional stability during PCB assembly (soldering). |
| UL 94 Rating | V-0 | Meets critical fire safety standard for electronics.[3][12] |
| LOI | > 28 % | Indicates excellent self-extinguishing properties.[13] |
| Decomposition Temp (Td) | > 300 °C | Demonstrates high thermal stability. |
| Dispersion | No agglomerates > 10 µm | Confirmed via SEM; crucial for mechanical integrity. |
Health, Safety, and Environmental Considerations
-
Handling: TBBPE is a fine powder and should be handled in a well-ventilated area, preferably within a fume hood, to prevent inhalation.[17] Standard PPE, including a respirator, gloves, and safety glasses, is mandatory.
-
Toxicity: Brominated flame retardants are under scrutiny for their potential environmental persistence and health effects, including endocrine disruption.[18][19] While TBBPE is a large molecule with lower bioavailability than some other BFRs, exposure should be minimized.
-
Disposal: All waste materials containing TBBPE and unused chemicals must be disposed of as hazardous waste according to local, state, and federal regulations. Do not dispose of them in standard waste streams.
-
Environmental Impact: The end-of-life of electronic products containing BFRs is a concern.[20] Researchers are actively exploring halogen-free alternatives, such as phosphorus-based and inorganic flame retardants, to mitigate these concerns.[8][21][22]
References
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Flame Retardant Fillers for Epoxy Resins - Session 35. (2024). YouTube. [Link]
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Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. (2024). MDPI. [Link]
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Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. (2020). ACS Omega. [Link]
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(a) Thermogravimetric analysis (TGA) curves of epoxy and... (n.d.). ResearchGate. [Link]
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Brominated Flame Retardants – A Question of Safety. (2022). RTI International. [Link]
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Flame Retardants. (n.d.). National Institute of Environmental Health Sciences. [Link]
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BT Epoxy Resin as an Alternative PCB Substrate Material. (2024). Cadence Design Systems. [Link]
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The Influence of Flame Retardants on Combustion of Glass Fiber-Reinforced Epoxy Resin. (2022). MDPI. [Link]
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A study of tetrabromobisphenol A (TBBA) as a flame retardant additive for Li-ion battery electrolytes. (2014). ResearchGate. [Link]
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Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements. (2020). ACS Publications. [Link]
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Incident management: brominated flame retardants. (2024). GOV.UK. [Link]
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Advanced Flame-Retardant Epoxy Resins for Composite Materials. (2001). ResearchGate. [Link]
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UL 94 flammability rating for adhesives and encapsulants. (n.d.). GA Lindberg. [Link]
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Preparation of Flame-Retardant Glass Fiber-Reinforced Epoxy by Vacuum-Assisted Resin Infusion Process with Deep Eutectic Point Curing Agent. (2022). PMC - NIH. [Link]
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Influence of Additives on Flame-Retardant, Thermal, and Mechanical Properties of a Sulfur–Triglyceride Polymer Composite. (2024). MDPI. [Link]
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Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (2023). University of Manchester. [Link]
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Tetrabromobisphenol A. (n.d.). PubChem. [Link]
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Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. (2021). MDPI. [Link]
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Brominated flame retardants. (n.d.). EFSA - European Union. [Link]
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New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. (2023). MDPI. [Link]
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Preparation of Biobased Printed Circuit Board Prototypes Using Poly(furfuryl alcohol) Resin. (2023). MDPI. [Link]
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Flame Retardant Plastics & UL 94 Flammability Standards. (2024). Xometry. [Link]
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Brominated flame retardant. (n.d.). Wikipedia. [Link]
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Preparation of Biobased Printed Circuit Board Prototypes Using Poly(furfuryl alcohol) Resin. (2023). MDPI. [Link]
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Comparative study of flame retardancy in polyimine vitrimers and composites. (2024). Journal of Materials Science & Technology. [Link]
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Tetrabromobisphenol A. (n.d.). Wikipedia. [Link]
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Recent Developments in the Flame-Retardant System of Epoxy Resin. (2020). MDPI. [Link]
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Recycling technology of epoxy resin in waste printed circuit boards. (2023). Kingford PCB. [Link]
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Study of the flame retardant properties of short carbon fiber–reinforced epoxy composites. (2018). ResearchGate. [Link]
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Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. (2024). R Discovery. [Link]
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Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). (n.d.). SlidePlayer. [Link]
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UL 94 Test Standards for Flame Resistance. (n.d.). Innovative Polymers. [Link]
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Cooperative Effect of Ammonium Polyphosphate and Talcum for Enhancing Fire-Proofing Performance of Silicone Rubber-Based Insulators via Formation of a HIGH-Strength Barrier Layer. (2022). MDPI. [Link]
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Research progress of emerging flame retardants for epoxy resin. (2024). ResearchGate. [Link]
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methodology for studying the degradation of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
An In-Depth Guide to Investigating the Degradation of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (TBBPA-DBPE)
Introduction
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a derivative of Tetrabromobisphenol A (TBBPA), is a member of the vast family of brominated flame retardants (BFRs). These compounds are incorporated into a wide array of consumer products, from electronics and textiles to building materials, to inhibit or reduce the spread of fire.[1] Despite their efficacy, significant concerns have emerged regarding their environmental fate and potential toxicity. Due to their chemical stability, many BFRs are persistent in the environment, bioaccumulate in wildlife, and have been detected in human tissues.[1][2] Understanding the degradation of these compounds is paramount for assessing their environmental risk, predicting their long-term behavior, and developing effective remediation strategies.[1]
This document provides a comprehensive methodological framework for researchers, scientists, and professionals in drug development and environmental science to study the degradation of TBBPA-DBPE. It moves beyond a simple listing of steps to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to the investigation.
Physicochemical Properties of TBBPA-DBPE
A thorough understanding of the physicochemical properties of TBBPA-DBPE is the foundation for designing any degradation study. These properties influence its environmental distribution, the choice of analytical solvents, and the conditions required for degradation.
| Property | Value | Source |
| Chemical Formula | C19H20Br4O4 | [3] |
| Molecular Weight | 631.98 g/mol | [3] |
| Appearance | White to Off-White/Beige Solid/Flakes | [3][4] |
| Melting Point | 107 °C | [3][4][5] |
| Water Solubility | Insoluble | [3] |
| pKa | ~13.75 | [3][4] |
| CAS Number | 4162-45-2 | [3] |
Core Methodologies for Degradation Studies
The degradation of TBBPA-DBPE can be initiated through various physical, chemical, and biological mechanisms. The following sections detail the principles and protocols for studying the most relevant degradation pathways.
Photodegradation
Rationale & Expertise: Photolysis is a primary environmental pathway for the transformation of many BFRs, driven by solar radiation.[6] The process often involves the cleavage of carbon-bromine (C-Br) bonds, leading to a stepwise debromination of the molecule.[6] The rate and products of photodegradation can be significantly influenced by the matrix (e.g., water, soil, polymer film), the presence of photosensitizing substances like humic acids, and the wavelength of light.[7][8][9]
Experimental Workflow for Photodegradation
Caption: General workflow for a photodegradation study.
Protocol: Aqueous Photodegradation
-
Preparation of Solutions:
-
Prepare a 1000 mg/L stock solution of TBBPA-DBPE in a suitable solvent like methanol or acetonitrile.
-
Prepare the reaction solution by adding the stock solution to ultrapure water to achieve a final concentration (e.g., 1-10 mg/L). A co-solvent (e.g., methanol, <1% v/v) may be necessary to ensure solubility.
-
-
Experimental Setup:
-
Transfer the reaction solution to quartz tubes or a beaker, as quartz is transparent to a wide range of UV light.
-
Place the vessels in a photoreactor equipped with a light source (e.g., a high-pressure mercury lamp or a xenon lamp simulating sunlight).
-
Prepare a "dark control" by wrapping an identical vessel in aluminum foil to account for any non-photolytic degradation.
-
-
Irradiation and Sampling:
-
Begin irradiation. Maintain a constant temperature using a cooling system.
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Analysis:
-
Immediately quench any ongoing reaction by adding a suitable agent (if necessary) or by storing the sample in the dark at 4°C.
-
Prepare the samples for analysis via solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the remaining TBBPA-DBPE and identify degradation products.[10]
-
Thermal Degradation
Rationale & Expertise: Studying thermal degradation is crucial for understanding the fate of TBBPA-DBPE during events like fires or in high-temperature industrial processes and waste incineration. Thermogravimetric analysis (TGA) is a powerful technique to determine the temperature range of decomposition.[11] The process can generate hazardous byproducts, including various brominated phenols and hydrogen bromide (HBr).[11][12]
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 5-10 mg) of pure TBBPA-DBPE into a TGA crucible (e.g., alumina or platinum).
-
-
Experimental Run:
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min).
-
Conduct the experiment under a specific atmosphere, such as an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the TGA and derivative thermogravimetric (DTG) curves, respectively. The decomposition of TBBPA typically occurs over a wide range, from 200-500°C.[11]
-
For identification of evolved gases, a TGA system can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Microbial Degradation
Rationale & Expertise: Biodegradation is a key process determining the persistence of TBBPA-DBPE in soil and sediment.[13] Many highly halogenated compounds are resistant to aerobic degradation but can be dehalogenated under anaerobic conditions.[14] For TBBPA, anaerobic microbial communities can reductively debrominate the molecule, potentially forming bisphenol A (BPA) as a major intermediate product.[14] This is a critical transformation, as BPA is a known endocrine disruptor.[14] Subsequently, BPA is more readily degraded under aerobic conditions.[14]
Potential Biodegradation Pathway
Caption: Sequential anaerobic-aerobic biodegradation pathway.
Protocol: Anaerobic Microcosm Study
-
Microcosm Setup:
-
Collect sediment or soil samples from a relevant, preferably uncontaminated, site.
-
In an anaerobic glovebox, dispense the sediment/soil (e.g., 50 g) into serum bottles.
-
Add a defined anaerobic mineral medium, leaving minimal headspace.
-
Spike the microcosms with a stock solution of TBBPA-DBPE to achieve the desired final concentration.
-
-
Incubation:
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).
-
Include sterile controls (autoclaved soil/sediment) to differentiate between biotic and abiotic degradation.
-
-
Sampling and Analysis:
-
Periodically sacrifice replicate microcosms over time (e.g., 0, 30, 60, 90, 180 days).
-
Extract the entire content of the bottle using an appropriate solvent system (e.g., acetone/hexane mixture) via methods like pressurized liquid extraction (PLE) or sonication.
-
Clean up the extract using SPE.
-
Analyze using LC-MS/MS to monitor the disappearance of TBBPA-DBPE and the appearance of debrominated intermediates and BPA.
-
Advanced Analytical Procedures
The accurate quantification of TBBPA-DBPE and its degradation products is critical. This requires robust sample preparation and sensitive instrumental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is essential for cleaning up complex environmental samples, removing matrix interferences that can suppress the instrument's signal, and concentrating the analytes to improve detection limits.[2]
Protocol:
-
Conditioning: Pass methanol followed by ultrapure water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Loading: Load the aqueous sample or the solvent extract (after solvent exchange to be water-miscible) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the TBBPA-DBPE and its metabolites with a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., methanol) for analysis.
Instrumental Analysis
High-performance liquid chromatography coupled to a mass spectrometer is the method of choice for analyzing TBBPA-DBPE and its potentially more polar degradation products.[10]
| Parameter | Typical Setting | Rationale |
| Analytical Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for hydrophobic compounds like BFRs. |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium acetate | Provides protons for ionization and aids in chromatographic separation. |
| Mobile Phase B | Methanol or Acetonitrile | Strong organic solvent to elute the analytes. |
| Gradient | Start at 40-50% B, ramp to 95-100% B | A gradient is necessary to elute compounds with a wide range of polarities. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar to semi-polar compounds. The phenolic hydroxyl groups in TBBPA and its derivatives are readily deprotonated, making negative mode highly sensitive. |
| MS Analysis | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |
Conclusion
The methodologies outlined in this guide provide a robust framework for investigating the degradation of TBBPA-DBPE. By combining controlled laboratory experiments that simulate different environmental conditions—photolytic, thermal, and microbial—with high-resolution analytical techniques, researchers can elucidate degradation pathways, determine reaction kinetics, and identify transformation products. This knowledge is essential for building accurate environmental fate models and developing effective strategies to mitigate the potential risks associated with this widely used flame retardant.
References
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Wikipedia. Bisphenol A. [Link]
-
Shi, Z., et al. (2017). Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region. ResearchGate. [Link]
-
Okonkwo, C. P., et al. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. PubMed. [Link]
-
Zu, L., et al. (2024). Complete biodegradation of tetrabromobisphenol A through sequential anaerobic reductive dehalogenation and aerobic oxidation. PubMed. [Link]
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Sikorska, W., et al. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI. [Link]
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Ikechukwu, U. P., et al. (2022). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. MDPI. [Link]
-
ChemBK. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. [Link]
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National Institute of Environmental Health Sciences. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. NIH. [Link]
-
Al-Alawi, A. & An, W. Photodecomposition Properties of Brominated Flame Retardants (BFRs). [Link]
-
Bauer, I. & Kappenstein, O. (2008). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). [Link]
-
Wang, Z., et al. (2014). The Thermal Degradation Process of Tetrabromobisphenol A. ResearchGate. [Link]
-
Malucelli, G., et al. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
Wang, Y., et al. (2020). Oxidation of tetrabromobisphenol A (TBBPA) by peroxymonosulfate: The role of in-situ formed HOBr. PubMed. [Link]
-
Felis, E., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health. [Link]
-
Pullen, S., et al. (2004). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. ResearchGate. [Link]
-
Wang, C., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Jin, H., et al. (2016). Degradation of tetrabromobisphenol A in heat activated persulfate oxidation process. ResearchGate. [Link]
-
Chen, D., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Government of Canada. (2013). Screening Assessment Report Phenol, 4,4'-(1-methylethylidene) bis[2,6-dibromo-. [Link]
-
Chongqing Chemdad Co., Ltd. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. [Link]
-
Grause, G., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]
-
Han, D., et al. (2008). Oxidation of flame retardant tetrabromobisphenol A by singlet oxygen. PubMed. [Link]
-
Sun, J., et al. (2016). Mechanistic and kinetic investigation on OH-initiated oxidation of tetrabromobisphenol A. [Link]
-
American Chemical Society. (2018). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications. [Link]b02836)
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Application Notes & Protocols for the Experimental Design of Bioaccumulation Studies of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE)
Introduction: The Rationale for TBBPE Bioaccumulation Assessment
Tetrabromobisphenol A bis(2,3-dibromopropyl ether), or TBBPE, is a brominated flame retardant (BFR) used in a variety of consumer and industrial products to reduce their flammability. Structurally related to Tetrabromobisphenol A (TBBPA), one of the most widely used BFRs, TBBPE is of increasing environmental interest.[1] Its chemical properties—high lipophilicity and resistance to degradation—suggest a significant potential for bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues.[2] Understanding the bioaccumulation potential of TBBPE is critical for a comprehensive ecological risk assessment, as persistent, bioaccumulative, and toxic (PBT) substances can biomagnify through food webs, posing a threat to higher-trophic-level organisms, including humans.[3][4]
This guide provides a detailed framework for designing and executing scientifically robust bioaccumulation studies for TBBPE. It is intended for researchers and environmental scientists tasked with evaluating the fate and effects of this emerging contaminant in both aquatic and terrestrial ecosystems. We will delve into the causality behind experimental choices, provide step-by-step protocols grounded in international standards, and discuss the nuances of data interpretation, including the crucial role of biotransformation.
Part 1: Core Principles of TBBPE Bioaccumulation Experimental Design
A successful bioaccumulation study for a lipophilic compound like TBBPE hinges on a design that accurately reflects environmental exposure routes and accounts for the organism's physiology. The primary international guideline for aquatic bioaccumulation is the OECD Test Guideline 305 (Bioaccumulation in Fish) , which provides methodologies for both aqueous and dietary exposure.[5][6] For terrestrial systems, the OECD Test Guideline 317 (Bioaccumulation in Terrestrial Oligochaetes) is the key standard.[5][7][8][9]
Selecting the Appropriate Exposure Route: Aqueous vs. Dietary
Due to TBBPE's high lipophilicity and low water solubility, maintaining stable and measurable concentrations in an aqueous exposure system can be challenging.[10] Therefore, for highly hydrophobic substances (log Kow > 5), dietary exposure is often the more environmentally relevant and technically feasible pathway.[11]
-
Aqueous Exposure: Primarily measures bioconcentration, the uptake of a chemical from the surrounding water. This route is most relevant for organisms that absorb contaminants directly across respiratory surfaces (e.g., gills).
-
Dietary Exposure: Measures biomagnification, the accumulation of a chemical from ingested food. For TBBPE, this is a critical pathway, as it is likely to adsorb to organic matter and be consumed by organisms.
The choice of exposure route dictates the primary metric calculated: the Bioconcentration Factor (BCF) for aqueous tests, and the Biomagnification Factor (BMF) or Bioaccumulation Factor (BAF) for dietary and field studies.[12][13][14] The BAF is the most ecologically relevant metric as it integrates uptake from all sources (water, diet, sediment).[13][14][15]
The Critical Role of Biotransformation
Assuming that the parent TBBPE is the only compound of concern can lead to a significant underestimation of bioaccumulation risk. BFRs, including the related TBBPA, are known to undergo metabolic transformation within organisms.[16][17][18][19][20][21] These processes can include:
-
Debromination: The removal of bromine atoms, which can alter the toxicity and persistence of the molecule.
-
Hydroxylation: The addition of hydroxyl (-OH) groups, often mediated by cytochrome P450 enzymes.
-
Methylation: The addition of a methyl group, which can change the compound's lipophilicity and bioaccumulation potential.
-
Conjugation: The attachment of molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Therefore, the analytical methodology must be designed not only to quantify the parent TBBPE but also to identify and quantify its major metabolites. This provides a more accurate picture of the total chemical burden within the organism.
Experimental Workflow Overview
A typical bioaccumulation study follows a two-phase design: an uptake phase , where organisms are exposed to a constant level of TBBPE, followed by a depuration (or elimination) phase , where they are transferred to a clean environment. This allows for the calculation of kinetic parameters, including uptake and elimination rate constants.
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-BHEE). Our goal is to equip you with the necessary insights to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your final product.
Synthesis Overview: The Williamson Ether Synthesis Approach
The industrial synthesis of TBBPA-BHEE is predominantly achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of a haloalkane by a deprotonated alcohol (alkoxide). In this specific application, the starting material is Tetrabromobisphenol A (TBBPA), which possesses two phenolic hydroxyl groups. These groups are deprotonated with a suitable base to form a diphenoxide intermediate. This nucleophilic intermediate then reacts with an electrophilic two-carbon unit, typically ethylene oxide or a 2-haloethanol, to form the desired diether product.[1]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Deprotonation: The phenolic hydroxyl groups of TBBPA are acidic and react with a base (e.g., Sodium Hydroxide) to form the corresponding sodium diphenoxide. This step is a crucial equilibrium, and driving it to completion is key for high yield.
-
Nucleophilic Attack (SN2): The highly nucleophilic phenoxide attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (e.g., chloride) to form the ether linkage. This occurs at both phenoxide sites.
Caption: General mechanism for TBBPA-BHEE synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only unreacted TBBPA. What went wrong?
This is the most common issue and typically points to problems with the initial deprotonation step or sub-optimal reaction conditions.
-
Possible Cause A: Incomplete Deprotonation of TBBPA.
-
Expert Insight: The acidity of TBBPA's phenolic protons is reduced by the electron-donating isopropylidene bridge, yet enhanced by the four electron-withdrawing bromine atoms. Incomplete deprotonation leaves starting material unreacted and reduces the concentration of the active nucleophile.
-
Suggested Solution:
-
Base Stoichiometry: Ensure at least two stoichiometric equivalents of a strong base (e.g., NaOH, KOH) are used per equivalent of TBBPA. An excess of 5-10 mol% can help drive the equilibrium towards the diphenoxide.
-
Water Content: While the reaction is often run in a biphasic system or with a solvent like ethanol, excess water can hinder the deprotonation equilibrium. If using aqueous base, ensure the concentration is high. Anhydrous conditions using bases like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF) are highly effective but require more stringent handling procedures.[2]
-
Mixing: TBBPA has low aqueous solubility.[3] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases (if used) to ensure complete deprotonation.
-
-
-
Possible Cause B: Sub-optimal Temperature or Reaction Time.
-
Expert Insight: The SN2 reaction is temperature-dependent.[4] Insufficient thermal energy results in a slow reaction rate, while excessively high temperatures can promote side reactions.
-
Suggested Solution:
-
Temperature Control: Gradually heat the reaction mixture to 80-100 °C after adding the base and alkylating agent.[4]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of TBBPA using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] The reaction is typically complete within 4-12 hours.[4]
-
-
-
Possible Cause C: Inefficient Phase-Transfer Catalysis.
-
Expert Insight: In a biphasic system (e.g., toluene/water), the phenoxide is in the aqueous phase while the alkylating agent may be in the organic phase. A Phase-Transfer Catalyst (PTC) is crucial for transporting the phenoxide anion across the phase boundary.[7][8]
-
Suggested Solution:
-
Catalyst Choice: Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).
-
Catalyst Loading: A catalytic amount (1-5 mol% relative to TBBPA) is typically sufficient. Overloading can sometimes complicate purification.
-
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is impure and shows multiple spots on TLC. What are the likely side products?
The formation of impurities often results from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Possible Cause A: Mono-alkylation Product.
-
Expert Insight: If the reaction is stopped prematurely or if there is an insufficient amount of the alkylating agent, a significant amount of the mono-hydroxyethyl ether of TBBPA will be present. This impurity is structurally very similar to the desired product, which can complicate purification.
-
Suggested Solution:
-
Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the alkylating agent (e.g., 2-chloroethanol).
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the mono-substituted intermediate spot has been completely converted to the di-substituted product spot.
-
-
-
Possible Cause B: Under-brominated Starting Material.
-
Expert Insight: If the starting TBBPA is not pure, it may contain di- or tri-brominated bisphenol A. These species will undergo the same etherification reaction, leading to a mixture of products with varying degrees of bromination. The yield of TBBPA is highly dependent on the mole ratio of the brominating agent to bisphenol A.[9]
-
Suggested Solution:
-
Question 3: I'm struggling with the product workup and purification. It's oily and won't crystallize. What can I do?
TBBPA-BHEE can sometimes be challenging to crystallize, especially if residual solvent or impurities are present.
-
Expert Insight: The two hydroxyethyl ether chains increase the rotational freedom and polarity of the molecule compared to TBBPA, which can inhibit efficient crystal lattice packing.
-
Suggested Solution:
-
Thorough Washing: After reaction completion, cool the mixture and filter off any inorganic salts.[4] Wash the organic layer extensively with water to remove any remaining base, salts, or water-soluble reagents. A final wash with brine helps to break emulsions and dry the organic layer.[4]
-
Solvent Removal: Ensure the solvent is completely removed under reduced pressure. Residual solvent is a common cause for products oiling out.
-
Recrystallization:
-
Attempt recrystallization from a solvent system like ethanol, isopropanol, or toluene.
-
If the product oils out upon cooling, try dissolving the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity persists. Let it stand to induce crystallization.
-
-
Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is a reliable alternative. A gradient elution from hexane to ethyl acetate is typically effective for separating the desired product from less polar starting material and more polar impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key reaction parameters to control for maximizing yield?
-
A1: The three most critical parameters are: 1) Accurate Stoichiometry: Ensure at least 2 equivalents of base and a slight excess of the alkylating agent. 2) Temperature: Maintain a reaction temperature between 80-100 °C. 3) Effective Mixing: Ensure vigorous agitation, especially in biphasic systems, to overcome mass transfer limitations.
-
-
Q2: What are the primary safety concerns when running this synthesis?
-
A2: TBBPA and its derivatives are classified as irritants to the eyes, respiratory system, and skin.[11] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] If using ethylene oxide, be aware that it is a flammable and toxic gas and requires specialized handling procedures.
-
-
Q3: Can I use ethylene carbonate instead of 2-chloroethanol or ethylene oxide?
-
A3: Yes, ethylene carbonate is an excellent and safer alternative. The reaction with the phenoxide proceeds via nucleophilic attack, opening the carbonate ring and releasing CO₂, to yield the same hydroxyethyl ether product. This method avoids the use of gaseous ethylene oxide or halogenated reagents.[12]
-
Experimental Protocols
Protocol 4.1: Synthesis of TBBPA-BHEE using 2-Chloroethanol
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents: To the flask, add Tetrabromobisphenol A (TBBPA) (1.0 eq), toluene (approx. 10 mL per gram of TBBPA), and a phase-transfer catalyst such as TBAB (0.03 eq).
-
Base Addition: Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide (2.1 eq).
-
Alkylation: Add 2-chloroethanol (2.2 eq) to the mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: Once the TBBPA is consumed, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (1x), water (2x), and saturated brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 4.2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) and heat gently until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. The expected melting point is approximately 107 °C.[13]
Data Tables for Quick Reference
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low/No Yield | Incomplete deprotonation | Use ≥2.1 eq. of base (e.g., NaOH); ensure vigorous stirring. |
| Low reaction temperature | Maintain temperature at 80-100 °C. | |
| Inefficient phase transfer | Add 1-5 mol% of a PTC like TBAB in biphasic systems. | |
| Impure Product | Presence of mono-alkylated species | Use a slight excess (2.2 eq.) of alkylating agent and monitor to completion. |
| Impure starting TBBPA | Verify purity of TBBPA via melting point or HPLC before use. | |
| Purification Issues | Product oils out | Ensure complete solvent removal; attempt recrystallization from a different solvent system (e.g., isopropanol, toluene) or use column chromatography. |
References
- US3326986A - Process for purifying 4, 4'-isopropylidenediphenol - Google P
- Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides - Benchchem.
- 4,4′-Isopropylidenebis(2,6-dibromophenol) Photocatalytic Debromination on Nano- and Micro-Particles Fe3O4 Surface - Bentham Science Publisher.
- Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - NIH.
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC - PubMed Central.
- 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 - ChemicalBook.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure.
- 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] - Chongqing Chemdad Co. ,Ltd.
- 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] - ChemBK.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Effect of mole ratio of 1/BPA on the yield and melting point of TBBPA.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- Phase-Transfer C
- Synthesis of bis(hydroxyethyl ether)
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- 5. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. macmillan.princeton.edu [macmillan.princeton.edu]
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- 12. researchgate.net [researchgate.net]
- 13. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 [chemicalbook.com]
challenges in the detection of TBBPE in complex environmental matrices
As a Senior Application Scientist, I've designed this technical support center to provide you with a comprehensive guide to navigating the complexities of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) detection in challenging environmental samples. This resource is built on a foundation of scientific expertise and practical field experience to ensure you have reliable, validated guidance for your research.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether), a widely used brominated flame retardant (BFR), presents a significant analytical challenge due to its physicochemical properties and the complexity of the matrices in which it is found. Its high molecular weight, low volatility, and lipophilic nature (log Kow ≈ 10.4) contribute to its persistence and bioaccumulation in the environment.[1] Consequently, detecting TBBPE at trace levels in complex matrices such as soil, sediment, biota, and dust requires robust and meticulously optimized analytical methods.
Key challenges include:
-
Sample Preparation: Efficiently extracting the non-polar TBBPE from diverse and often "dirty" matrices is a primary hurdle. Co-extraction of interfering compounds is a significant issue that can lead to matrix effects and inaccurate quantification.
-
Matrix Effects: Co-eluting matrix components can cause signal suppression or enhancement in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) analyses, leading to erroneous results.[2][3]
-
Instrumental Analysis: The high molecular weight and low volatility of TBBPE make GC-MS analysis challenging, often requiring high temperatures that can lead to thermal degradation. LC-MS/MS analysis can also be difficult due to the molecule's poor ionization efficiency.[1]
-
Analyte Stability: TBBPE can degrade during sample storage and preparation, leading to underestimation of its concentration.[4][5]
This guide provides troubleshooting protocols and frequently asked questions to help you overcome these challenges and achieve accurate and reproducible results in your TBBPE analysis.
Troubleshooting and Methodologies by Matrix
This section provides detailed, step-by-step protocols and troubleshooting guides for the analysis of TBBPE in various environmental matrices.
Soil and Sediment
Soil and sediment are significant sinks for persistent organic pollutants like TBBPE. The high organic matter and complex mineral composition of these matrices necessitate a rigorous extraction and cleanup procedure.
This protocol is adapted from established methods for brominated flame retardants in solid matrices.[6][7]
-
Sample Preparation:
-
Freeze-dry the soil or sediment sample to remove moisture.
-
Sieve the dried sample through a 2 mm mesh to remove large debris.
-
Accurately weigh approximately 5-10 g of the homogenized sample into an extraction cell.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled TBBPE) to correct for matrix effects and variations in extraction efficiency.
-
-
Extraction:
-
Perform pressurized liquid extraction (PLE) using a mixture of dichloromethane (DCM) and hexane (1:1, v/v).
-
Typical PLE conditions are a temperature of 100°C and a pressure of 1500 psi, with two static extraction cycles.
-
-
Cleanup - Gel Permeation Chromatography (GPC):
-
Concentrate the extract to approximately 1-2 mL.
-
Use GPC to remove high-molecular-weight interferences such as lipids and humic substances. A common mobile phase is a mixture of cyclohexane and ethyl acetate.
-
-
Cleanup - Multi-layer Silica Gel Column:
-
Prepare a multi-layer silica gel column containing, from bottom to top: neutral silica, basic silica, neutral silica, acidic silica, and anhydrous sodium sulfate.
-
Apply the GPC-cleaned extract to the column and elute with hexane followed by a mixture of hexane and DCM. This step removes polar interferences.
-
-
Concentration and Analysis:
-
Concentrate the final extract to a precise volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis by GC-MS/MS or LC-MS/MS.
-
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of TBBPE | Inefficient extraction. | Optimize PLE parameters (temperature, pressure, solvent). Ensure the sample is thoroughly homogenized. |
| Loss during cleanup. | Check the activity of the silica gel. Ensure proper elution solvent volumes and flow rates are used. | |
| High Background/Interference | Incomplete removal of matrix components. | Optimize GPC and silica gel cleanup steps. Consider adding an additional cleanup step, such as Florisil chromatography.[8] |
| Contamination from labware or solvents. | Use high-purity solvents and pre-cleaned glassware. Analyze a method blank with each batch of samples. | |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column.[9] |
| Co-eluting matrix components. | Improve the cleanup procedure to remove interfering compounds. |
Biota
The analysis of TBBPE in biological tissues is complicated by the high lipid content, which can cause significant matrix effects and interfere with the analytical process.
This protocol is based on methods developed for the analysis of various persistent organic pollutants in fatty matrices.[10]
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Freeze-dry the homogenized sample and grind it into a fine powder.
-
Accurately weigh approximately 1-2 g of the dried sample.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-TBBPE).
-
-
Extraction:
-
Perform accelerated solvent extraction (ASE) using a mixture of hexane and DCM (1:1, v/v).
-
-
Lipid Removal:
-
Concentrate the extract and perform a lipid removal step. A highly effective method is the use of Enhanced Matrix Removal—Lipid (EMR—Lipid) dispersive solid-phase extraction (dSPE).[10]
-
Alternatively, gel permeation chromatography (GPC) can be used.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Further clean the extract using a silica-based SPE cartridge to remove remaining polar interferences.
-
-
Solvent Exchange and Concentration:
-
Evaporate the solvent and reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., methanol/water).
-
Concentrate to a final volume.
-
-
Analysis:
-
Analyze the final extract by LC-MS/MS.
-
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression in LC-MS/MS | High lipid content in the final extract. | Improve the lipid removal step. Ensure the EMR-Lipid or GPC procedure is optimized. |
| Co-eluting phospholipids. | Use a phospholipid removal SPE cartridge or modify the LC gradient to separate the analyte from phospholipids. | |
| Low Recovery | Inefficient extraction from the fatty matrix. | Ensure thorough homogenization of the sample. Optimize the ASE parameters. |
| Analyte loss during lipid removal. | Validate the lipid removal step with spiked samples to ensure no significant loss of TBBPE. | |
| Inconsistent Results | Incomplete homogenization of the sample. | Ensure the sample is a fine, homogenous powder before extraction. |
| Variability in matrix effects between samples. | Use a stable isotope-labeled internal standard that co-elutes with the native analyte.[11] |
House Dust
Indoor dust is a primary pathway for human exposure to TBBPE. The analysis of dust is challenging due to the heterogeneous nature of the matrix, which can contain a wide variety of organic and inorganic materials.
This protocol is based on established methods for the analysis of flame retardants in indoor dust.[12]
-
Sample Preparation:
-
Sieve the collected dust sample through a 150 µm mesh to obtain a fine, homogeneous powder.
-
Accurately weigh approximately 100 mg of the sieved dust.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of a labeled internal standard.
-
-
Extraction:
-
Add a suitable solvent, such as a mixture of hexane and acetone (1:1, v/v), to the dust sample.
-
Perform ultrasonic extraction for approximately 20-30 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process two more times.
-
-
Cleanup:
-
Combine the extracts and concentrate them.
-
Clean the extract using a solid-phase extraction (SPE) cartridge, such as silica or Florisil, to remove interferences.
-
-
Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume.
-
Analyze by GC-MS/MS.
-
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility | Heterogeneity of the dust sample. | Ensure the dust is finely sieved and thoroughly homogenized before taking a subsample for extraction. |
| Low Recovery | Inefficient extraction from the complex dust matrix. | Optimize the ultrasonic extraction parameters (time, solvent). Consider using a more rigorous extraction technique like PLE. |
| Matrix Interference | The diverse composition of dust can lead to many co-extracted compounds. | Use a multi-step cleanup procedure, potentially combining different SPE sorbents. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical instrument for TBBPE analysis, GC-MS or LC-MS/MS?
A1: Both GC-MS and LC-MS/MS have been successfully used for the analysis of TBBPE, and the choice often depends on the specific matrix and available instrumentation.[6]
-
GC-MS/MS can offer excellent sensitivity and selectivity, but the high temperatures required can sometimes lead to thermal degradation of TBBPE. Using a programmable temperature vaporization (PTV) inlet can help minimize this issue.
-
LC-MS/MS avoids the issue of thermal degradation but can be challenging due to the poor ionization efficiency of TBBPE. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may provide better results than electrospray ionization (ESI).
Q2: How can I effectively minimize matrix effects in my TBBPE analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. A multi-faceted approach is recommended:
-
Thorough Sample Cleanup: As detailed in the protocols above, a robust cleanup procedure is the first line of defense.
-
Use of a Stable Isotope-Labeled Internal Standard: A ¹³C-labeled TBBPE internal standard is highly recommended as it co-elutes with the native analyte and experiences similar matrix effects, allowing for effective correction.[13]
-
Matrix-Matched Calibration: If a labeled internal standard is not available, preparing calibration standards in an extract of a blank matrix that is similar to your samples can help to compensate for matrix effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[2]
Q3: What are the best practices for storing environmental samples for TBBPE analysis?
A3: Proper storage is essential to prevent the degradation of TBBPE.[4]
-
Solid Samples (Soil, Sediment, Dust): Store samples at -20°C in the dark in glass containers with PTFE-lined caps. Freeze-drying the samples upon arrival at the lab can also improve long-term stability.
-
Biota Samples: Store tissue samples at -20°C or preferably at -80°C to minimize enzymatic degradation.
-
Extracts: Store final extracts in a freezer at -20°C in amber glass vials to prevent photodegradation.
Q4: I am seeing broad or tailing peaks for TBBPE in my GC-MS analysis. What could be the cause?
A4: Peak broadening or tailing for a high-molecular-weight, semi-polar compound like TBBPE in GC-MS is often due to:
-
Active Sites: Active sites in the GC inlet (liner, seal) or the column can cause analyte adsorption and peak tailing. Ensure you are using a well-deactivated liner and a high-quality, low-bleed column.[9]
-
Cold Spots: Cold spots in the transfer line between the GC and the MS can cause the analyte to condense, leading to broad peaks. Ensure the transfer line is maintained at an appropriate temperature.
-
Injection Technique: A slow injection or an inappropriate injection temperature can lead to poor peak shape. Optimize your injection parameters.
Q5: My TBBPE signal is very low in LC-MS/MS with ESI. What can I do to improve it?
A5: Low signal for TBBPE in ESI is a common issue due to its non-polar nature.
-
Optimize Ionization Source: Experiment with different ionization sources. APCI or APPI are often more suitable for non-polar compounds like TBBPE.
-
Mobile Phase Additives: The addition of a small amount of an appropriate modifier to the mobile phase can sometimes enhance ionization, but this requires careful optimization to avoid ion suppression.
-
Source Parameters: Thoroughly optimize all ion source parameters, such as gas flows, temperatures, and voltages.
References
-
Considerations for Stability of Environmental Samples in Storage for Long-Term Studies. (n.d.). Retrieved from [Link]
-
Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. (2022, April 15). Retrieved from [Link]
-
Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). (n.d.). Retrieved from [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). Retrieved from [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Retrieved from [Link]
-
Development of extraction and cleanup approaches for PFASs analysis in fish tissue by HPLC-MS/MS technique. (n.d.). Retrieved from [Link]
-
Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. (2015, May 30). Retrieved from [Link]
-
Introduction to Matrix Analysis and Applications. (n.d.). Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). Retrieved from [Link]
-
Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. (n.d.). Retrieved from [Link]
-
EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and... (n.d.). Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Retrieved from [Link]
-
Soil Storage Conditions Alter the Effects of Tire Wear Particles on Microbial Activities in Laboratory Tests. (2022, November 28). Retrieved from [Link]
-
Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. (n.d.). Retrieved from [Link]
-
8.7 Complex Matrices. (2020, July 8). Retrieved from [Link]
-
INdoor Home Air Level Exploration (INHALE) Study: Protocol to Monitor Indoor Pollution in British Dwellings. (n.d.). Retrieved from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). Retrieved from [Link]
-
Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. (2022, January 1). Retrieved from [Link]
-
Analysis of brominated flame retardants in the aquatic environment: a review. (n.d.). Retrieved from [Link]
-
GC Troubleshooting—Broad Peaks. (2018, May 22). Retrieved from [Link]
-
How i can prepare the soil sample for hydrocarbon analysis through GC/MS kindly share the method for sample preparation of soil ? (2018, February 20). Retrieved from [Link]
-
Extraction Protocol for untargeted LC-MS/MS - Animal tissues. (2024, November 7). Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved from [Link]
-
Introduction to matrix analysis and applications. (n.d.). Retrieved from [Link]
-
Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust) samples using ultra-high performance liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]
-
A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (n.d.). Retrieved from [Link]
-
Storage Stability Testing of Asphalt Binders Containing Recycled Polyethylene Materials. (2018, December 12). Retrieved from [Link]
-
Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and... (n.d.). Retrieved from [Link]
-
A transdisciplinary process-oriented approach to evaluate infant exposure to indoor dust. (2026, January 14). Retrieved from [Link]
-
Reducing matrix effect. (2016, November 2). Retrieved from [Link]
-
Matrix Analysis with some Applications. (n.d.). Retrieved from [Link]
-
Environmental occurrence, analysis and human exposure to the flame retardant tetrabromobisphenol-A (TBBP-A)-A review. (n.d.). Retrieved from [Link]
-
Analysis of pharmaceuticals in fish using liquid chromatography-tandem mass spectrometry. (2007, April 15). Retrieved from [Link]
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GC Column Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
(PDF) LC-MS/MS method for the detection of multiple classes of shellfish toxins. (n.d.). Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). Retrieved from [Link]
-
Sample stability studies for environmental analysis. (n.d.). Retrieved from [Link]
-
Environmental occurrence, analysis and human exposure to the flame retardant tetrabromobisphenol-A (TBBP-A)-A review. (n.d.). Retrieved from [Link]
-
Structure of tetrabromobisphenol A bis(2,3-dibromopropylether). (n.d.). Retrieved from [Link]
-
Guidance for the Sampling and Analysis of Lead in Indoor Residential Dust for Use in the Integrated Exposure Uptake Biokinetic (IEUBK) Model. (n.d.). Retrieved from [Link]
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Gas Chromatography GC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. (n.d.). Retrieved from [Link]
-
Etude bibliographique sur l'analyse du TBBPA-BDBPE dans les sédiments. (n.d.). Retrieved from [Link]
-
Indoor dust physical characterization A Indoor dust collection protocol... (n.d.). Retrieved from [Link]
-
Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review. (n.d.). Retrieved from [Link]
-
A transdisciplinary process-oriented approach to evaluate infant exposure to indoor dust. (2026, January 18). Retrieved from [Link]
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minimizing degradation of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] during analysis
An authoritative guide to the in-depth analysis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a key brominated flame retardant.
Technical Support Center: Analysis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Welcome to the technical support resource for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as TBBPA-DBPE (CAS: 4162-45-2). This guide is designed for researchers, analytical chemists, and quality control professionals who require precise and accurate quantification of this molecule. TBBPA-DBPE, like many brominated flame retardants (BFRs), is susceptible to degradation during analytical processing, which can lead to inaccurate results and misinterpretation of data.[1] This document provides field-proven insights and validated protocols to mitigate these challenges, ensuring the integrity of your analytical workflow.
The core challenge in analyzing this compound lies in its susceptibility to thermal and photochemical degradation. The multiple bromine-carbon bonds and ether linkages are potential sites for cleavage under energetic conditions, leading primarily to debromination.[2][3] This guide will address these vulnerabilities head-on with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] and why is its analysis challenging?
A1: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used BFRs.[1] It is employed to reduce the flammability of polymers used in electronics and textiles.[4] The analytical challenge stems from its potential to degrade under the high temperatures used in Gas Chromatography (GC) or from exposure to UV light during sample handling and storage.[5][6] This degradation can manifest as the loss of bromine atoms (debromination) or fragmentation of the molecule, leading to underestimation of the parent compound and the appearance of artifact peaks.[2]
Q2: What are the primary degradation pathways I should be concerned about?
A2: There are two main degradation pathways to consider:
-
Photodegradation: Exposure to UV radiation, including direct sunlight, can induce reductive debromination, where bromine atoms are sequentially cleaved from the aromatic rings.[3][7] This is a critical consideration for sample collection, storage, and preparation. Studies on related BFRs show that this process can be rapid and significantly alter sample composition.[6]
-
Thermal Degradation: This is the most significant challenge during instrumental analysis, particularly with GC-MS. The high temperatures of the GC injector port (>250 °C) can cause the molecule to fragment or debrominate before it even reaches the analytical column.[2][5]
Q3: How should I properly store my samples and standards to prevent degradation?
A3: To maintain sample integrity, all solutions containing TBBPA-DBPE should be stored in amber glass vials to block UV light.[3] Storage should be in a cool, dark place, such as a refrigerator, under an inert atmosphere if possible.[8][9] The compound is listed as hygroscopic, so protection from moisture is also recommended.[10]
Q4: Which analytical technique is better for this compound: GC-MS or LC-MS?
A4: Both techniques can be used, but LC-MS is often preferred because it avoids the high temperatures that cause thermal degradation in GC systems.[5] However, GC-MS can provide excellent sensitivity and resolution if thermal degradation is carefully controlled.
-
LC-MS/MS is increasingly used for BFRs as it circumvents thermal breakdown and can handle complex matrices with high sensitivity.[5]
-
GC-MS is a well-established technique for BFR analysis, but requires careful optimization of the injector temperature and program to minimize on-column degradation.[11][12]
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems you may encounter during the analysis of TBBPA-DBPE.
| Observed Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or no recovery of the parent compound. | Thermal Degradation in GC Inlet: The injector temperature is too high, causing the molecule to break down before separation. | Action: Lower the injector temperature. Start at 250 °C and decrease in 10 °C increments. Rationale: Minimizing thermal stress preserves the intact molecule. While some BFRs are stable up to 450 °C, others are more labile.[13] A temperature-programmed injector can also be used to gently introduce the sample. |
| Multiple peaks appearing in the chromatogram where only one is expected. | Degradation Products: The extra peaks are likely lower-brominated versions of the parent molecule or other fragments resulting from thermal or photodegradation.[11][14] | Action 1 (Photodegradation): Review your sample handling protocol. Ensure samples are protected from light at all stages using amber vials and by minimizing exposure time. Rationale: Photolysis is a primary environmental degradation pathway for BFRs and can readily occur in the lab.[3] Action 2 (Thermal Degradation): Check for active sites in the GC inlet. Rationale: Metal surfaces or contaminants in the GC liner can catalyze thermal breakdown. Use a fresh, deactivated liner for every new batch of samples. |
| Poor peak shape (e.g., tailing or broadening). | 1. Sample Overload: Injecting too high a concentration. 2. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the chromatography.[15] | Action 1: Dilute the sample. Typical concentrations for LC analysis are around 1 mg/mL.[16] Rationale: Overloading the column capacity leads to poor peak symmetry. Action 2: Improve sample cleanup. Implement a Solid Phase Extraction (SPE) protocol to remove interfering matrix components.[17][18] Rationale: A cleaner sample leads to better chromatography and reduces signal suppression in the MS source.[15] |
| Inconsistent or non-reproducible results. | Ongoing Sample Degradation: The sample is degrading over time in the autosampler vial. In-source Fragmentation (MS): Ionization conditions are too harsh. | Action 1: Analyze samples immediately after preparation. If using an autosampler, consider a cooled sample tray. Rationale: Degradation is a time-dependent process; minimizing the interval between preparation and analysis is crucial. Action 2: Optimize MS source parameters. For ESI-MS, use the softest possible ionization conditions. For GC-MS, consider Atmospheric Pressure Chemical Ionization (APCI) in positive-ion mode, which can cause less fragmentation for some BFRs than other methods.[13] |
Visualizing Key Processes
To better understand the factors affecting your analysis, the following diagrams illustrate the primary degradation pathways and the ideal analytical workflow.
Caption: Primary degradation pathways for TBBPA-DBPE.
Caption: Recommended workflow for minimizing TBBPA-DBPE degradation.
Validated Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed to remove interfering compounds from a complex sample matrix, a critical step for preventing matrix effects and improving analytical accuracy.[15][17]
Objective: To isolate TBBPA-DBPE from a sample extract and minimize matrix interference.
Materials:
-
SPE Cartridge (e.g., Reversed-Phase C18 or Polymer-based like SOLA HRP)
-
Sample extract dissolved in a weak, organic-miscible solvent.
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Deionized Water)
-
Wash Solvent (e.g., 50:50 Methanol:Water)
-
Elution Solvent (e.g., Acetonitrile or Acetone)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate (approx. 1-2 mL/min). The non-polar TBBPA-DBPE will be retained on the C18 sorbent.
-
Washing: Pass 5 mL of the wash solvent (50:50 methanol:water) through the cartridge. This step removes polar and moderately polar interferences that are not as strongly retained as the analyte.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Place a clean collection tube under the cartridge. Elute the TBBPA-DBPE using 5 mL of a strong organic solvent like acetonitrile. The strong solvent disrupts the hydrophobic interaction between the analyte and the sorbent.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.
Protocol 2: Recommended Starting Conditions for LC-MS/MS Analysis
This method avoids the high temperatures associated with GC, making it the preferred technique for thermally labile compounds.[5]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for non-polar compounds like TBBPA-DBPE. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Buffered aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Methanol | Strong organic solvent for eluting the analyte. |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions. | A standard gradient to ensure good separation from any remaining matrix components and efficient elution of the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Column Temp. | 40 °C | Slightly elevated temperature improves peak shape and reduces viscosity without causing thermal degradation. |
| Injection Vol. | 5 µL | A typical injection volume; adjust based on sample concentration and instrument sensitivity. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique. The phenolic structure of the TBBPA core makes it amenable to deprotonation in negative ion mode. |
| MRM Transitions | Specific to instrument (Monitor at least two transitions for confirmation) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion fragmentations. |
References
-
Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI.[Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.[Link]
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry.[Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.[Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.[Link]
-
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Chongqing Chemdad Co., Ltd.[Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health (NIH).[Link]
-
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. ChemBK.[Link]
-
Reductive Photodegradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. PubMed.[Link]
-
Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. ResearchGate.[Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.[Link]
-
Photodecomposition Properties of Brominated Flame Retardants (BFRs). IntechOpen.[Link]
-
Analysis of Brominated Flame Retardants by GC/MS. Shimadzu.[Link]
-
Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). ResearchGate.[Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.[Link]
-
Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. PubMed.[Link]
-
Brominated flame retardants (BFRs). SCIEX.[Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.[Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.[Link]
-
A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. MDPI.[Link]
-
Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central.[Link]
-
Sustainable bromination of organic compounds: A critical review. ResearchGate.[Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. National Institutes of Health (NIH).[Link]
-
Sample Preparation - SPE. Phenomenex.[Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent.[Link]
-
Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed.[Link]
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Technical Support Center: Overcoming Solubility Challenges of Tetrabromobisphenol A (TBBPA) in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tetrabromobisphenol A (TBBPA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of TBBPA's poor solubility in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful and reproducible experiments.
TBBPA is a widely used brominated flame retardant, but its highly hydrophobic nature (Log Kow = 4.5) and low aqueous solubility present considerable hurdles in experimental settings, particularly for in vitro and environmental studies.[1] This guide is structured to address these issues head-on, moving from fundamental properties to advanced solubilization strategies.
Physicochemical Properties of TBBPA
A clear understanding of TBBPA's properties is the foundation for troubleshooting solubility. The following table summarizes its key characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂Br₄O₂ | [2] |
| Molar Mass | 543.9 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 178-181 °C | [3] |
| Water Solubility | Very low (<0.1 mg/L at 25°C) | [3] |
| pKa₁ | 7.5 | [4][5] |
| pKa₂ | 8.5 | [4][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, benzene, chloroform, and other oxygenated solvents. | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to provide direct solutions to common problems encountered during experimentation.
Q1: I'm trying to dissolve TBBPA directly in my aqueous buffer (e.g., PBS, cell culture medium), but it won't dissolve. Why is this happening?
Answer: This is expected behavior due to the fundamental chemistry of TBBPA. TBBPA is a highly lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[1] Its structure lacks significant polar groups that can form favorable hydrogen bonds with water molecules. Consequently, it is practically insoluble in water and aqueous buffers.[2][3] Direct addition of solid TBBPA to an aqueous medium will result in the powder remaining as a suspension rather than a true solution.
Q2: How can I prepare a usable stock solution of TBBPA for my experiments?
Answer: The standard and most effective method is to first create a concentrated stock solution in a water-miscible organic solvent. This leverages the principle of "like dissolves like."
Causality: Organic solvents like dimethyl sulfoxide (DMSO) or ethanol can effectively solvate the nonpolar TBBPA molecule, allowing you to create a high-concentration, homogenous stock solution. This stock can then be serially diluted into your final aqueous experimental medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many hydrophobic compounds.
-
Ethanol (EtOH): A good alternative, though may be less effective than DMSO for achieving very high concentrations.
-
Other Solvents: Chloroform and benzene are also effective but are generally not compatible with biological experiments due to their toxicity and immiscibility with water.[5]
See Protocol 1 for a detailed, step-by-step guide on preparing a stock solution.
Q3: My TBBPA precipitates out of solution when I add my organic stock to my aqueous medium. What's going wrong and how can I fix it?
Answer: This is a classic issue known as "precipitation upon dilution." It occurs when the concentration of TBBPA in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TBBPA precipitation.
Key Corrective Actions:
-
Reduce Final Concentration: The simplest solution is often to lower the target concentration of TBBPA in your experiment.
-
Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.1%, to avoid solvent-induced toxicity.[6] Calculate your dilutions carefully.
-
Improve Mixing: Add the TBBPA stock dropwise into the aqueous medium while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Use Sonication: A brief period in a water bath sonicator can provide the energy needed to break up small precipitates and facilitate dissolution.[7]
Q4: Can I use pH to increase the aqueous solubility of TBBPA?
Answer: Yes, adjusting the pH is a highly effective strategy. TBBPA is a weak diprotic acid with pKa values of 7.5 and 8.5.[4][5]
Causality:
-
At a pH below 7.5, TBBPA exists predominantly in its neutral, protonated form, which is highly insoluble.
-
As the pH of the solution increases above its pKa values, the phenolic hydroxyl groups on TBBPA deprotonate, forming phenolate anions.
-
This ionization introduces a negative charge to the molecule, significantly increasing its polarity and, therefore, its solubility in water.
Studies have demonstrated that the solubility of TBBPA increases significantly as the pH rises, especially above pH 8.[8] For experiments where a pH of 8.5 or higher is tolerable, this can be an excellent primary or secondary strategy to maintain solubility.
Caption: Effect of pH on TBBPA ionization and solubility.
Q5: Are there other advanced methods to improve TBBPA solubility for specific applications?
Answer: Yes, for more challenging systems or when organic co-solvents are not viable, other formulation strategies can be employed. These methods are common in drug delivery and can be adapted for research purposes.[9]
-
Use of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell. TBBPA can partition into the hydrophobic core, allowing it to be effectively dispersed in the aqueous medium.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like TBBPA, forming an inclusion complex that is water-soluble.[10]
Experimental Protocols
Protocol 1: Preparation of a TBBPA Stock Solution in an Organic Solvent
Objective: To prepare a concentrated, homogenous stock solution of TBBPA for subsequent dilution into aqueous media.
Materials:
-
Tetrabromobisphenol A (TBBPA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Weigh TBBPA: Accurately weigh the desired amount of TBBPA powder into a clean, dry glass vial. For example, to make a 10 mM stock solution, weigh out 5.44 mg of TBBPA.
-
Add Solvent: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO to the 5.44 mg of TBBPA.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Use Physical Assistance (if needed): If the powder is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[7] Gentle warming (e.g., to 37°C) can also be applied, but ensure it does not affect TBBPA stability for your specific application.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent absorption of water by the DMSO.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
Objective: To dilute the concentrated organic stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
Prepared TBBPA stock solution (from Protocol 1)
-
Destination aqueous medium (e.g., sterile PBS, cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm Medium: If applicable (e.g., for cell culture), warm the aqueous medium to its intended experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final DMSO concentration remains within acceptable limits for your assay (e.g., <0.5%).
-
Example: To make 10 mL of a 10 µM TBBPA solution from a 10 mM stock, you would need 10 µL of the stock. The final DMSO concentration would be 0.1% (10 µL in 10 mL).
-
-
Vortex and Add: Begin vortexing the aqueous medium at a medium-high speed.
-
Dropwise Addition: While the medium is vortexing, add the calculated volume of TBBPA stock solution dropwise directly into the vortex. This ensures immediate and rapid dispersion.
-
Continue Mixing: Continue to vortex for an additional 30-60 seconds after adding the stock to ensure homogeneity.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide (FAQ #3). Use the prepared solution promptly.
References
-
Chen, Y., et al. (2018). Solubility of 2,2′,6,6′-Tetrabromo-4,4′-isopropylidene Phenol in Aqueous Pollutant Solutions. Journal of Chemical & Engineering Data. Available at: [Link]
-
Abafe, G. O., et al. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics. Available at: [Link]
-
Wikipedia. (n.d.). Tetrabromobisphenol A. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Applications of Tetrabromobisphenol A (CAS 79-94-7) in Industrial Settings. Available at: [Link]
-
Dagdeviren, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
Boxa Bromine. (n.d.). Tetrabromobisphenol A. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrabromobisphenol A. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Bisphenol A. Available at: [Link]
- Perdue, E. M., & Gjessing, E. T. (Eds.). (1989).
-
Rohrs, B. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]
-
Gavan, A., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]
-
Sayeed, V. A., & Ashraf, M. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]
-
Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Sources
- 1. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 3. Tetrabromobisphenol A (TBBPA) Properties, Uses, Safety Data & Supplier Information – Expert Guide [laurocapram-azone.com]
- 4. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]
- 5. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brieflands.com [brieflands.com]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Technical Support Center: Optimization of Tetrabromobisphenol A (TBBPA) Extraction from Soil Samples
Welcome to the technical support center for the analysis of Tetrabromobisphenol A (TBBPA) in soil matrices. This guide is designed for researchers, scientists, and environmental professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction efficiency of TBBPA from soil samples. Our goal is to equip you with the scientific rationale behind experimental choices to ensure accurate and reproducible results.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the extraction of TBBPA from soil, offering step-by-step solutions grounded in scientific principles.
Low Analyte Recovery
Question: I am experiencing consistently low recovery rates for TBBPA from my soil samples. What are the potential causes and how can I improve this?
Answer: Low recovery of TBBPA is a frequent issue stemming from several factors related to its physicochemical properties and interaction with the soil matrix. TBBPA is lipophilic (log Kow = 4.5) and has low water solubility, which influences its partitioning behavior.[1][2]
Troubleshooting Steps & Scientific Rationale:
-
Evaluate Your Extraction Solvent: The choice of solvent is critical. A suitable solvent should effectively solvate TBBPA and penetrate the soil matrix.
-
Recommendation: A mixture of polar and non-polar solvents often yields the best results. Toluene has been shown to be a highly effective solvent for TBBPA extraction, with efficiencies around 100%.[3] For ultrasonic-assisted extraction, methyl tert-butyl ether (MTBE) has also been successfully used.[4][5] A common and effective mixture is dichloromethane/n-hexane (1:1, v/v).[6]
-
Causality: TBBPA's structure contains both polar phenolic hydroxyl groups and non-polar brominated aromatic rings. A solvent system that can interact with both moieties will enhance solubility and extraction efficiency.
-
-
Optimize Extraction Technique: The method of extraction significantly impacts recovery.
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to enhance extraction efficiency and are often superior to traditional methods like Soxhlet and sonication, with recovery rates between 90% and 98%.[6][7][8]
-
Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt the soil matrix and improve solvent penetration. Key parameters to optimize include sonication time, temperature, and solvent volume.
-
Soxhlet Extraction: While a classic and robust method, it is time and solvent-intensive. For TBBPA, using 1-propanol or toluene as the solvent in a Soxhlet apparatus can achieve high extraction efficiencies (93-100%).[3][9]
-
-
Adjust the Sample pH: TBBPA is a diprotic acid with pKa values that influence its solubility.
-
Recommendation: Adjusting the pH of the sample slurry can improve extraction. For instance, increasing the pH in the range of 5 to 11 has been shown to increase the removal efficiency of TBBPA due to increased solubility in micelles.[10] Conversely, a lower pH (2-2.5) can increase its hydrophobicity, which can be beneficial for certain extraction and cleanup steps.[4][5] The optimal pH may depend on the subsequent cleanup and analytical method.
-
-
Increase Extraction Time and Temperature:
-
Recommendation: Ensure sufficient time for the solvent to interact with the sample. For UAE, multiple extraction cycles (e.g., 3 cycles of 15 minutes) are common. For PLE/ASE, a static time of 5-10 minutes per cycle is a good starting point. Increased temperature (within the stability limits of TBBPA) can improve extraction kinetics.
-
High Matrix Interference
Question: My chromatograms are showing significant matrix effects, making it difficult to accurately quantify TBBPA. How can I clean up my extracts?
Answer: Soil is a complex matrix containing numerous organic and inorganic compounds that can co-extract with TBBPA and interfere with analysis, especially with sensitive detection methods like mass spectrometry. A robust sample cleanup procedure is essential.
Troubleshooting Steps & Scientific Rationale:
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.
-
Recommendation: A multi-step SPE approach is often necessary. A common procedure involves using both a silica gel column and a hydrophilic-lipophilic balanced (HLB) sorbent.[4][5] An LC-Si cartridge with acetone and dichloromethane/n-hexane as eluents has also been shown to be effective.[6]
-
Causality: Different SPE sorbents target different types of interferences. Silica gel is effective for removing polar interferences, while HLB can retain a broad range of organic compounds, allowing for selective elution of TBBPA.
-
-
Lipid Removal for High Organic Matter Soils: In soils with high organic content, lipids can be a significant source of interference.
-
Recommendation: A lipid removal step can be performed by repartitioning the extract between an organic solvent and an alkaline solution.[4][5]
-
Causality: The phenolic hydroxyl groups of TBBPA will be deprotonated in an alkaline solution, increasing its polarity and partitioning it into the aqueous phase, while non-polar lipids will remain in the organic phase. The pH can then be lowered to re-extract the TBBPA.
-
-
Gel Permeation Chromatography (GPC): For highly complex matrices, GPC can be used to separate analytes from high molecular weight interferences like humic acids.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for TBBPA in soil?
A1: The "best" method depends on available instrumentation, sample throughput needs, and the specific soil type.
-
Pressurized Liquid Extraction (PLE/ASE) is generally considered superior for TBBPA, offering high recovery rates (90-98%), reduced solvent consumption, and faster extraction times compared to traditional methods.[6][7][8]
-
Ultrasonic-Assisted Extraction (UAE) is a good alternative that is faster than Soxhlet and relatively simple to implement.
-
Soxhlet extraction is a reliable and exhaustive method but is more time-consuming and uses larger volumes of solvent.[11]
Q2: What is the most effective solvent for TBBPA extraction?
A2: Toluene has demonstrated excellent extraction efficiency for TBBPA, achieving around 100% recovery in some studies.[3] Mixtures of solvents, such as dichloromethane/n-hexane (1:1, v/v), are also widely and effectively used.[6] Methyl tert-butyl ether (MTBE) is another effective solvent, particularly for UAE.[4][5]
Q3: How does soil type affect TBBPA extraction?
A3: Soil composition, particularly organic matter and clay content, significantly influences TBBPA extraction.
-
High Organic Matter: TBBPA can strongly adsorb to organic matter, making extraction more challenging and often requiring more aggressive extraction conditions and a dedicated lipid removal step.[12]
-
High Clay Content: The layered structure of clay minerals can trap TBBPA molecules, necessitating efficient disruption of the soil structure, for which UAE or PLE are well-suited.
Q4: Is derivatization necessary for TBBPA analysis by GC-MS?
A4: Yes, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of TBBPA is typically required. The polar phenolic hydroxyl groups make TBBPA non-volatile. Derivatization, for example by methylation or silylation, masks these polar groups, increasing the volatility and thermal stability of the analyte for GC analysis.[4][5]
Q5: What are typical recovery rates and limits of detection for TBBPA in soil?
A5: With optimized methods, recovery rates for TBBPA in spiked soil samples are generally in the range of 70-120%. For example, one study reported recoveries of 69±4% after a full extraction, cleanup, and derivatization procedure.[4][5] Method quantitative limits (MQLs) can be in the low pg/g to ng/g range, depending on the instrumentation used. For instance, a UPLC-MS/MS method achieved MQLs ranging from 0.22 to 8.8 pg/g dw.[6][7]
Section 3: Data & Protocols
Table 1: Comparison of TBBPA Extraction Methods from Soil
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Recovery Rates |
| Pressurized Liquid Extraction (PLE/ASE) | Dichloromethane/n-hexane, Toluene | Fast, automated, low solvent use, high efficiency | High initial instrument cost | 90-98%[6][7][8] |
| Ultrasonic-Assisted Extraction (UAE) | Methyl tert-butyl ether (MTBE), Acetone/Hexane | Faster than Soxhlet, simple setup | Efficiency can be matrix-dependent | ~70-100% |
| Soxhlet Extraction | Toluene, 1-Propanol, Hexane/Acetone | Robust, exhaustive | Time-consuming, large solvent volume | 93-100%[3][9] |
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) with SPE Cleanup
This protocol provides a general workflow. Optimization for your specific soil type and instrumentation is recommended.
1. Sample Preparation:
- Air-dry the soil sample and sieve to <2 mm.
- Homogenize the sample thoroughly.
- Weigh 5-10 g of the homogenized soil into a centrifuge tube.
- Spike with a surrogate standard (e.g., ¹³C₁₂-TBBPA) to monitor method performance.
2. Ultrasonic-Assisted Extraction:
- Add 20 mL of methyl tert-butyl ether (MTBE) to the soil sample.
- Place the sample in an ultrasonic bath and sonicate for 15-20 minutes.
- Centrifuge the sample at 3000 rpm for 5 minutes and collect the supernatant.
- Repeat the extraction two more times with fresh solvent.
- Combine the supernatants.
3. Extract Concentration:
- Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
4. SPE Cleanup:
- Condition a 6 mL/500 mg silica SPE cartridge with 5 mL of n-hexane.
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.
- Elute the TBBPA with 10 mL of a 1:1 (v/v) mixture of acetone and hexane.[4][5]
- Concentrate the eluate to near dryness and reconstitute in a suitable solvent for analysis.
Visualization of the Extraction and Cleanup Workflow
Caption: Workflow for TBBPA extraction from soil.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low TBBPA recovery.
References
- High-efficient removal of tetrabromobisphenol A from waste mobile phone printed circuit boards leached solution by micellar enhanced. (n.d.). SID.
-
Extraction efficiencies obtained by using various solvents in the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- A performance optimization method of multi-phase extraction for soil remediation based on multi-loops coordinated control. (n.d.). Beihang University.
- Tetrabromobisphenol A (TBBPA) generation and removal paths analysis in printed circuit board (PCB) industrial wastewater: Lab-scale investigations. (2022). Environmental Engineering Research.
-
Properties and Mechanisms of TBBPA and TBBPS Adsorption onto Various Soils in China. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. (2020). NIH. Retrieved January 23, 2026, from [Link]
-
Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. (2023). PubMed. Retrieved January 23, 2026, from [Link]
-
(PDF) Analysis of Tetrabromobisphenol A and Bisphenol A in Plant Sample-Method Optimization and Identification of the Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The effect of solvent on the Soxhlet extraction of TBBPA from... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust) samples using ultra-high performance liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Extraction of brominated flame retardants from polymeric waste material using different solvents and supercritical carbon dioxide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. (2001). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of TBBPE
Welcome to the technical support center for the LC-MS analysis of 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common challenge in the accurate quantification of TBBPE in complex samples.
Introduction to TBBPE and Matrix Effects
TBBPE, a widely used brominated flame retardant (BFR), is frequently analyzed in various matrices such as environmental samples (e.g., soil, water, dust), biological tissues, and consumer products.[1][2][3] Its chemical properties, including hydrophobicity, can lead to significant challenges during sample preparation and analysis, primarily due to matrix effects.[3]
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to help you identify, understand, and minimize matrix effects in your TBBPE analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing poor reproducibility and accuracy in my TBBPE quantification. Could matrix effects be the cause?
A1: Yes, poor reproducibility and accuracy are classic indicators of uncompensated matrix effects. Matrix components can interfere with the ionization of TBBPE in the mass spectrometer's source, leading to inconsistent signal responses.[4]
Troubleshooting Steps:
-
Evaluate Matrix Effects: To confirm the presence of matrix effects, perform a post-extraction spike experiment. Compare the signal intensity of TBBPE in a neat solution to its intensity when spiked into an extracted blank matrix sample. A significant difference (typically >15-20%) indicates the presence of matrix effects.
-
Utilize an Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₂-TBBPA.[5] Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it will experience similar matrix effects, allowing for accurate correction during data processing. Isotope dilution is a highly accurate method for determining analyte concentrations in complex matrices.[6][7][8]
Q2: What are the most common sources of matrix interference for TBBPE analysis in environmental and biological samples?
A2: The primary sources of interference depend on the sample type.
-
Environmental Samples (Soil, Sediment, Dust): Humic acids, fulvic acids, and other complex organic matter are major contributors to matrix effects.
-
Biological Samples (Plasma, Serum, Tissue): Phospholipids, salts, and proteins are the most common interfering substances.[4][9] Phospholipids are particularly problematic due to their abundance and their tendency to co-extract with hydrophobic analytes like TBBPE.[9]
Visualizing the Problem: The Impact of Matrix Components
Caption: Workflow illustrating how co-extracted matrix components interfere with TBBPE analysis.
Q3: How can I improve my sample preparation to reduce matrix effects?
A3: A robust sample preparation protocol is crucial for minimizing matrix effects. The choice of technique will depend on the matrix and the resources available.
Recommended Sample Preparation Strategies:
| Technique | Principle | Best For | Key Advantages |
| Solid Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and liquid phase. | Broad applicability for various matrices. | High selectivity and concentration factor.[10] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - combines salting-out extraction with dispersive SPE for cleanup. | Food and agricultural samples. | High throughput and reduced solvent consumption.[11][12][13] |
| Phospholipid Removal (PLR) | Specific removal of phospholipids from biological samples. | Plasma, serum, and other biological fluids. | Significantly reduces a major source of ion suppression.[9][14] |
Experimental Protocol: QuEChERS for TBBPE in Soil
This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and the ¹³C₁₂-TBBPA internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
The supernatant is ready for LC-MS analysis.
-
Visualizing the QuEChERS Workflow
Caption: Step-by-step workflow for the QuEChERS sample preparation method.
Q4: Are there any chromatographic strategies I can employ to further reduce matrix effects?
A4: Yes, optimizing your liquid chromatography method can significantly improve your results.
Chromatographic Optimization Strategies:
-
Gradient Elution: Employing a well-designed gradient elution can help to chromatographically separate TBBPE from co-eluting matrix components.
-
Column Selection: Utilize a column with appropriate chemistry (e.g., C18) and dimensions to achieve good peak shape and resolution for TBBPE.
-
Divert Valve: If your LC-MS system is equipped with a divert valve, you can divert the highly concentrated, early-eluting matrix components (like salts) to waste, preventing them from entering the mass spectrometer.
Q5: My lab is analyzing biological fluids. What is the best approach for removing phospholipids?
A5: For biological matrices, specific phospholipid removal (PLR) techniques are highly recommended.
Comparison of Phospholipid Removal Techniques:
| Method | Mechanism | Pros | Cons |
| Protein Precipitation (PPT) | Simple precipitation of proteins with an organic solvent (e.g., acetonitrile). | Fast and easy. | Incomplete removal of phospholipids. |
| Solid Phase Extraction (SPE) | Can be optimized for phospholipid removal using specific sorbents and wash steps. | Effective removal of a broad range of interferences. | Can be more time-consuming to develop.[10][15] |
| HybridSPE®-Phospholipid | Combines protein precipitation with specific phospholipid removal in a single device. | Highly effective and efficient phospholipid removal.[14] | Higher initial cost per sample. |
| EMR-Lipid | Enhanced Matrix Removal-Lipid dispersive SPE for QuEChERS or PPT workflows. | High analyte recovery with effective lipid removal.[16] | Requires specific dSPE tubes. |
Recommendation: For routine, high-throughput analysis of biological samples, dedicated phospholipid removal products like HybridSPE® or EMR-Lipid often provide the most robust and reliable results.[14][16]
Concluding Remarks
Reducing matrix effects in the LC-MS analysis of TBBPE is a multi-faceted challenge that requires a holistic approach, from sample collection to data analysis. By understanding the sources of interference and implementing appropriate sample preparation, chromatographic, and data processing strategies, you can significantly improve the accuracy, precision, and reliability of your results. The use of stable isotope-labeled internal standards is strongly recommended as a cornerstone of any quantitative method for TBBPE.
References
- Vertex AI Search. (n.d.). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS).
- TUV Rheinland. (n.d.). EU - ECHA Adds Nine Hazardous Chemicals to Candidate List.
- ResearchGate. (n.d.). Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust) samples using ultra-high performance liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples.
- PubMed. (n.d.). Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
- ACS Publications. (n.d.). Improved QuEChERS for Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Capsicum Cultivars Using Gas Chromatography | Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Recent advances in sample preparation techniques for environmental matrix.
- NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC.
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
- European Union. (n.d.). Substance Information - ECHA.
- ResearchGate. (n.d.). (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix.
- PubMed. (n.d.). New trends in sample preparation techniques for environmental analysis.
- ResearchGate. (n.d.). An LC-MS/MS method for stable isotope dilution studies of ?-carotene bioefficacy and vitamin A status in humans.
- ResearchGate. (n.d.). NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES.
- ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry.
- Chromatography Online. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- PubChem. (n.d.). 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol, oligomeric reaction products with Propylene oxide and n-butyl glycidyl ether.
- Chromatography Online. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.
- MDPI. (2020, August 31). Validation of Sample Preparation Methods for Microplastic Analysis in Wastewater Matrices—Reproducibility and Standardization.
- PubMed. (2020, March 11). Improved QuEChERS for Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Capsicum Cultivars Using Gas Chromatography.
- PubMed. (n.d.). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans.
- Sigma-Aldrich. (n.d.). HybridSPE® Phospholipid Removal Technology for Biological Matrices.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods.
- ResearchGate. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents.
- PubMed. (n.d.). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid.
- Malaysian Journal of Fundamental and Applied Sciences. (2014, June 8). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
- YouTube. (2022, June 20). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview.
- ResearchGate. (n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF.
- PubMed Central. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review.
- Semantic Scholar. (n.d.). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans[S].
- YouTube. (2016, August 5). Simple Steps to Maximize Lipid Removal with EMR-Lipid.
- YouTube. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency.
- YouTube. (2022, July 17). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview.
Sources
- 1. EU - ECHA Adds Nine Hazardous Chemicals to Candidate List | TÜV Rheinland [tuv.com]
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- 3. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. elementlabsolutions.com [elementlabsolutions.com]
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- 15. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Guide: Troubleshooting Peak Tailing in HPLC Analysis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
An in-depth guide to diagnosing and resolving asymmetrical peaks for this brominated flame retardant.
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of the brominated flame retardant, 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant peak tailing for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. What are the most likely causes?
Peak tailing is a common chromatographic challenge that manifests as an asymmetrical peak where the latter half is broader than the front half.[1] For a complex molecule like 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], this issue typically arises from a combination of factors related to the analyte's structure and its interaction with the HPLC system.
The primary cause of peak tailing is the presence of more than one retention mechanism during the separation.[2] While the primary, desired mechanism in reversed-phase HPLC is hydrophobic interaction, secondary, undesirable interactions can occur, leading to poor peak shape.
Key Analyte Properties:
| Property | Value / Description | Significance for HPLC Analysis |
| Molecular Formula | C₁₉H₂₀Br₄O₄[3][4] | High molecular weight (631.98 g/mol ) suggests strong retention on C18 columns.[3][5] |
| Structure | Bisphenol A core with two -(2,6-dibromophenoxy)ethanol arms.[5] | The molecule has two terminal hydroxyl (-OH) groups and ether linkages, which are polar and can engage in hydrogen bonding. |
| Predicted pKa | ~13.76[3][6] | The terminal hydroxyl groups are very weakly acidic. The molecule will be in its neutral form across the typical reversed-phase pH range (2-8). |
| Solubility | Slightly soluble in DMSO and Methanol.[3][6] | Poor solubility in the mobile phase can cause peak fronting, but using a strong sample solvent can cause tailing.[1] |
The most probable causes for peak tailing with this specific analyte are:
-
Secondary Silanol Interactions: The terminal hydroxyl groups on your analyte can form hydrogen bonds with acidic, un-endcapped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][7]
-
Column Contamination or Degradation: Physical or chemical changes to the column can create active sites or disrupt the flow path.[2][8]
-
Inappropriate Mobile Phase Conditions: The choice of solvent, pH, and additives can either suppress or promote secondary interactions.
-
System and Injection Effects: Issues like extra-column volume or using an incompatible sample solvent can distort peak shape.[9][10]
Below is a logical workflow to diagnose the root cause of the tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q2: How exactly do silanol groups cause my peak to tail, and how can I stop it?
This is the most common chemical cause of peak tailing for polar analytes. Silica-based columns have residual silanol groups (Si-OH) on their surface. While manufacturers "end-cap" most of these, some remain. These exposed silanols are acidic and can interact strongly with polar functional groups on analytes, such as the hydroxyl groups in your molecule.[1][2][7]
This creates a secondary, polar retention mechanism in addition to the primary hydrophobic one. Molecules that interact with these silanol sites are retained longer than those that don't, resulting in a "tail" of late-eluting analyte.
Caption: Desired vs. undesired interactions in reversed-phase HPLC.
Solutions to Mitigate Silanol Interactions:
-
Use an Acidic Mobile Phase Additive: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is highly effective. The acid protonates the silanol groups (Si-OH₂⁺), "masking" them and preventing them from interacting with your analyte.[8][11] This is the most common and effective first step.
-
Choose a Modern, High-Purity Column: Modern columns are often made with high-purity "Type B" silica, which has fewer metal contaminants and less acidic silanol groups.[12] They are also more effectively end-capped. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
-
Increase Mobile Phase Ionic Strength: Adding a neutral salt buffer (e.g., 10-20 mM phosphate buffer at a low pH) can also help shield silanol interactions.[13]
Experimental Protocol: Preparing an Acid-Modified Mobile Phase
-
Objective: To suppress silanol interactions by lowering the mobile phase pH.
-
Materials: HPLC-grade water (Solvent A), HPLC-grade acetonitrile or methanol (Solvent B), and a high-purity acid (e.g., Trifluoroacetic Acid - TFA).
-
Procedure:
-
Prepare your aqueous mobile phase (Solvent A). For a 1L bottle, measure out 1000 mL of HPLC-grade water.
-
Carefully add 1.0 mL of TFA to the 1000 mL of water. This creates a 0.1% (v/v) solution. Safety Note: Always add acid to water.
-
Mix thoroughly.
-
It is good practice to add the same concentration of acid to your organic solvent (Solvent B) to prevent pH shifts during a gradient run.[11] Add 1.0 mL of TFA to 1000 mL of acetonitrile or methanol.
-
Degas both solvents appropriately before placing them on the HPLC system.
-
-
Analysis: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample. Observe the peak shape for improvement.
Q3: My peak is still tailing after adding acid. Could my column be damaged or contaminated?
Yes. If mobile phase optimization doesn't resolve the issue, the problem likely lies with the column itself.
Common Column-Related Problems:
-
Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing.
-
Partially Blocked Frit: Particulates from the sample or system can clog the inlet frit, distorting the flow path and causing peak distortion for all analytes.[14]
-
Column Void: Over-pressurization or repeated pH cycling can cause the packed silica bed to settle, creating a void at the column inlet. This leads to a disrupted flow path and significant peak shape problems.
Troubleshooting Steps for the Column:
-
Confirm the Problem: First, inject a standard compound that you know gives a good peak shape on a healthy column. If it also tails, the problem is likely a physical issue with the column (like a blocked frit or void). If only your analyte tails, it points to a chemical interaction issue.
-
Perform a Column Wash: If contamination is suspected, a rigorous wash is necessary.
Experimental Protocol: Aggressive Reversed-Phase Column Wash
-
Objective: To remove strongly retained hydrophobic and polar contaminants from the column.
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush with at least 20 column volumes of your mobile phase without any buffer or salt (e.g., Water/ACN).
-
Flush with 20 column volumes of 100% HPLC-grade water.
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Methylene Chloride (if compatible with your system).
-
Flush again with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Acetonitrile or Methanol.
-
Re-equilibrate the column with your initial mobile phase until the baseline is stable.
-
-
Check for Voids/Blockage: If washing doesn't work, you can try back-flushing the column (reversing the flow direction and flushing to waste).[2][14] This can sometimes dislodge particulates from the inlet frit. If this fails, the column may need to be replaced.
Q4: Can my sample preparation or injection parameters contribute to peak tailing?
Absolutely. The way you prepare and inject your sample can have a significant impact on peak shape.
-
Sample Solvent Effect: If you dissolve your sample in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, the sample band will not focus correctly at the head of the column. This can lead to broad and tailing peaks.[8][10]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If you must use a stronger solvent for solubility, inject the smallest possible volume.[8]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.
-
Solution: Try reducing the concentration of your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Q5: I've tried everything above and still see some tailing. Could it be my HPLC hardware?
While less common, system hardware can be a source of peak asymmetry. The primary cause is extra-column volume (or dead volume), which refers to any volume the sample passes through outside of the column itself. This can cause the sample band to spread out, leading to broader, tailing peaks.
Key Areas to Check:
-
Fittings and Connections: Improperly seated fittings between the injector, column, and detector are a common source of dead volume.[10] Ensure all tubing is fully bottomed out in the port before tightening the nut.
-
Tubing: Using tubing with an unnecessarily large internal diameter (ID) increases extra-column volume. For modern HPLC and UHPLC, use tubing with a small ID (e.g., 0.005" or 0.127 mm).[9]
References
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
ChemBK. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate. (2001). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Retrieved from [Link]
-
ACS Publications. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]
-
LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4,4 -Isopropylidenebis 2-(2,6-dibromophenoxy)ethanol 98 4162-45-2 [sigmaaldrich.com]
- 6. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 [chemicalbook.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
stability of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] stock solutions
Technical Support Center: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
A Guide to Stock Solution Stability, Preparation, and Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] and what are its primary chemical properties?
A1: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-DBPE), is a brominated flame retardant.[1][2] It is a solid, white to off-white substance characterized as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Its insolubility in water but slight solubility in solvents like DMSO and Methanol are critical considerations for preparing experimental stock solutions.[1][2][3]
| Property | Value | Source |
| CAS Number | 4162-45-2 | [1] |
| Molecular Formula | C19H20Br4O4 | [3][4] |
| Molecular Weight | 631.98 g/mol | [2][3] |
| Melting Point | ~107 °C | [1][4] |
| Appearance | White to Off-White/Beige Solid | [1][3] |
| Water Solubility | Insoluble | [3] |
| Organic Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
Q2: What are the primary degradation pathways for this compound?
A2: As a polyhalogenated compound, TBBPA-DBPE can be susceptible to degradation under certain conditions. The primary concern is reductive debromination, where bromine atoms are removed from the phenyl rings. This process can be initiated or accelerated by exposure to light (photodegradation) or certain chemical environments.[5][6] Studies have shown that under photocatalytic conditions, degradation can occur, leading to the formation of bromide ions and less brominated intermediates.[5][7][8][9] Therefore, protecting solutions from light is a critical stability measure.
Q3: What are the general safety and handling precautions for this compound?
A3: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder. Due to its irritating nature to the eyes, respiratory system, and skin, direct contact should be avoided.[2][4] Store the solid compound in a cool, dry place, tightly sealed to prevent moisture absorption due to its hygroscopic properties.[3]
Stock Solution Stability and Troubleshooting Guide
Issue 1: My compound won't fully dissolve or is precipitating out of solution.
This is the most common issue encountered and typically stems from solvent choice, concentration, or temperature.
Root Cause Analysis & Solution:
-
Improper Solvent Selection: TBBPA-DBPE has limited solubility. While slightly soluble in DMSO and methanol, high concentrations will not be achievable.[1][2]
-
Causality: The large, bulky, and relatively nonpolar structure of the molecule limits its favorable interaction with many solvents. Aprotic polar solvents like DMSO are generally preferred as they can solvate the molecule without interfering with its hydroxyl groups.
-
Recommendation: Use high-purity, anhydrous DMSO for the highest solubility. If methanol must be used, accept that the maximum achievable concentration will be lower. Avoid purely aqueous or nonpolar aliphatic solvents.
-
-
Concentration is Too High: Exceeding the solubility limit is a frequent cause of precipitation.
-
Recommendation: Prepare a saturated stock solution and then serially dilute it to your desired working concentration. For most applications, a 10 mM stock in DMSO is a reliable starting point. Always perform a visual check for particulates before use.
-
-
Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature may precipitate when stored at 4°C or -20°C.
-
Recommendation: If you observe precipitation upon cooling, gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound before making your working dilutions. Crucially, ensure the compound is fully redissolved before taking an aliquot to maintain concentration accuracy.
-
Troubleshooting Protocol: Resolving Precipitation
-
Visual Inspection: Check the vial for any solid material or cloudiness.
-
Gentle Warming: Bring the stock solution vial to room temperature.
-
Agitation: Vortex the solution for 30-60 seconds. If crystals persist, use a bath sonicator for 2-5 minutes.
-
Re-evaluation: If precipitation remains, the solution is likely supersaturated. Centrifuge the vial to pellet the excess solid and carefully transfer the supernatant to a new, clean vial. The concentration of this new stock will be lower than intended and should be re-quantified if precise concentration is critical.
Issue 2: I'm seeing inconsistent results from my experiments over time.
This may indicate that your stock solution is degrading.
Root Cause Analysis & Solution:
-
Photodegradation: As a brominated aromatic compound, TBBPA-DBPE is sensitive to light, particularly UV.
-
Causality: UV energy can excite the molecule, leading to the cleavage of the carbon-bromine bonds in a process known as photolysis or reductive debromination.[5][6]
-
Recommendation: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[10] Minimize the solution's exposure to ambient light during experimental setup.
-
-
Oxidation/Hydrolysis: While less documented for this specific ether, prolonged storage in the presence of oxygen or trace amounts of water (especially in hygroscopic solvents) can be a concern for many complex organic molecules.
-
Recommendation: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen. Use anhydrous-grade solvents to minimize water content.
-
-
Repeated Freeze-Thaw Cycles: The physical stress of repeated freezing and thawing can degrade complex molecules and increase the likelihood of precipitation.
-
Recommendation: Prepare single-use aliquots of your stock solution. This is the most robust method to ensure stability and consistency. Once an aliquot is thawed, use it for that day's experiments and discard any remainder.
-
Protocols for Ensuring Solution Stability
Recommended Stock Solution Preparation (10 mM in DMSO)
-
Pre-Weighing: Allow the container of solid TBBPA-DBPE to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh out 6.32 mg of TBBPA-DBPE (MW: 631.98 g/mol ).
-
Dissolution: Transfer the solid to a clean glass vial. Add 1.0 mL of anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly. Use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm PTFE syringe filter to remove any microparticulates.
-
Aliquoting & Storage: Dispense single-use volumes (e.g., 20-50 µL) into amber microcentrifuge tubes or glass vials.
-
Final Storage: Purge the headspace of each aliquot with an inert gas (e.g., argon), seal tightly, and store at -20°C, protected from light.[11]
Workflow for Stability Assessment
To empirically determine the stability of your stock solutions under your specific laboratory conditions, a systematic study is recommended. The following workflow provides a robust framework.
Caption: Experimental workflow for determining the shelf-life of TBBPA-DBPE stock solutions.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Offers the best balance of solvating power for this compound class. |
| Storage Temp. | -20°C (preferred) or Refrigerator (4°C) | Slows kinetic degradation processes.[1][2] |
| Light Exposure | Minimize; store in amber vials or foil-wrapped tubes | Prevents light-induced reductive debromination.[10] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Prevents potential long-term oxidation.[1][2] |
| Freeze/Thaw | Avoid; prepare single-use aliquots | Maintains solution integrity and prevents precipitation artifacts. |
| General Handling | Store solid compound in a cool, dry place | The compound is hygroscopic and will absorb moisture.[3] |
By adhering to these guidelines and understanding the chemical behavior of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], researchers can significantly enhance the reliability and reproducibility of their experimental results.
References
-
Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023-06-14). MDPI. Retrieved from [Link]
-
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. ChemBK. Retrieved from [Link]
-
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022-03-22). NIH National Library of Medicine. Retrieved from [Link]
-
How to store flame retardants properly?. (2024-01-21). Xinchang Chemical Materials. Retrieved from [Link]
-
Brominated flame retardants (BFRs) in air and dust from electronic waste storage facilities in Thailand. ResearchGate. Retrieved from [Link]
-
BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS FROM CHINA, INDONESIA, AND RUSSIA. IPEN. Retrieved from [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. (2022-01-04). NIH National Library of Medicine. Retrieved from [Link]
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications. Retrieved from [Link]
-
Reductive Photodegradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023-06-14). PubMed. Retrieved from [Link]
-
Analysis of brominated flame retardants in the aquatic environment: a review. NIH National Library of Medicine. Retrieved from [Link]
-
3.3D: Using Solubility Data. (2022-04-07). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility for Common Extractable Compounds. Eurofins. Retrieved from [Link]
-
4,4′-Isopropylidenebis(2,6-dibromophenol) Photocatalytic Debromination on Nano- and Micro-Particles Fe3O4 Surface. Bentham Science Publisher. Retrieved from [Link]
Sources
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Instrument Contamination with 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for identifying, troubleshooting, and resolving instrument contamination by 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a brominated flame retardant that can interfere with sensitive analytical experiments. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Contaminant
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a derivative of the widely used flame retardant Tetrabromobisphenol A (TBBPA), is a persistent organic pollutant that can leach from various plastics and electronic components commonly found in laboratory environments.[1] Due to its chemical properties, including low water solubility, it can adhere to instrument surfaces and tubing, leading to significant analytical challenges.
This guide provides a structured approach to managing contamination events, from initial diagnosis to comprehensive decontamination and verification.
FAQs: Understanding and Identifying Contamination
Q1: What is 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] and where does it come from?
A1: 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a brominated flame retardant.[2][3] These compounds are added to plastics and electronics to reduce flammability.[1] In a laboratory setting, potential sources include instrument casings, plastic consumables, and even dust from electronic equipment.[4]
Q2: How can this compound affect my analytical results?
A2: Contamination can manifest in several ways, including:
-
Ghost peaks: Unexpected peaks appearing in your chromatograms.
-
Elevated baseline: A noisy or rising baseline in your analytical data.
-
Ion suppression: Reduced signal intensity for your target analytes in mass spectrometry.
-
Poor reproducibility: Inconsistent results between runs.
Q3: My instrument is showing signs of contamination. How can I confirm if it's 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]?
A3: The most definitive way to identify the contaminant is through mass spectrometry. You will need to acquire a mass spectrum of the contaminant (either from a blank injection or by analyzing a solvent rinse of the suspected contaminated part) and compare the mass-to-charge ratio (m/z) to the known value for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (Molecular Weight: 631.98 g/mol ).[2][3][5][6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and addressing contamination.
Step 1: Initial Assessment
Isolate the Source: The first step is to determine the extent of the contamination. This can be achieved by systematically running blank injections and bypassing different components of your analytical system (e.g., autosampler, column).
Caption: Initial contamination source isolation workflow.
Step 2: Decontamination Strategy
Once the contaminated module is identified, a targeted cleaning protocol is required. Due to the low water solubility of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], aqueous cleaning solutions alone are ineffective. A multi-step approach with organic solvents is necessary.
Recommended Solvents and Material Compatibility
The choice of solvent is critical and must be compatible with the materials in your instrument's flow path.
| Solvent | Effectiveness for TBBPA-DBP-DE | PEEK Compatibility | Stainless Steel Compatibility |
| Isopropanol (IPA) | Good | Excellent | Excellent |
| Methanol | Good | Excellent | Excellent |
| Acetonitrile | Moderate | Excellent | Excellent |
| DMSO | High | Caution: Can cause swelling[7][8][9] | Excellent |
| Dichloromethane (DCM) | High | Not Recommended: Can cause swelling/degradation[8] | Excellent |
Note: Always consult your instrument manufacturer's guidelines for solvent compatibility.[7][8][9]
Decontamination Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling solvents and performing decontamination procedures.[4][10]
Protocol 1: General Surface Decontamination
For external surfaces, benchtops, and non-sensitive instrument parts:
-
Initial Wipe-down: Use a lint-free cloth dampened with a laboratory-grade detergent solution to remove any loose particulates.
-
Solvent Wash: Wipe the surface with a lint-free cloth dampened with isopropanol.
-
Final Rinse: Wipe the surface with a lint-free cloth dampened with HPLC-grade water to remove any residues.
-
Drying: Allow the surface to air dry completely.
Protocol 2: HPLC/UPLC System Decontamination
This protocol is designed for cleaning the internal flow path of an HPLC or UPLC system.
-
Remove Column: Disconnect and cap the column.
-
Initial Flush: Flush the system with 100% isopropanol at a low flow rate (0.2-0.5 mL/min) for at least 60 minutes.
-
Intermediate Flush: Flush with 100% methanol for 30 minutes.
-
Final Flush: Flush with your mobile phase (without buffer salts) until the baseline is stable.
-
Re-install Column: Reconnect the column and equilibrate with your mobile phase.
Protocol 3: Mass Spectrometer Source Cleaning
Contamination of the mass spectrometer source requires careful cleaning of its components.
-
Disassembly: Following the manufacturer's instructions, carefully disassemble the ion source.
-
Sonication: Place the metal components in a beaker with HPLC-grade methanol and sonicate for 15-20 minutes.
-
Rinsing: Rinse the components thoroughly with fresh methanol, followed by a rinse with HPLC-grade water.
-
Drying: Dry the components completely with a stream of nitrogen gas or in a low-temperature oven.
-
Reassembly: Reassemble the source, ensuring not to touch the components with bare hands.
Caption: Decontamination and verification workflow.
Verification of Cleaning Effectiveness
After performing any decontamination procedure, it is crucial to verify its effectiveness.
-
Blank Injections: Run a series of blank solvent injections on the instrument.
-
Data Analysis: Analyze the data from the blank runs to ensure the absence of the contaminant's characteristic m/z signal. The baseline should be clean and free of ghost peaks.
-
Recovery Studies: For a more rigorous validation, a recovery study can be performed by spiking a clean surface with a known amount of the contaminant and then performing the cleaning procedure to ensure it can be effectively removed.[11]
Waste Disposal
All solvents and materials used in the decontamination process must be disposed of as hazardous waste.[12]
-
Solvent Waste: Collect all used solvents in a designated, properly labeled halogenated waste container.[12]
-
Solid Waste: Used wipes, gloves, and other consumables should be placed in a sealed bag and disposed of as solid hazardous waste.
Consult your institution's environmental health and safety office for specific waste disposal guidelines.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
Polar Labs. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
UGA Research. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
National Institutes of Health. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Retrieved from [Link]
-
MDPI. (2023, June 14). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014, August 26). Validation of Cleaning Processes (7/93). Retrieved from [Link]
-
Pharmaceutical Technology. (2024, January 2). Proving It's Clean with Analytics. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). Analytical Methods for Cleaning Validation. Retrieved from [Link]
-
Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. Retrieved from [Link]
-
VICI Precision Sampling. (n.d.). Chemical Resistance of Materials. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Atlas Fibre. (2024, February 25). Understanding PEEK Chemical Compatibility: A Comprehensive Guide. Retrieved from [Link]
-
Darwin Microfluidics. (2024, August 7). PEEK (Polyetheretherketone) - Chemical Compatibility Chart. Retrieved from [Link]
-
Zeus. (n.d.). CHEMICAL COMPATIBILITY OF PEEK. Retrieved from [Link]
-
Precisa. (2025, December 12). PEEK Chemical Compatibility for HPLC and Microfluidic Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. Retrieved from [Link]
Sources
- 1. All news - ECHA [echa.europa.eu]
- 2. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 [chemicalbook.com]
- 3. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. research.uga.edu [research.uga.edu]
- 5. chembk.com [chembk.com]
- 6. 4,4 -Isopropylidenebis 2-(2,6-dibromophenoxy)ethanol 98 4162-45-2 [sigmaaldrich.com]
- 7. viciprecisionsampling.com [viciprecisionsampling.com]
- 8. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 9. PEEK Chemical Compatibility for HPLC and Microfluidic Systems [peekchina.com]
- 10. polarlabprojects.com [polarlabprojects.com]
- 11. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a notable brominated flame retardant. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers a practical framework for method validation, from the selection of the analytical technique to the establishment of performance characteristics.[1][2][3][4]
Introduction to 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] and the Imperative for Validated Methods
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS RN: 4162-45-2) is a brominated flame retardant used in various polymers to reduce their flammability.[5] Its chemical structure, featuring a bisphenol A core with multiple bromine substitutions, presents unique analytical challenges.[6] The validation of analytical methods for this compound is critical to ensure the quality and safety of materials in which it is used, and to monitor its potential environmental presence. An analytical procedure's validation is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the foundational step in method development and validation. For a semi-volatile and moderately polar compound like 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], several chromatographic techniques are viable. This section compares the most common alternatives: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Gas Chromatography with Mass Spectrometry (GC-MS).
| Technique | Principle | Advantages | Disadvantages | Applicability to the Analyte |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | - Suitable for non-volatile and thermally labile compounds.- Robust and widely available instrumentation.- Non-destructive, allowing for fraction collection. | - Moderate sensitivity.- Potential for matrix interference.- Requires solvent-soluble samples. | Highly suitable due to the presence of chromophores (brominated benzene rings) and the compound's moderate polarity. |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase, with detection by ionization in a hydrogen-air flame. | - High resolution and efficiency.- Excellent for volatile and semi-volatile compounds.- FID is robust and has a wide linear range. | - Requires analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds.- FID is a universal detector, offering limited specificity. | Potentially suitable, but the compound's relatively high molecular weight (631.98 g/mol ) and melting point (107 °C) may require high inlet and oven temperatures, risking thermal degradation.[7] |
| GC-MS | Combines the separation power of GC with the detection and identification capabilities of mass spectrometry. | - High sensitivity and selectivity.- Provides structural information for peak identification.- Considered a gold-standard for confirmation. | - Higher cost and complexity of instrumentation.- Same volatility and thermal stability constraints as GC-FID.- Potential for matrix-induced signal suppression or enhancement. | Excellent for trace-level analysis and unambiguous identification due to the characteristic isotopic pattern of bromine. However, thermal stability remains a key consideration. |
Causality Behind Experimental Choices: For routine quality control where analyte concentrations are expected to be relatively high, HPLC-UV often represents the optimal balance of performance, cost, and accessibility. Its operation at ambient or slightly elevated temperatures mitigates the risk of thermal degradation that is a concern with GC-based methods for large brominated molecules. For trace analysis or in complex matrices where specificity is paramount, GC-MS would be the preferred, albeit more resource-intensive, alternative.
The Validation Workflow: A Step-by-Step Guide Based on ICH Q2(R2)
The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose.[2][3][4] The following workflow, based on the ICH Q2(R2) guideline, outlines the essential validation parameters.
Caption: A typical workflow for analytical method validation, from planning to final reporting.
Detailed Experimental Protocol for HPLC-UV Method Validation
This section provides a hypothetical but detailed protocol for the validation of an HPLC-UV method for the quantification of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol].
Instrumentation and Chromatographic Conditions
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] reference standard and dissolve in a 50 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-200 µg/mL).
Validation Parameters: Protocol and Acceptance Criteria
The following table outlines the experimental procedure and typical acceptance criteria for each validation parameter as per ICH guidelines.[1][8][9]
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (matrix without analyte), and a standard solution. Spike the analyte into the placebo matrix and assess for interference. | The analyte peak should be free from interference at its retention time from the blank and placebo. Peak purity analysis (if available) should pass. |
| Linearity | Prepare at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. | The specified range should be justified and supported by the linearity, accuracy, and precision data. |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., by spiking the placebo matrix at three concentration levels: 80%, 100%, and 120% of the target concentration). Perform at least three replicate determinations at each level. | The mean percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| LOD | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S), or by signal-to-noise ratio (typically 3:1). | The LOD should be determined and reported. |
| LOQ | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S), or by signal-to-noise ratio (typically 10:1). The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration. | The LOQ should be determined and reported, with RSD ≤ 10% at this concentration. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
| System Suitability | Inject a standard solution (e.g., five replicates) before starting the analytical run. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%. |
Data Presentation and Interpretation
Quantitative data from the validation experiments should be summarized in clear and concise tables for easy review and interpretation.
Table 1: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 450123 |
| 75 | 675234 |
| 100 | 900345 |
| 125 | 1125456 |
| 150 | 1350567 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 9001.2x + 123.4 |
Table 2: Accuracy and Precision Data (Hypothetical)
| Concentration Level | Spiked (µg/mL) | Mean Measured (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| 80% | 80 | 79.5 | 99.4 | 1.2 |
| 100% | 100 | 100.8 | 100.8 | 0.9 |
| 120% | 120 | 120.5 | 100.4 | 1.1 |
graph DecisionTree { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", bordercolor="#4285F4"]; edge [color="#34A853"];Start [label="Start: Need to Quantify Analyte", shape=ellipse, fillcolor="#FBBC05"]; IsTrace [label="Is Trace Analysis Required?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsComplex [label="Is the Matrix Complex?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsThermallyStable [label="Is Analyte Thermally Stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
HPLC [label="HPLC-UV is a Suitable Choice", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS is the Preferred Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCFID [label="GC-FID is a Viable Option", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> IsThermallyStable; IsThermallyStable -> IsTrace [label="Yes"]; IsThermallyStable -> HPLC [label="No"]; IsTrace -> IsComplex [label="Yes"]; IsTrace -> GCFID [label="No"]; IsComplex -> GCMS [label="Yes"]; IsComplex -> GCFID [label="No"]; }
Caption: A decision tree for selecting an appropriate analytical technique.
Conclusion and Final Recommendations
The validation of an analytical method for 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a meticulous process that underpins the reliability of quantitative data. This guide has provided a comparative overview of suitable analytical techniques and a detailed, practical framework for method validation in line with the authoritative ICH Q2(R2) guidelines.
For routine analysis, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For applications demanding higher sensitivity and specificity, particularly in complex matrices or for trace-level determination, GC-MS is the recommended technique, provided the thermal stability of the analyte is carefully evaluated during method development.
Regardless of the chosen method, a comprehensive validation protocol must be established and meticulously followed. The data generated must be rigorously analyzed and documented in a final validation report to ensure scientific integrity and regulatory compliance. This self-validating system of protocols and documentation provides the necessary trustworthiness for all subsequent applications of the analytical method.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2023. [Link]
-
StatSoft. Validation of analytical methods according to the latest ICH Q2(R2) guidelines – examples. 2024. [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. [Link]
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ACS Publications. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. [Link]
-
ResearchGate. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
National Institutes of Health. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. [Link]
-
Diva-portal.org. Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. [Link]
-
National Institutes of Health. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. [Link]
-
EAG Laboratories. Quantification of Bisphenol A by HPLC. [Link]
-
ChemBK. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. [Link]
-
ResearchGate. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
-
National Institutes of Health. Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. [Link]
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inter-laboratory comparison of TBBPE quantification methods
An Inter-Laboratory Guide to the Quantification of Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPE)
Introduction
Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPE) is a widely utilized additive brominated flame retardant (BFR) incorporated into various polymers to enhance fire safety in consumer products. Its persistence and potential for bioaccumulation raise environmental and health concerns, necessitating robust and reliable quantification methods. This guide provides a comprehensive comparison of the primary analytical techniques for TBBPE quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Inter-laboratory comparisons (ILCs) are fundamental to ensuring the quality and comparability of analytical data generated by different organizations.[1] By analyzing identical samples, ILCs help to evaluate the proficiency of participating laboratories and the performance of the analytical methods they employ.[2] This guide is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for TBBPE analysis, with a focus on establishing self-validating systems and understanding the causality behind experimental choices.
Core Analytical Techniques for TBBPE Quantification
The selection of an analytical technique for TBBPE is primarily dictated by its physicochemical properties. TBBPE is a relatively large, semi-volatile, and thermally sensitive molecule, which presents unique challenges and advantages for both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] It offers high chromatographic resolution, separating complex mixtures of substances, and the mass spectrometer provides high sensitivity and selectivity for detection.[4]
-
Principle of Operation: In GC-MS, the sample is vaporized and introduced into a gas chromatograph. An inert carrier gas transports the sample through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Strengths for TBBPE Analysis:
-
High Sensitivity: GC-MS, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can achieve very low detection limits.[5]
-
Excellent Selectivity: The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in compound identification.
-
-
Limitations and Causality:
-
Thermal Degradation: TBBPE can be susceptible to degradation at the high temperatures required for GC analysis, potentially leading to inaccurate quantification. This necessitates careful optimization of the injector and oven temperature programs.
-
Derivatization: For some polar analytes, a derivatization step may be needed to increase volatility and thermal stability, adding a step to sample preparation.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become an indispensable tool for the analysis of a wide range of compounds, especially those that are not amenable to GC analysis due to low volatility or thermal lability.[7][8]
-
Principle of Operation: In LC-MS/MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's interaction with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates ions from the analytes in the liquid phase. These ions are then analyzed by tandem mass spectrometry (MS/MS), which provides a high degree of selectivity and sensitivity.
-
Strengths for TBBPE Analysis:
-
Limitations and Causality:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[9] This is a significant challenge that must be addressed during method development and validation, often through the use of isotopically labeled internal standards.[10]
-
Chromatographic Resolution: LC can sometimes have lower chromatographic resolution compared to GC, which may be a factor in very complex samples.
-
Experimental Workflow for TBBPE Quantification
A robust and reproducible workflow is critical for accurate TBBPE quantification. The following diagram and protocols outline the key steps from sample preparation to data analysis.
Caption: General experimental workflow for TBBPE quantification.
Detailed Experimental Protocol: Sample Preparation (Biota)
This protocol is a generalized procedure and should be optimized for the specific matrix.
-
Sample Homogenization:
-
Freeze-dry the biological tissue sample to a constant weight.
-
Grind the dried sample into a fine, homogenous powder. The goal is to increase the surface area for efficient extraction.
-
-
Extraction:
-
Rationale: The choice of extraction solvent is critical and should be based on the polarity of TBBPE. A mixture of nonpolar and polar solvents is often effective.
-
Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., ¹³C-labeled TBBPE) to correct for losses during sample preparation and for matrix effects.
-
Add 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction two more times and combine the supernatants.
-
-
Clean-up (Lipid Removal):
-
Rationale: Biota samples have high lipid content which can interfere with the analysis. Gel Permeation Chromatography (GPC) or a silica gel column can be used for cleanup.
-
Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Load the extract onto a pre-conditioned silica gel column.
-
Elute with a suitable solvent mixture (e.g., hexane:dichloromethane) to separate TBBPE from lipids.
-
Collect the fraction containing TBBPE.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS.
-
Detailed Experimental Protocol: GC-MS Analysis
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C. The splitless mode ensures that the entire sample is transferred to the column, maximizing sensitivity.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min. This temperature program allows for the separation of TBBPE from other compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for TBBPE.
-
-
Quantification:
-
Prepare a series of calibration standards of TBBPE in the injection solvent.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of TBBPE to the internal standard against the concentration.
-
Determine the concentration of TBBPE in the samples from the calibration curve.
-
Detailed Experimental Protocol: LC-MS/MS Analysis
-
Instrument Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for TBBPE for confirmation and quantification.
-
-
Quantification:
-
Follow the same quantification procedure as for GC-MS, using a calibration curve constructed from standards prepared in a matrix-matched solvent to minimize matrix effects.
-
Inter-Laboratory Comparison Study Design
An ILC is a powerful tool for assessing the performance of analytical methods and the proficiency of laboratories.[4] A well-designed ILC for TBBPE quantification should include the following elements.
Caption: Conceptual diagram of an inter-laboratory comparison study.
-
Test Materials: A homogenous batch of a relevant matrix (e.g., fish tissue, sediment) should be prepared. A portion of the material should be spiked with a known concentration of TBBPE. Unspiked samples should also be included.
-
Sample Distribution: Samples should be distributed to participating laboratories in a blind manner.
-
Data Submission: Laboratories should be instructed to analyze the samples using their in-house validated methods and report their results, including raw data and quality control information.
-
Statistical Analysis: The results are statistically analyzed to determine the consensus value for the TBBPE concentration in the spiked samples. The performance of each laboratory is then assessed, often using z-scores, which indicate how far a laboratory's result is from the consensus value.
Comparative Performance Data
The following table summarizes typical performance metrics for GC-MS and LC-MS/MS in the analysis of TBBPE and other BFRs. These values are indicative and will vary depending on the specific instrument, matrix, and method validation protocol.[3][10]
| Performance Metric | GC-MS | LC-MS/MS | Rationale and Key Considerations |
| Limit of Detection (LOD) | 0.001–0.5 µg/L[3] | 0.4–6 ng/L[2] | LC-MS/MS often achieves lower LODs due to higher sensitivity for certain compounds and less on-instrument degradation. |
| Limit of Quantification (LOQ) | 0.005–1 µg/L[3] | Typically 3x LOD | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[11] |
| Accuracy (Recovery) | 62.6–119.1%[6] | 83.3% to >90%[1] | Recovery can be highly dependent on the sample preparation method. The use of an internal standard is crucial for correcting for recovery losses.[12] |
| Precision (RSD) | 0.4–19.5%[6] | <12% to <20%[9] | Precision reflects the reproducibility of the measurement. Lower RSD values indicate higher precision. |
| Linearity (R²) | >0.98[6] | >0.99[13] | A high coefficient of determination (R²) indicates a strong linear relationship between the instrument response and the analyte concentration. |
| Matrix Effects | Generally Lower | Can be Significant | Matrix effects are a major consideration for LC-MS/MS and must be carefully evaluated and mitigated.[9] |
Conclusion and Future Perspectives
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of TBBPE. The choice between the two often depends on the specific application, the available instrumentation, and the nature of the sample matrix. LC-MS/MS is generally preferred for its ability to analyze thermally sensitive compounds without degradation and its often superior sensitivity. However, GC-MS remains a valuable tool, particularly in laboratories with established expertise in this technique.
Future advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), will continue to improve the sensitivity and selectivity of TBBPE analysis. Furthermore, the development of more efficient sample preparation techniques will be crucial for reducing analysis time and improving data quality. Participation in inter-laboratory comparison studies will remain essential for ensuring the continued reliability and comparability of TBBPE quantification data worldwide.
References
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Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2011). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 83(17), 6675–6684. [Link]
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Klobučar, M., Malev, O., Šikić, S., & Dvoršćak, M. (2018). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Journal of the Brazilian Chemical Society, 29(10), 2115-2127. [Link]
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Gáll, Z., Sárkány, P., & Gáll, I. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 12(6), 543. [Link]
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Son, J. H., Lee, J., Lee, S. S., & Kim, S. (2015). Comparison of GC–MS/MS and LC–MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 7(19), 8128-8137. [Link]
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ResearchGate. (2023). How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data?. [Link]
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Kruve, A., & Herodes, K. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 494-503. [Link]
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Han, J., Lin, K., & Wang, J. (2017). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 7(4), 53. [Link]
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ISO/IEC 17043:2010. (2010). Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]
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SCIMEX. (2022). Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. [Link]
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Nakazawa, H., & Nishikawa, M. (2011). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 57(5), 429-436. [Link]
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GTFCh. (2009). APPENDIX B Requirements for the validation of analytical methods. [Link]
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Chromatography Forum. (2012). GCMS limit of detection. [Link]
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Lee, S., Kim, S., & Lee, J. (2020). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 9(8), 1083. [Link]
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ResearchGate. (n.d.). Method precision and recovery levels for selected matrices. [Link]
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SCIEX. (2022). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. [Link]
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Fujii, Y., Harada, K. H., & Koizumi, A. (2013). Determination of tetrabromobisphenol A in human serum by liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 934, 66-71. [Link]
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De Luca, C., Vivaldi, B., & Abballe, C. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(30), 7439-7452. [Link]
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A Comparative Toxicological Assessment of Tetrabromobisphenol A Bis(2,3-dibromopropyl ether) (TBBPE) and Other Leading Brominated Flame Retardants
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds that have been extensively used in a wide array of consumer and industrial products to reduce their flammability. While effective in preventing fires, concerns over their environmental persistence, bioaccumulation potential, and adverse health effects have led to regulatory restrictions on some of the most widely used BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD). This has driven the development and use of alternative flame retardants, including Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE).
This guide provides a comprehensive comparison of the toxicological profile of TBBPE with other prominent BFRs, namely PBDEs, HBCD, and Tetrabromobisphenol A (TBBPA). The objective is to offer researchers, scientists, and drug development professionals a critical, evidence-based overview to inform future research and risk assessment efforts.
Chemical Identity of Compared Brominated Flame Retardants
A fundamental aspect of understanding the toxicology of these compounds is their chemical structure, which dictates their physicochemical properties and biological interactions.
Caption: Chemical classes of the compared brominated flame retardants.
Comparative Toxicological Profile
The following sections detail the available toxicological data for TBBPE and compare it against the more extensively studied BFRs across key toxicity endpoints.
Acute Toxicity
Acute toxicity, typically assessed by the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.
| Compound | Oral LD50 (Rat) | Key Findings & Citations |
| TBBPE | > 2,000 mg/kg | In a 3-month gavage study by the National Toxicology Program (NTP), no mortality was observed at doses up to 2,000 mg/kg in mice, suggesting low acute toxicity.[1][2] |
| PBDEs | 0.5 - 5 g/kg (Penta-BDE) | The acute toxicity of PBDEs varies depending on the congener mixture, with Penta-BDE being more toxic than octa- and deca-BDE formulations.[3] |
| HBCD | > 5,000 mg/kg | HBCD generally exhibits low acute toxicity via the oral route. |
| TBBPA | > 5,000 mg/kg | TBBPA has a low acute oral toxicity profile in rats.[4][5] |
Neurotoxicity
The developing nervous system is a particularly sensitive target for many environmental contaminants. BFRs have been investigated for their potential to induce developmental neurotoxicity.
A comparative study in mice exposed to high doses of BDE-209, TBBPA, or HBCD for 28 days found that all three impaired spatial memory and induced oxidative stress in the hippocampus. The study noted the order of adverse effects as BDE-209 > HBCD > TBBPA.[6]
-
TBBPE : Direct comparative studies on the neurotoxicity of TBBPE are limited. However, its structural similarity to other BFRs warrants further investigation into its potential effects on the nervous system.
-
PBDEs : Numerous studies in animals have linked developmental exposure to PBDEs with long-lasting effects on motor activity, learning, and memory.[7][8] These effects are thought to be mediated, in part, by disruption of thyroid hormone signaling, which is critical for brain development.
-
HBCD : Evidence suggests that HBCD can also act as a developmental neurotoxicant, with some studies reporting effects on behavior in mice pups at relatively low doses.
Endocrine Disruption
Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. The thyroid and reproductive systems are key targets for many BFRs.
Caption: Potential mechanisms of endocrine disruption by BFRs.
-
TBBPE : In an in vitro study, TBBPE was screened for its potential to interact with various hormone receptors.[11] Further in vivo studies are needed to fully characterize its endocrine-disrupting potential. A study comparing TBBPA and its derivative TBBPA-BDBPE (TBBPE) in chicken embryonic hepatocytes showed that TBBPA altered the expression of multiple genes, while TBBPE only altered one.[12]
-
PBDEs : PBDEs are well-documented endocrine disruptors, with numerous studies demonstrating their ability to interfere with thyroid hormone homeostasis.[13] Some hydroxylated metabolites of PBDEs can bind to thyroid hormone receptors and transport proteins.[14][15]
-
HBCD : HBCD is also recognized as an endocrine disruptor, with effects on the thyroid and reproductive systems observed in animal studies.
-
TBBPA : TBBPA is a known endocrine disruptor.[16] It has been shown to interfere with thyroid hormone transport and metabolism. A meta-analysis of studies on male rodents indicated that TBBPA exposure has a toxic effect on the reproductive system, including negative impacts on sperm quality and hormone levels.[17][18]
Reproductive and Developmental Toxicity
The ability of a chemical to adversely affect reproduction and development is a critical toxicological endpoint.
| Compound | NOAEL/LOAEL (Reproductive/Developmental Toxicity) | Key Findings & Citations |
| TBBPE | NOAEL (Reproductive): > 1,000 mg/kg/day (rats) | A 3-month gavage study in rats and mice found no evidence of reproductive toxicity in males or females at the doses tested.[1] |
| PBDEs | LOAEL (Developmental): 0.6 mg/kg/day (rats) | Developmental exposure to PBDEs is associated with a range of adverse outcomes, including effects on neurodevelopment and reproductive organ development.[3] |
| HBCD | LOAEL (Developmental): 0.9 mg/kg/day (mice) | Studies have reported behavioral effects in the offspring of mice exposed to HBCD during development. |
| TBBPA | NOAEL (Developmental): 1,000 mg/kg/day (rats) | A two-generation reproductive toxicity study in rats found no convincing effects on fertility or reproductive performance at doses up to 1000 mg/kg/day.[5] However, a meta-analysis suggests negative impacts on the male reproductive system in rodents.[17][18] |
No-Observed-Adverse-Effect Level (NOAEL); Lowest-Observed-Adverse-Effect Level (LOAEL)
Carcinogenicity
The potential for a chemical to cause cancer is a major health concern.
-
TBBPE : The National Toxicology Program (NTP) nominated TBBPE for toxicology and in vivo genotoxicity studies due to concerns about its carcinogenic potential, as a related compound, dibromo-1-propanol, was found to be carcinogenic.[1][2][7][19] The 3-month study did not assess carcinogenicity.
-
PBDEs : PBDEs are not considered to be mutagenic or genotoxic.[3] Long-term carcinogenicity studies on some PBDE mixtures have shown evidence of liver tumors in rodents at high doses.
-
HBCD : The carcinogenic potential of HBCD is not well-established.
-
TBBPA : TBBPA was not genotoxic in a variety of standard assays.[5] However, long-term studies in rodents have shown some evidence of carcinogenic activity, including uterine tumors in female rats and liver tumors in male mice.[9]
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing worldwide.
Repeated Dose 90-Day Oral Toxicity Study (Based on OECD 408)
This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[1][20][21][22]
Experimental Workflow:
Caption: Workflow for a 90-day repeated dose oral toxicity study.
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Young, healthy adult rodents (typically rats) are selected and acclimated to the laboratory conditions.
-
Dose Group Assignment: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups receiving different dose levels of the test substance.
-
Administration of Test Substance: The test substance is administered orally (e.g., by gavage, in feed, or drinking water) to the treatment groups daily for 90 days.[23][24][25]
-
Clinical Observations: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Body weight and food/water consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
-
Necropsy and Organ Weights: At the end of the study, all animals are euthanized, and a full necropsy is performed. Key organs are weighed.
-
Histopathology: A comprehensive histopathological examination of organs and tissues is conducted to identify any microscopic changes.
Prenatal Developmental Toxicity Study (Based on OECD 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[11][13][26][27][28]
Step-by-Step Methodology:
-
Mating and Confirmation of Pregnancy: Female animals (typically rats or rabbits) are mated, and pregnancy is confirmed.
-
Dose Administration: The test substance is administered daily to pregnant females, usually from the time of implantation to the day before scheduled cesarean section.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Cesarean Section: Shortly before the expected day of delivery, the dams are euthanized, and a cesarean section is performed.
-
Uterine Examination: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[6]
-
Fetal Examinations: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
Developmental Neurotoxicity Study (Based on OECD 426)
This study is designed to evaluate the potential adverse effects of a substance on the developing nervous system.[17]
Step-by-Step Methodology:
-
Dosing of Dams: Pregnant females are dosed with the test substance during gestation and lactation.
-
Offspring Observations: Pups are observed for clinical signs of toxicity, and developmental landmarks (e.g., pinna detachment, eye opening) are recorded.
-
Behavioral Testing: Offspring undergo a battery of behavioral tests at various ages to assess motor activity, sensory function, and learning and memory.
-
Neuropathology: At the end of the study, the brains of selected offspring are examined for any structural abnormalities.
Estrogen Receptor Transactivation Assay (Based on OECD 455)
This in vitro assay is used to screen for chemicals that can act as agonists or antagonists of the estrogen receptor.[29][30][31][32][33]
Step-by-Step Methodology:
-
Cell Culture: A stable cell line expressing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) is cultured.[30]
-
Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical.
-
Incubation: The cells are incubated for a specific period to allow for any potential interaction with the estrogen receptor and subsequent activation of the reporter gene.[29]
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., luciferase) is measured.[29]
-
Data Analysis: An increase in reporter gene activity indicates an agonistic effect, while a decrease in activity in the presence of a known estrogen agonist suggests an antagonistic effect.
Conclusion
The available toxicological data indicate that TBBPE generally exhibits a lower acute toxicity profile compared to some of the legacy BFRs like certain PBDE mixtures. The National Toxicology Program's 3-month study in rodents did not identify any reproductive toxicity for TBBPE at the tested doses. However, the study did raise a concern regarding lung inflammation in rats.
In comparison, PBDEs and HBCD have been more extensively studied and are known to be persistent, bioaccumulative, and to possess neurotoxic and endocrine-disrupting properties. TBBPA also demonstrates endocrine-disrupting capabilities and has shown some evidence of carcinogenicity in long-term animal studies.
A significant data gap remains for TBBPE, particularly concerning its long-term toxicity, including its carcinogenic potential and a more comprehensive assessment of its endocrine-disrupting and neurotoxic effects through direct comparative studies. While TBBPE may present a less toxic profile in some short-term assays compared to its predecessors, a full understanding of its potential risks to human health and the environment requires further in-depth investigation. Researchers are encouraged to utilize standardized testing protocols, such as the OECD guidelines, to generate robust and comparable data to fill these knowledge gaps.
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National Toxicology Program. TOX-85: Toxicity Study of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/N. Available at: [Link]
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National Toxicology Program. Abstract for TOX-85. Available at: [Link]
- Kınalı, A. F., & Usanmaz, S. E. Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. Journal of Environmental Pathology, Toxicology and Oncology, 40(3), 1-13. 2021.
- National Toxicology Program. NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. Toxicology Report Series, (85), 1-e16. 2017.
- Wang, J., & Dai, G. D. Comparative Effects of Brominated Flame Retardants BDE-209, TBBPA, and HBCD on Neurotoxicity in Mice. Chemical Research in Toxicology, 35(9), 1512-1518. 2022.
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- Kacew, S., & Hayes, A. W. Absence of neurotoxicity and lack of neurobehavioral consequences due to exposure to tetrabromobisphenol A (TBBPA) exposure in humans, animals and zebrafish. Archives of Toxicology, 94(7), 2247-2256. 2020.
- Brouwer, A., et al. Comparative overview of the mechanisms of action of hormones and endocrine disruptor compounds. Pure and Applied Chemistry, 75(11-12), 1939-1951. 2003.
- Siddiqi, M. A., et al. Polybrominated diphenyl ethers: human tissue levels and toxicology. Toxicology and industrial health, 19(1), 37-47. 2003.
- Hamers, T., et al. In vitro profiling of endocrine disrupting potency of 2,2',4,4'-tetrabromodiphenyl ether (BDE47) and related hydroxylated analogs (HO-PBDEs). Toxicological Sciences, 92(1), 157-173. 2006.
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California Department of Toxic Substances Control. Acute Oral Toxicity. Available at: [Link]
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- Wu, Y., et al. Effects of Tetrabromobisphenol A (TBBPA) on the reproductive health of male rodents: a systematic review and meta-analysis. Environmental Pollution, 279, 116909. 2021.
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efficacy of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] vs. alternative flame retardants
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A Comparative Guide to the Degradation of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) by Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The escalating environmental persistence of brominated flame retardants (BFRs) necessitates the development of robust degradation technologies. Among these, Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPE), a derivative of the widely used Tetrabromobisphenol A (TBBPA), presents a significant remediation challenge due to its complex structure and high stability. This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of TBBPE. While direct comparative studies on TBBPE are limited, this document synthesizes findings from research on TBBPA and other BFRs to provide a scientifically grounded overview of the potential efficacy of different AOPs. This analysis is intended to guide researchers in selecting and optimizing appropriate degradation strategies for TBBPE and related compounds.
Introduction: The Challenge of TBBPE Degradation
TBBPE is a large, heavily brominated molecule used as an additive flame retardant in a variety of consumer products. Its structural similarity to TBBPA suggests comparable environmental persistence and potential for toxicological effects. The covalent ether linkages and high degree of bromination in TBBPE contribute to its resistance to natural degradation processes.[1] Advanced Oxidation Processes (AOPs), characterized by the in-situ generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), offer a promising avenue for the complete mineralization of such recalcitrant organic pollutants.
Advanced Oxidation Processes for TBBPE Degradation: A Comparative Overview
This section explores the mechanisms and potential efficacy of several key AOPs for the degradation of TBBPE, drawing parallels from studies on TBBPA where necessary.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe²⁺ and generates additional •OH radicals.
Mechanism: The core of the Fenton reaction is the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of attacking the aromatic rings and ether linkages of TBBPE. The reaction is initiated by:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
In the photo-Fenton process, the photoreduction of Fe³⁺ to Fe²⁺ accelerates the catalytic cycle, leading to a higher sustained concentration of •OH radicals.[2]
Expected Efficacy for TBBPE: Based on studies with TBBPA, the Fenton and particularly the photo-Fenton processes are expected to be effective in degrading TBBPE.[3][4] The degradation is likely to proceed through debromination, cleavage of the ether bonds, and subsequent oxidation of the aromatic rings. The photo-Fenton process, with its enhanced radical generation, is anticipated to achieve higher degradation and mineralization rates compared to the conventional Fenton process.[2][5]
Persulfate-Based AOPs
Persulfate (S₂O₈²⁻) can be activated by heat, UV radiation, transition metals, or alkaline conditions to generate sulfate radicals (SO₄•⁻), which are also potent oxidizing species.[6][7]
Mechanism: The activation of persulfate generates sulfate radicals, which have a high redox potential and can effectively degrade a wide range of organic contaminants.[6] For instance, heat activation proceeds as follows:
S₂O₈²⁻ + heat → 2SO₄•⁻
Sulfate radicals can initiate the degradation of TBBPE through electron transfer, leading to debromination and cleavage of the molecular structure.[6]
Expected Efficacy for TBBPE: Studies on TBBPA have demonstrated the high efficiency of activated persulfate in its degradation.[6][8] It is plausible that persulfate-based AOPs would also be effective for TBBPE, with the dominant degradation pathway involving attack by sulfate radicals. The efficiency of the process will likely depend on the activation method and reaction conditions such as temperature and pH.[9]
Ozonation
Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH.
Mechanism: Ozonation can proceed through two pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals. Molecular ozone is selective and primarily attacks electron-rich moieties, such as the aromatic rings in TBBPE. The decomposition of ozone into •OH radicals leads to a less selective and more powerful oxidation process.[10][11]
Expected Efficacy for TBBPE: Ozonation has been proven to be a rapid and effective method for TBBPA degradation.[10][12] Complete degradation of TBBPA has been observed within minutes under optimized conditions.[10] It is anticipated that ozonation would also be effective for TBBPE, likely proceeding through electrophilic attack on the aromatic rings, leading to ring-opening and mineralization. The efficiency will be influenced by factors such as ozone dosage, pH, and temperature.
Heterogeneous Photocatalysis
This process utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce ROS.
Mechanism: When TiO₂ is illuminated with UV light, an electron is promoted from the valence band to the conduction band, leaving a hole behind. The photogenerated holes are strong oxidizing agents, while the electrons can reduce adsorbed oxygen to form superoxide radicals. Both species contribute to the degradation of organic pollutants.[13][14]
Expected Efficacy for TBBPE: Photocatalysis using TiO₂ has been shown to be effective for the degradation of TBBPA.[13] The process is expected to degrade TBBPE through a series of oxidation and reduction reactions on the catalyst surface. The efficiency of photocatalysis can be influenced by catalyst loading, pH, and the presence of electron acceptors.[14] The formation of various intermediates during TBBPA photocatalysis suggests a stepwise degradation pathway that is likely applicable to TBBPE as well.[13]
UV/H₂O₂ Process
The photolysis of hydrogen peroxide by UV irradiation generates hydroxyl radicals, initiating a powerful oxidation process.[15]
Mechanism: The UV/H₂O₂ process relies on the cleavage of the O-O bond in H₂O₂ upon absorption of UV photons to produce two hydroxyl radicals:
H₂O₂ + hν → 2•OH
These hydroxyl radicals then readily attack organic molecules.[16][17]
Expected Efficacy for TBBPE: The UV/H₂O₂ process is a well-established AOP for the degradation of various organic pollutants.[15] While specific data on TBBPE is scarce, the high reactivity of the generated hydroxyl radicals suggests that this method would be effective in degrading TBBPE. The degradation rate is expected to be dependent on the UV intensity and the concentration of H₂O₂.
Comparative Performance Data
The following table summarizes key performance parameters for the degradation of TBBPA by different AOPs, which can serve as a proxy for estimating the potential performance for TBBPE degradation. It is crucial to note that optimal conditions and efficiencies for TBBPE may vary.
| AOP | Catalyst/Reagents | Typical Conditions | Degradation Efficiency (TBBPA) | Reaction Time | Key Intermediates (TBBPA) |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible light | Acidic pH (2.5-3.5) | >99% | Minutes to hours | Debrominated TBBPA, hydroxylated derivatives, ring-opened products[3][18] |
| Persulfate Activation | S₂O₈²⁻, Heat/UV/Metal ions | Varies with activation method | High (>90%) | Hours | Debrominated TBBPA, smaller brominated compounds[6] |
| Ozonation | O₃ | pH dependent | ~100% | Minutes | Debrominated TBBPA, hydroxylated and carboxylated byproducts[10] |
| Photocatalysis | TiO₂ (or other semiconductor), UV/Visible light | Neutral to alkaline pH | High (>90%) | Hours | Debrominated TBBPA, smaller aromatic compounds[13] |
| UV/H₂O₂ | H₂O₂, UV light | pH dependent | High | Minutes to hours | Hydroxylated derivatives, ring-opened products[15][16] |
Experimental Protocol: A Representative AOP for TBBPE Degradation (Photo-Fenton)
This section provides a detailed, step-by-step methodology for a laboratory-scale photo-Fenton experiment for the degradation of TBBPE. This protocol is based on established procedures for similar persistent organic pollutants.
Materials:
-
TBBPE standard
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Preparation of TBBPE Stock Solution: Prepare a stock solution of TBBPE in a suitable organic solvent (e.g., acetonitrile) and then dilute it in high-purity water to the desired initial concentration.
-
Reactor Setup: Place a known volume of the TBBPE aqueous solution into the photoreactor.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (typically around 3.0 for the photo-Fenton process) using H₂SO₄ or NaOH.
-
Addition of Fenton Reagents: Add the required amount of FeSO₄·7H₂O to the solution and stir until it is completely dissolved.
-
Initiation of the Reaction: Turn on the UV lamp and add the predetermined volume of H₂O₂ to the reactor to initiate the photo-Fenton reaction. Start the timer.
-
Sampling: Withdraw samples at regular time intervals. Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter before analysis.
-
Analyze the concentration of TBBPE using HPLC-UV/MS.
-
Measure the TOC of the samples to determine the extent of mineralization.
-
Identify degradation intermediates using LC-MS/MS or GC-MS.
-
-
Data Analysis: Calculate the degradation efficiency of TBBPE and the percentage of TOC removal at each time point. Determine the reaction kinetics.
Visualizing the Process
General Mechanism of AOPs
Caption: Step-by-step workflow for the photo-Fenton experiment.
Plausible Degradation Pathway of TBBPE
Caption: Proposed degradation pathway of TBBPE via AOPs.
Conclusion and Future Perspectives
Advanced Oxidation Processes show significant promise for the effective degradation of the persistent and complex brominated flame retardant, TBBPE. While direct comparative data for TBBPE is still emerging, insights from studies on the structurally similar TBBPA suggest that photo-Fenton, persulfate-based AOPs, ozonation, and photocatalysis are all viable technologies. The choice of the most suitable AOP will depend on specific application requirements, including desired degradation efficiency, treatment time, operational costs, and the matrix of the contaminated medium.
Future research should focus on conducting direct comparative studies of TBBPE degradation by different AOPs to establish a more definitive performance hierarchy. Furthermore, detailed investigation into the degradation pathways and the identification of intermediate products are crucial for assessing the overall environmental benefit and ensuring the complete detoxification of TBBPE-contaminated water and soil. The development of novel and more efficient catalytic systems will also be pivotal in advancing the practical application of AOPs for the remediation of TBBPE and other persistent organic pollutants.
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A Comparative Guide to the Validation of Tetrabromobisphenol A (TBBPA) as a Biomarker for Environmental Exposure
This guide provides an in-depth technical comparison and validation framework for the use of Tetrabromobisphenol A (TBBPA) as a biomarker of environmental exposure. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a critical evaluation of TBBPA in the context of other relevant biomarkers, supported by experimental data and detailed methodologies. Our objective is to equip you with the necessary insights to make informed decisions in your research and monitoring programs.
Introduction: The Imperative for Robust Environmental Biomarkers
The ubiquitous presence of industrial chemicals in our environment necessitates the development and validation of reliable biomarkers to assess human exposure and potential health risks. Brominated flame retardants (BFRs) are a class of compounds extensively used in consumer products to reduce flammability.[1] Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs globally.[1] Its detection in various environmental matrices and human tissues, including blood, breast milk, and urine, underscores the importance of accurate exposure assessment.[2][3] A biomarker, in this context, is a measurable indicator of exposure to a chemical substance. The validation of such a biomarker is a rigorous process that establishes the accuracy, reliability, and relevance of the measurement.[4]
This guide will dissect the scientific evidence supporting TBBPA as a biomarker, compare its performance with other BFRs like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), and provide the technical details required for its implementation in a laboratory setting.
TBBPA as a Biomarker: Toxicokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of TBBPA is fundamental to its validation as a biomarker. Upon ingestion, the primary route of human exposure, TBBPA is absorbed from the gastrointestinal tract.[5]
Metabolism: The liver is the primary site of TBBPA metabolism. Here, it undergoes Phase II biotransformation reactions, primarily glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[5][6][7] These reactions conjugate TBBPA with glucuronic acid or a sulfate group, forming more water-soluble metabolites, namely TBBPA-glucuronide and TBBPA-sulfate.[5] This metabolic conversion is a critical consideration for biomarker selection, as the parent compound and its metabolites can be measured to provide a comprehensive picture of exposure.
Excretion: The conjugated metabolites of TBBPA are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[2] The relatively short biological half-life of TBBPA in humans means that it does not significantly accumulate in the body.[8]
The metabolic pathway of TBBPA is a key determinant in selecting the appropriate analytical targets for biomonitoring. Measuring both the parent compound and its primary metabolites can provide a more accurate assessment of internal exposure.
Comparative Analysis of BFR Biomarkers
The selection of a biomarker is not made in isolation. It is crucial to compare the performance of TBBPA with other relevant biomarkers of BFR exposure, such as PBDEs and HBCD.
| Biomarker Class | Parent Compound(s) | Key Metabolite(s) | Primary Matrix | Persistence in Body |
| Tetrabromobisphenol A | TBBPA | TBBPA-glucuronide, TBBPA-sulfate | Serum, Urine, Breast Milk | Low |
| Polybrominated Diphenyl Ethers | BDE-47, BDE-99, BDE-153, etc. | Hydroxylated PBDEs (OH-PBDEs) | Serum, Adipose Tissue, Breast Milk | High |
| Hexabromocyclododecane | α-, β-, γ-HBCD | - | Serum, Adipose Tissue, Breast Milk | High |
Table 1: Comparison of Key Characteristics of Major BFR Biomarkers
TBBPA vs. PBDEs and HBCD: A Critical Evaluation
-
Exposure Window: Due to its shorter half-life, TBBPA is a better biomarker for recent or ongoing exposure. In contrast, the high persistence and bioaccumulative nature of PBDEs and HBCD make them suitable markers for assessing long-term and cumulative exposure.[9]
-
Metabolic Complexity: The primary metabolism of TBBPA into two main conjugates simplifies its analysis compared to PBDEs, which have a more complex metabolic profile with numerous congeners and hydroxylated metabolites.[10]
-
Analytical Considerations: While all three classes of compounds can be measured with high sensitivity using techniques like LC-MS/MS and GC-MS, the choice of biomarker will influence the analytical strategy. For TBBPA, the inclusion of an enzymatic deconjugation step to measure total TBBPA (parent + metabolites) can provide a more complete exposure assessment.[5]
-
Correlation with Exposure: Studies have shown a correlation between TBBPA levels in indoor dust and its concentration in human serum, indicating its utility as a biomarker of exposure from the indoor environment.[8] Similar correlations have been established for PBDEs and HBCD.
The choice between TBBPA, PBDEs, and HBCD as biomarkers will depend on the specific research question. For assessing recent exposure to a high-production-volume flame retardant, TBBPA is an excellent candidate. For evaluating long-term body burden, PBDEs and HBCD are more appropriate.
Analytical Methodologies for TBBPA Quantification
The validity of a biomarker is intrinsically linked to the robustness of the analytical methods used for its quantification. Several advanced analytical techniques are employed for the detection of TBBPA in biological matrices.
| Analytical Technique | Sample Matrix | Sample Preparation | Typical LOD | Key Advantages |
| LC-MS/MS | Serum, Plasma, Urine, Breast Milk | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | 0.01 - 1 ng/mL | High sensitivity and specificity, suitable for metabolite analysis. |
| GC-MS | Serum, Plasma, Breast Milk | Derivatization, SPE | 0.1 - 5 ng/mL | High resolution, well-established for lipophilic compounds. |
| HPLC-UV/FLD | Environmental Samples | SPE | 1 - 10 ng/mL | Lower cost, suitable for screening.[11] |
Table 2: Comparison of Analytical Methods for TBBPA Detection
Experimental Protocol: Quantification of TBBPA in Human Serum by LC-MS/MS
This section provides a detailed, self-validating protocol for the determination of TBBPA in human serum.
5.1. Materials and Reagents
-
TBBPA certified reference standard
-
TBBPA-glucuronide and TBBPA-sulfate analytical standards (if available)
-
¹³C₁₂-TBBPA internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
β-glucuronidase/sulfatase enzyme
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human serum samples
5.2. Sample Preparation Workflow
5.3. Step-by-Step Procedure
-
Sample Spiking: To 0.5 mL of serum, add the ¹³C₁₂-TBBPA internal standard.
-
Enzymatic Hydrolysis (for total TBBPA): Add β-glucuronidase/sulfatase enzyme solution and incubate to deconjugate TBBPA metabolites. This step is crucial for a comprehensive assessment of exposure.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the enzyme-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute TBBPA with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate TBBPA from other components using a suitable C18 column and a gradient elution program.
-
Detect and quantify TBBPA using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
5.4. Method Validation
A rigorous validation of the analytical method is paramount.[4] This involves assessing the following parameters:
-
Linearity: Establish a calibration curve with a series of known concentrations of TBBPA.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte.
Conclusion and Future Perspectives
TBBPA serves as a valuable biomarker for assessing recent environmental exposure to this high-production-volume flame retardant. Its relatively straightforward metabolism and the availability of sensitive analytical methods make it a practical choice for human biomonitoring studies. The decision to use TBBPA over other BFR biomarkers like PBDEs or HBCD should be guided by the specific objectives of the study, particularly the desired exposure window.
Future research should focus on establishing stronger correlations between TBBPA levels in various biological matrices and specific health outcomes. Furthermore, the development of standardized analytical methods and certified reference materials will enhance the comparability of data across different laboratories and studies. As the landscape of flame retardant use continues to evolve, ongoing validation and comparison of biomarkers will be essential for protecting public health.
References
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A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). Molecules, 28(6), 2505. [Link]
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TBBPA-BDBPE as a safer alternative? Comparative assessment of systemic toxicity with TBBPA in zebrafish. (n.d.). ResearchGate. [Link]
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Epigenetic implications of common brominated flame retardants (PBDEs and TBBPA): Understanding the health risks of BFRs exposure. (2024). Chemosphere, 363, 142488. [Link]
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Analysis of brominated flame retardants in the aquatic environment: a review. (2022). Archives of Industrial Hygiene and Toxicology, 73(1), 1-18. [Link]
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Human exposure to HBCD and TBBPA via indoor dust in Korea: Estimation of external exposure and body burden. (2017). Science of The Total Environment, 593-594, 211-218. [Link]
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Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips. (2022). Nanomaterials (Basel, Switzerland), 12(20), 3656. [Link]
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Development and validation of a LC-MS/MS method for quantitative analysis of bisphenol a and tetrabromobisphenol a in seafood and seaweed. (n.d.). CORE. [Link]
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A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). Molecules (Basel, Switzerland), 28(6). [Link]
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Analytical techniques for TBBPA detection. (n.d.). ResearchGate. [Link]
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Environmentally relevant exposure to TBBPA and its analogues may not drastically affect human early cardiac development. (n.d.). ResearchGate. [Link]
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An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. (2025). Talanta Open, 12, 100537. [Link]
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Assessing the toxicity of TBBPA and HBCD by zebrafish embryo toxicity assay and biomarker analysis. (2008). Journal of Environmental Science and Health, Part A, 43(11), 1276-1282. [Link]
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A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). Molecules, 28(6), 2505. [Link]
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Sensitive method for simultaneous determination of TBBPA and its ten derivatives. (2023). Talanta, 265, 124750. [Link]
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Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region. (n.d.). ResearchGate. [Link]
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Evaluation of Exposure to Metals and Flame Retardants at an Electronics Recycling Company. (n.d.). CDC. [Link]
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Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. (2010). PPAR research, 2010, 345963. [Link]
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PETITION TO ORDER TESTING OF TETRABROMOBISPHENOL A (CAS NO. 79-94-7) UNDER SECTION 4(a) OF THE TOXIC SUBSTANCES CONTROL ACT (D. (2016). EPA. [Link]
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Chronic Exposure to Environmental Concentrations of Tetrabromobisphenol A Disrupts Insulin and Lipid Homeostasis in Diet-Induced Obese Mice. (2025). Environmental science & technology. [Link]
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Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. (n.d.). ResearchGate. [Link]
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Supplemental File 1: TBBPA Human Biomonitoring Data. (n.d.). EPA. [Link]
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Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. (2016). Drug metabolism and disposition: the biological fate of chemicals, 44(3), 429–437. [Link]
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Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human Liver Preparations. (2022). Molecules (Basel, Switzerland), 27(19). [Link]
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Chronic Exposure to Environmental Concentrations of Tetrabromobisphenol A Disrupts Insulin and Lipid Homeostasis in Diet-Induced Obese Mice. (2025). Environmental Science & Technology. [Link]
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Altered UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. (2015). ResearchGate. [Link]
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Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and. (n.d.). ScienceDirect. [Link]
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Environmental occurrence, analysis and human exposure to the flame retardant tetrabromobisphenol-A (TBBP-A)-A review. (n.d.). ResearchGate. [Link]
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Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. (2011). OSTI.GOV. [Link]
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The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. [Link]
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Analysis of HBCD and TBBPA in environmental solid samples. (n.d.). ResearchGate. [Link]
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Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. (2013). PloS one, 8(9), e73591. [Link]
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Associations between brominated flame retardants, including polybrominated diphenyl ethers, and immune responses among women in the California Teachers Study. (2023). Frontiers in Endocrinology, 14, 1198083. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for TBBPE Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE). Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for selecting, developing, and cross-validating analytical methods for this critical, yet challenging, brominated flame retardant.
Introduction: The Analytical Challenge of TBBPE
Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE) is a derivative of the widely used flame retardant, Tetrabromobisphenol A (TBBPA). Its presence in various materials necessitates reliable and robust analytical methods for quality control, environmental monitoring, and safety assessment. The analysis of TBBPE is not without its challenges, primarily stemming from its high molecular weight and potential for thermal degradation, which significantly influences the choice between HPLC and GC. This guide will explore both avenues, providing the scientific rationale behind method selection and a framework for their rigorous comparison.
High-Performance Liquid Chromatography (HPLC): The Non-Destructive Approach
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an intuitive first choice for TBBPE analysis. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The Causality Behind HPLC Method Design for TBBPE
The selection of an HPLC method is driven by the physicochemical properties of TBBPE. Its relatively non-polar core with polar hydroxyl groups suggests a reversed-phase chromatographic approach. A C18 stationary phase provides a hydrophobic surface for the retention of the brominated aromatic rings, while a polar mobile phase, typically a mixture of acetonitrile or methanol and water, allows for the elution of the molecule. The inclusion of a small amount of acid, such as formic or acetic acid, in the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups.
Detection is a critical aspect of the HPLC method. Given TBBPE's aromatic structure, UV-Visible detection, specifically with a Diode Array Detector (DAD), is a practical and cost-effective choice. A DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing selectivity and enabling the identification of the analyte based on its UV spectrum. For higher sensitivity and confirmation of identity, HPLC can be coupled with a mass spectrometer (MS).
A Self-Validating HPLC-DAD Protocol
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Experimental Protocol: HPLC-DAD Analysis of TBBPE
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 60% A, increase to 95% A over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 220 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of TBBPE in acetonitrile (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve samples in acetonitrile and filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a blank and a spiked sample to ensure no interfering peaks at the retention time of TBBPE.
-
Linearity: Inject a series of at least five calibration standards and perform a linear regression of peak area versus concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[1][2][3].
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution.
-
Accuracy: Determine by analyzing a sample with a known concentration of TBBPE or by spiking a blank sample with a known amount of the analyte.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-DAD analysis of TBBPE.
Gas Chromatography (GC): Overcoming Thermal Lability with Derivatization
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl groups and the high molecular weight of TBBPE, direct GC analysis is challenging and can lead to peak tailing, poor sensitivity, and on-column degradation. To overcome these limitations, a derivatization step is essential.
The Rationale for Derivatization in GC Analysis of TBBPE
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For TBBPE, the two hydroxyl groups are the primary targets for derivatization. Acetylation with acetic anhydride is a common and effective strategy for derivatizing hydroxyl groups[4]. This reaction replaces the active hydrogens of the hydroxyl groups with acetyl groups, thereby increasing the volatility and thermal stability of the molecule, making it suitable for GC analysis.
Following separation on a GC column, a Flame Ionization Detector (FID) can be used for quantification. For enhanced sensitivity and selectivity, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can be employed. An ECD is particularly sensitive to halogenated compounds like TBBPE, while an MS provides structural information for confirmation.
A Self-Validating GC-FID Protocol with Derivatization
This protocol outlines a robust GC-FID method for the analysis of TBBPE following derivatization.
Experimental Protocol: GC-FID Analysis of Derivatized TBBPE
-
Derivatization:
-
To a known amount of dried TBBPE standard or sample extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen and reconstitute the residue in a suitable solvent like hexane or toluene.
-
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 10 °C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of TBBPE in a suitable solvent.
-
Derivatize a series of standards to create a calibration curve.
-
Extract TBBPE from the sample matrix using an appropriate method (e.g., Soxhlet or pressurized liquid extraction), evaporate the solvent, and proceed with derivatization.
-
-
Validation Parameters to Assess:
-
Derivatization Efficiency: Analyze a derivatized and underivatized standard to confirm the reaction completion.
-
Specificity, Linearity, LOD/LOQ, Precision, and Accuracy: Follow the same principles as outlined for the HPLC-DAD method, using the derivatized standards and samples.
-
Visualizing the GC Workflow
Caption: Workflow for GC-FID analysis of TBBPE.
Head-to-Head Comparison: HPLC vs. GC for TBBPE Analysis
The choice between HPLC and GC for TBBPE analysis depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for confirmatory analysis.
| Feature | HPLC-DAD | GC-FID (with Derivatization) |
| Principle | Partition chromatography in the liquid phase. | Partition chromatography in the gas phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analyte must be volatile and thermally stable. |
| Derivatization | Not necessary. | Essential to increase volatility and thermal stability. |
| Instrumentation | HPLC system with UV/DAD detector. | GC system with FID. |
| Typical Run Time | 15-20 minutes. | 20-30 minutes (including derivatization time). |
| Estimated LOD | ng-level on column. | Sub-ng level on column, depending on detector. |
| Estimated LOQ | ng-level on column. | ng-level on column, depending on detector. |
| Selectivity | Good, can be enhanced with DAD spectral analysis. | High, based on retention time. |
| Confirmation | Possible with DAD spectral library matching. For definitive confirmation, MS is needed. | Definitive confirmation with Mass Spectrometry (GC-MS). |
| Advantages | - Direct analysis without derivatization- Non-destructive- Suitable for thermally labile compounds. | - High resolution and separation efficiency- High sensitivity with specific detectors (ECD, MS). |
| Disadvantages | - Lower resolution than capillary GC- Higher solvent consumption. | - Derivatization adds a step and potential for error- Not suitable for thermally labile compounds without derivatization. |
Note: The estimated LOD and LOQ values are based on data for structurally similar compounds like TBBPA and TBBPA-dbpe and may vary for TBBPE.[5][6][7]
Cross-Validation: Ensuring Method Equivalency
When two different analytical methods are used for the same analyte, a cross-validation study is crucial to demonstrate that the methods provide equivalent results. This is particularly important in regulated environments.
The Logic of Cross-Validation
The goal of cross-validation is to compare the performance of the "new" method (e.g., the developed GC-FID method) against the "established" method (e.g., the HPLC-DAD method). The study should assess the agreement between the two methods in terms of precision, accuracy, and linearity over a specified concentration range.
A Practical Protocol for Cross-Validation
Experimental Protocol: Cross-Validation of HPLC-DAD and GC-FID Methods for TBBPE
-
Sample Selection:
-
Select a minimum of 10 samples that are representative of the intended application, covering the expected concentration range of TBBPE.
-
-
Analysis:
-
Analyze each sample in duplicate using both the validated HPLC-DAD method and the validated GC-FID method.
-
-
Data Evaluation:
-
Statistical Comparison of Means: For each sample, compare the mean result obtained by the HPLC method with the mean result from the GC method using a paired t-test. The null hypothesis is that there is no significant difference between the means of the two methods.
-
Correlation and Regression Analysis: Plot the results from the GC method against the results from the HPLC method. Perform a linear regression and determine the correlation coefficient (r), the slope, and the y-intercept. An ideal correlation would have r close to 1, a slope close to 1, and a y-intercept close to 0.
-
Bland-Altman Plot: Create a Bland-Altman plot to visualize the agreement between the two methods. This plot shows the difference between the two measurements for each sample against the average of the two measurements. The plot helps to identify any systematic bias between the methods.
-
-
Acceptance Criteria:
-
The paired t-test should show no statistically significant difference between the two methods (p > 0.05).
-
The correlation coefficient (r) from the regression analysis should be > 0.99.
-
The slope of the regression line should be between 0.98 and 1.02, and the y-intercept should not be significantly different from zero.
-
The Bland-Altman plot should show that the differences between the methods are randomly distributed around zero and that most of the differences fall within the 95% limits of agreement.
-
Visualizing the Cross-Validation Process
Caption: Cross-validation workflow for HPLC and GC methods.
Conclusion: A Symbiotic Approach to TBBPE Analysis
Both HPLC and GC offer viable pathways for the accurate and precise quantification of TBBPE. The choice of method is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical needs and constraints of the laboratory.
-
HPLC-DAD stands out as a direct, robust, and reliable method, particularly suitable for routine quality control where high throughput and minimal sample manipulation are desired.
-
GC-FID (with derivatization) , while requiring an additional sample preparation step, can offer superior resolution and, when coupled with detectors like ECD or MS, enhanced sensitivity and confirmatory power.
Ultimately, a laboratory equipped with both validated and cross-validated HPLC and GC methods for TBBPE analysis possesses a versatile and powerful analytical toolkit. This dual capability allows for the selection of the most appropriate method for a given task and provides a valuable means of orthogonal verification, thereby ensuring the highest level of confidence in the analytical results. This guide provides the foundational knowledge and practical protocols to achieve this state of analytical excellence.
References
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Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. [Link]
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Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]
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How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
-
Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. PubMed. [Link]
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
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A Comparative Analysis of Tetrabromobisphenol A Bis(2,3-dibromopropyl ether) (TBBPE) Bioaccumulation in Teleost Species: A Guide for Researchers
Introduction: TBBPE as an Emerging Contaminant of Concern
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPE) is a brominated flame retardant (BFR) of significant industrial importance, utilized to enhance the fire resistance of a wide array of consumer and commercial products. However, its persistence and potential for bioaccumulation in aquatic ecosystems have raised environmental concerns. Understanding the comparative bioaccumulation of TBBPE across different fish species is paramount for a thorough ecological risk assessment and for predicting its fate in aquatic food webs.
This guide provides a comprehensive comparative analysis of TBBPE bioaccumulation in various fish species. In the absence of direct, multi-species comparative studies on TBBPE, this document synthesizes findings from studies on structurally similar TBBPA analogs and other brominated flame retardants. It further elucidates the key factors influencing bioaccumulation and provides standardized experimental protocols for future comparative research.
Mechanisms of TBBPE Bioaccumulation in Fish
The bioaccumulation of a chemical in an organism is the net result of its uptake, distribution, metabolism, and elimination. For hydrophobic organic compounds like TBBPE, uptake in fish occurs primarily through two routes: direct absorption from the water via the gills and skin (bioconcentration), and ingestion of contaminated food (biomagnification).[1]
Several key factors inherent to both the chemical and the fish species determine the extent of TBBPE bioaccumulation:
-
Physicochemical Properties of TBBPE: TBBPE is a large, hydrophobic molecule. While high hydrophobicity generally correlates with a higher potential for bioaccumulation, very large molecules may exhibit reduced membrane permeability, potentially limiting their uptake. Studies on other high molecular weight BFRs (greater than 700 g/mol ) have shown that significant bioconcentration is not always observed.[2]
-
Species-Specific Physiology and Metabolism: The metabolic capacity of a fish species plays a crucial role in determining the bioaccumulation of TBBPE. Fish possess cytochrome P450 (CYP) enzyme systems that can metabolize foreign compounds, potentially leading to their detoxification and excretion.[3] However, the efficiency of these metabolic pathways can vary significantly among species.
-
Trophic Level and Feeding Habits: The position of a fish in the food web and its dietary preferences are critical determinants of TBBPE exposure and accumulation. Piscivorous (fish-eating) species at higher trophic levels are generally expected to have higher concentrations of persistent, bioaccumulative substances than species at lower trophic levels due to the process of biomagnification.[4]
-
Lipid Content: As a lipophilic compound, TBBPE tends to accumulate in fatty tissues. Therefore, fish species with higher lipid content are likely to exhibit greater bioaccumulation of TBBPE.[5]
Comparative Bioaccumulation of TBBPE and its Analogs in Different Fish Species
Direct comparative experimental data on TBBPE bioaccumulation across a range of fish species is currently limited in the scientific literature. However, by examining studies on TBBPA and its other derivatives, we can infer potential differences in TBBPE accumulation among common model fish species.
| Parameter | Zebrafish (Danio rerio) | Common Carp (Cyprinus carpio) | Rainbow Trout (Oncorhynchus mykiss) | Tilapia (Oreochromis niloticus) |
| Trophic Level | Omnivore | Omnivore/Detritivore | Carnivore (Piscivore) | Herbivore/Omnivore |
| Typical Lipid Content | Low to Moderate | Moderate to High | High | Low to Moderate |
| Metabolic Capacity | High | Moderate | High | Moderate |
| Predicted TBBPE Bioaccumulation Potential | Low to Moderate | Moderate to High | High | Low |
| Supporting Evidence/Rationale | Studies on TBBPA derivatives in zebrafish show evidence of metabolism.[6] | Carp are often used in bioaccumulation studies and can accumulate significant body burdens of lipophilic contaminants.[7][8] | As a predatory, high-lipid fish, rainbow trout are expected to biomagnify lipophilic compounds.[9] | Tilapia's lower trophic level and typically lower lipid content may result in lower TBBPE accumulation. |
Note: This table is a predictive summary based on general ecotoxicological principles and data from related compounds. Experimental verification is required.
A study on TBBPA analogs in a coral reef food web found that concentrations of these compounds were significantly and negatively correlated with trophic level, suggesting trophic dilution rather than magnification in that specific ecosystem.[10] This highlights that the biomagnification potential of TBBPE can be ecosystem-specific and influenced by the bioavailability of the compound and the structure of the food web.
Experimental Protocols for a Comparative TBBPE Bioaccumulation Study
To address the current data gap, a standardized experimental approach is crucial. The following protocol is based on the OECD 305 guideline for bioaccumulation testing in fish and can be adapted for a comparative study of TBBPE.[11][12]
Experimental Workflow
Caption: Experimental workflow for a comparative fish bioaccumulation study of TBBPE.
Step-by-Step Methodology
-
Test Organisms and Acclimation:
-
Select at least three fish species with differing trophic levels and lipid content (e.g., zebrafish, common carp, rainbow trout).
-
Acclimate the fish to laboratory conditions (water quality, temperature, photoperiod, and feeding regime) for a minimum of two weeks.
-
-
Exposure Phase:
-
Conduct the experiment according to OECD Guideline 305.[11]
-
Expose fish to at least two concentrations of TBBPE and a control group. Exposure can be aqueous (for bioconcentration) or dietary (for biomagnification).
-
The exposure duration is typically 28 days, or until steady-state is reached.
-
During this phase, regularly sample water (for aqueous exposure) or food (for dietary exposure) to verify TBBPE concentrations.
-
Sample a subset of fish from each treatment group at several time points to determine the uptake kinetics.
-
-
Depuration Phase:
-
After the exposure phase, transfer the remaining fish to a clean environment (TBBPE-free water and food).
-
The depuration phase typically lasts for half the duration of the exposure phase, or until the TBBPE concentration in the fish has significantly decreased.
-
Sample fish at several time points during this phase to determine the elimination kinetics.
-
-
Tissue-Specific Analysis:
-
For each sampled fish, dissect and collect different tissues, such as muscle, liver, and adipose tissue, to assess the tissue-specific distribution of TBBPE.[13]
-
-
Chemical Analysis:
-
Develop and validate an analytical method for the extraction and quantification of TBBPE in fish tissues and environmental matrices.[14] This typically involves:
-
Homogenization of tissues.
-
Extraction using techniques like pressurized liquid extraction (PLE) or QuEChERS.
-
Clean-up of the extract to remove interfering substances.
-
Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
-
-
Data Analysis and Interpretation:
-
Calculate the uptake and elimination rate constants.
-
Determine the Bioconcentration Factor (BCF) for aqueous exposures and the Biomagnification Factor (BMF) for dietary exposures.
-
Statistically compare the BCF/BMF values and tissue concentrations among the different fish species.
-
Factors Influencing the Comparative Bioaccumulation of TBBPE
The observed differences in TBBPE bioaccumulation among fish species can be attributed to a combination of physiological and ecological factors.
Metabolic Transformation of TBBPE
The biotransformation of TBBPE in fish is a critical factor influencing its bioaccumulation potential. While specific metabolic pathways for TBBPE in fish are not well-documented, studies on other BFRs suggest that metabolism can significantly reduce their persistence and accumulation. For instance, TBBPA can be metabolized in fish liver through pathways mediated by cytochrome P450 enzymes.[15]
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A Comparative Guide to the Validation of Theoretical Models for Predicting the Environmental Fate of Tetrabromobisphenol A (TBBPA)
Introduction: The TBBPA Challenge and the Predictive Power of Models
Tetrabromobisphenol A (TBBPA) is one of the most widely produced and used brominated flame retardants (BFRs) globally.[1][2] Its primary function is to reduce the flammability of consumer and industrial products, including circuit boards, textiles, and plastics.[1] However, its widespread use has led to its detection in nearly every environmental compartment, from water and soil to wildlife and human tissues.[3][4] Classified as a persistent organic pollutant and a potential endocrine disruptor, understanding the environmental fate of TBBPA is paramount for accurate risk assessment and the development of effective remediation strategies.[1][2]
Theoretical models are indispensable tools in this endeavor.[5] They allow researchers and regulatory agencies to predict the persistence, transport, and transformation of chemicals like TBBPA, often before extensive and costly experimental data is available.[6][7] However, the predictive power of any model is only as good as its underlying assumptions and its validation against real-world, empirical data. A model that has not been rigorously tested can be misleading, resulting in a flawed understanding of environmental risk.
This guide provides an in-depth comparison of common theoretical models used to predict the fate of TBBPA, critically evaluating their predictions against published experimental data. We will delve into the core environmental processes—biodegradation, photodegradation, and sorption—explaining the causality behind experimental choices and providing a transparent assessment of where models succeed and where they fall short.
(Note: The user's query mentioned "TBBPE." This guide focuses on Tetrabromobisphenol A (TBBPA), a significantly more common and extensively studied flame retardant, which is the likely subject of interest.)
Chapter 1: Theoretical Frameworks for Predicting TBBPA's Fate
Predicting the environmental journey of a molecule as complex as TBBPA requires a multi-faceted approach. Several categories of theoretical models are employed, each with its own strengths and limitations.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These are computational models that correlate the chemical structure of a molecule with its physicochemical properties and environmental fate.[6][7] By analyzing molecular descriptors (e.g., size, shape, electronic properties), QSARs can estimate endpoints like biodegradability, soil sorption, and bioconcentration.[6][8] They are particularly useful for screening large numbers of chemicals quickly and cost-effectively.[7]
-
Kinetic Models: These models describe the rate at which a chemical transformation occurs. For TBBPA, this includes predicting the rates of photodegradation or biodegradation.[9][10] These models often follow pseudo-first-order or pseudo-second-order kinetics and are essential for calculating environmental half-lives.[9][11]
-
Partitioning and Isotherm Models: These models focus on how TBBPA distributes itself between different environmental compartments, such as water and sediment.[4] Sorption isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium between the chemical adsorbed onto a solid phase (like soil or sludge) and the chemical dissolved in the liquid phase.[11][12]
The following diagram illustrates the interplay between these model types and the key environmental processes they aim to predict for TBBPA.
Caption: Interrelationship of theoretical models and environmental fate processes for TBBPA.
Chapter 2: Biodegradation - A Tale of Two Environments
Biodegradation is a critical pathway for the removal of organic pollutants. However, TBBPA's structure presents a significant challenge for microorganisms. The validation of predictive models for this process reveals a stark contrast between anaerobic and aerobic conditions.
Theoretical Predictions
Many QSAR-based models, such as those in the EPI Suite™ (Estimation Programs Interface), predict that TBBPA is not readily biodegradable. These models function by breaking down the molecule into structural fragments and comparing them to a library of fragments with known biodegradation outcomes. The high degree of bromination and the stable bisphenol A core structure lead to predictions of high persistence.
Experimental Validation: The Anaerobic Breakthrough
Early experimental studies under aerobic (oxygen-rich) conditions largely confirmed the models' predictions: TBBPA shows little to no degradation. However, the story changes dramatically in anaerobic (oxygen-free) environments.
-
Reductive Debromination: Under anaerobic conditions, specific microorganisms can use TBBPA as an electron acceptor, sequentially removing bromine atoms in a process called reductive dehalogenation.[13] This transforms TBBPA into less brominated, and ultimately, non-brominated bisphenol A (BPA).[13][14]
-
Sequential Treatment: Critically, while BPA is a product of anaerobic degradation, it is persistent under those same conditions.[13] However, BPA is readily degraded by other microbes under aerobic conditions.[13] This has led to innovative, sequential anaerobic-aerobic treatment strategies that can achieve complete biodegradation of TBBPA.[13] One study demonstrated that over 42 days, 95% of TBBPA was debrominated to BPA under anaerobic conditions, and subsequent aerobic treatment degraded 85% of the resulting BPA.[13]
Table 1: Comparison of Predicted vs. Experimental Biodegradation of TBBPA
| Model/Study Type | Predicted Outcome/Parameter | Experimental Finding | Conditions | Reference |
| QSAR (e.g., BIOWIN™) | Not readily biodegradable; Persistent | Consistent with prediction | Aerobic | N/A |
| Lab Microcosm Study | N/A | >95% debromination to BPA | Anaerobic, 42 days | [13] |
| Sequential Column Study | N/A | 85% degradation of BPA product | Aerobic (post-anaerobic) | [13] |
Causality & Insights: Why Models Struggle with TBBPA Biodegradation
The discrepancy highlights a key limitation of many standard QSAR models: they often lack the sophistication to predict the specialized metabolic capabilities of anaerobic dehalogenating bacteria. The models are typically trained on data from standard aerobic tests, which are not suitable for compounds like TBBPA. This underscores the necessity of designing experiments that reflect the specific environmental compartments where a pollutant is likely to accumulate, such as anoxic sediments.
Caption: Sequential anaerobic-aerobic biodegradation pathway of TBBPA.
Chapter 3: Photodegradation in Aquatic Systems
Photodegradation, the breakdown of chemicals by light, is another significant fate process, particularly in sunlit surface waters.
Theoretical Predictions
Models predicting photodegradation often calculate a substance's half-life based on its light absorption spectrum and quantum yield (the efficiency of the light energy in causing a chemical reaction). For TBBPA, these models generally predict that it is susceptible to photolysis.
Experimental Validation Data
Experimental studies confirm that TBBPA does undergo photodegradation. The process typically involves the breaking of carbon-bromine bonds, leading to debromination.
-
Kinetics: The photodegradation of TBBPA can often be described by pseudo-first-order kinetics.[9]
-
Influencing Factors: The rate of degradation is highly dependent on environmental conditions. For instance, studies show that the process is significantly faster at higher pH (alkaline conditions).[15] The presence of other substances in the water, like titanium dioxide (TiO2) which acts as a photocatalyst, can dramatically accelerate the degradation and dehalogenation of TBBPA.[15]
Table 2: Comparison of Predicted vs. Experimental Photodegradation of TBBPA
| Parameter | Model Prediction (Typical) | Experimental Finding | Conditions | Reference |
| Susceptibility | Susceptible to direct photolysis | Confirmed | UV Light | [15] |
| Half-life (t½) | Varies (hours to days) | Complete degradation within 2 hours | UV irradiation, pH 12, with TiO2 | [15] |
| Rate Constant (k) | Varies | 0.11 min⁻¹ | UV-Vis light, with D-TiO2 | [9] |
Causality & Insights: The Importance of the Environmental Matrix
While theoretical models correctly identify TBBPA's vulnerability to sunlight, they often calculate rates for the pure substance in pure water. This is a critical point of divergence from reality. The experimental data clearly show that the environmental matrix—specifically pH and the presence of photocatalytic materials like naturally occurring minerals or pollutants like TiO2—is a dominant factor. This highlights the need for model validation experiments to be conducted under a range of environmentally relevant conditions to capture the true variability in photodegradation rates.
Chapter 4: Sorption and Mobility in Soils and Sediments
Sorption describes the process of a chemical binding to solid particles like soil and sediment. This process governs TBBPA's mobility in the environment; high sorption means the chemical is less likely to travel with groundwater and more likely to remain in soil and sediment.
Theoretical Predictions
The key parameter for predicting sorption is the organic carbon-water partition coefficient (Koc). QSAR models estimate Koc based on the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. Given TBBPA's high hydrophobicity, models predict a very high Koc value, indicating strong sorption and low mobility.
Experimental Validation Data
Batch equilibrium experiments, which measure the distribution of TBBPA between water and a solid matrix (soil, sediment, or sludge), are the gold standard for validation.
-
High Sorption Confirmed: Experimental studies consistently find high partition coefficients, confirming the models' general prediction. One study determined a log Koc value of 6.05 for TBBPA in wastewater sludge, indicating very strong sorption.[4]
-
Mechanism: The sorption process is complex. Studies indicate that for TBBPA, it is dominated by interactions with soil organic matter, but is also influenced by soil pH (with an inverse correlation) and clay content (a positive correlation).[11] The process is well-described by kinetic models as pseudo-second-order and can be fit to various isotherm models, including Langmuir and Freundlich, depending on the specific sorbent.[11][16]
Table 3: Comparison of Predicted vs. Experimental Sorption of TBBPA
| Parameter | Model Prediction (General) | Experimental Value | Matrix | Reference |
| Sorption Potential | High, due to high log Kow | Confirmed | Soil, Sediment, Sludge | [4][11][17] |
| log Koc | High (typically > 5.0) | 6.05 | Wastewater Sludge | [4] |
| log Kp (solid-liquid) | N/A | 4.53 | Wastewater Sludge | [4] |
Protocol Spotlight: Batch Equilibrium Sorption Experiment (Adapted from OECD 106)
This protocol provides a framework for determining the sorption coefficient of TBBPA in soil.
-
Preparation:
-
Select and characterize the soil (pH, organic carbon content, texture).
-
Prepare a stock solution of TBBPA in a suitable solvent (e.g., methanol).
-
Prepare a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.[18]
-
-
Kinetic Test (To Determine Equilibration Time):
-
Add a known mass of soil to several flasks containing the background solution spiked with TBBPA.
-
Place flasks on a shaker at a constant temperature in the dark to prevent photodegradation.[17]
-
Sample flasks at various time intervals (e.g., 1, 4, 8, 12, 24, 48 hours).[17]
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the TBBPA concentration in the supernatant. Equilibrium is reached when the concentration no longer changes over time (often 24-48 hours).[17][18]
-
-
Isotherm Test (Main Experiment):
-
Set up a series of flasks with a fixed soil-to-solution ratio.
-
Add varying initial concentrations of TBBPA to the flasks.
-
Include soil-free blanks (to check for sorption to the vessel) and TBBPA-free blanks (to check for interferences).
-
Shake the flasks for the predetermined equilibrium time.
-
-
Analysis & Calculation:
-
After equilibration, centrifuge the samples and analyze the TBBPA concentration in the aqueous phase (Ce).
-
Calculate the amount of TBBPA sorbed to the soil (qe) by subtracting the amount remaining in solution from the initial amount.
-
Calculate the partition coefficient (Kd) at each concentration (Kd = qe / Ce).
-
Normalize to the soil's organic carbon content to find Koc (Koc = (Kd / %OC) * 100).
-
Caption: Workflow for a batch equilibrium sorption experiment.
Chapter 5: Synthesis and Future Directions
The validation of theoretical models for predicting the environmental fate of TBBPA reveals a nuanced picture.
-
Successes: For processes driven primarily by fundamental physicochemical properties, such as sorption, QSAR models perform reasonably well. They correctly predict that TBBPA will be strongly bound to organic matter in soil and sediment, providing a good first-pass estimate of its mobility. Similarly, models correctly identify TBBPA's susceptibility to photodegradation.
-
Challenges: The primary failures occur where specialized biological processes or complex environmental interactions dominate. The inability of standard models to predict anaerobic biodegradation is the most striking example. This highlights a critical knowledge gap: models must be improved to account for specific microbial pathways like reductive dehalogenation, which are crucial for many persistent halogenated compounds. Likewise, the significant impact of the environmental matrix (pH, photocatalysts) on photodegradation rates means that model outputs must be interpreted with caution and validated across a range of relevant conditions.
Recommendations for Researchers:
-
Model Selection: Use QSAR models for initial screening of sorption and mobility but rely on experimental data for definitive assessments. For biodegradation, assume high persistence under aerobic conditions and consider the potential for anaerobic transformation only if the relevant microbial communities are likely to be present.
-
Experimental Design: When validating models, move beyond pure water systems. Experiments should be designed to test the influence of key environmental variables, such as the composition of dissolved organic matter, pH, and the presence of different solid matrices (clays, organic soils, sediments).
-
Bridging the Gap: There is a critical need for more experimental data on the anaerobic degradation rates of TBBPA in different environmental matrices. This data is essential for developing and calibrating a new generation of predictive models that can more accurately capture the complete lifecycle of this ubiquitous flame retardant.
By critically comparing model predictions with robust experimental data, the scientific community can refine these essential predictive tools, leading to more accurate environmental risk assessments and better-informed decisions to protect ecosystem and human health.
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A Comparative Guide to the Synthesis of Tetrabromobisphenol A Bis(2-hydroxyethyl) Ether (TBBPE): Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of TBBPE and Its Synthesis
Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE) is a crucial derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants (BFRs). TBBPE is primarily utilized as a reactive flame retardant in the production of polymers such as epoxy and polycarbonate resins, enhancing their fire resistance. The synthesis of TBBPE typically involves a two-step process: the bromination of bisphenol A to form TBBPA, followed by the ethoxylation of TBBPA. As with many chemical manufacturing processes, the efficiency, environmental impact, and safety of the synthesis methods are of paramount concern. This guide provides an in-depth technical comparison of conventional and microwave-assisted approaches to TBBPE synthesis, offering insights into the causality behind experimental choices and providing supporting data for a comprehensive evaluation.
The Conventional Approach: A Time-Tested Pathway
The traditional synthesis of TBBPE is a well-established multi-step process. It begins with the electrophilic bromination of bisphenol A, followed by a Williamson ether synthesis for the ethoxylation step.
Step 1: Bromination of Bisphenol A (Conventional Method)
The conventional bromination of bisphenol A typically involves the use of elemental bromine in the presence of a solvent. This electrophilic aromatic substitution reaction targets the ortho positions to the hydroxyl groups on the bisphenol A molecule.
Experimental Protocol: Conventional Bromination of Bisphenol A
-
Reaction Setup: A solution of bisphenol A is prepared in a suitable solvent, such as methanol or a halogenated hydrocarbon, in a glass-lined reactor equipped with a stirrer, a condenser, and a dropping funnel.
-
Bromine Addition: Elemental bromine is added dropwise to the bisphenol A solution at a controlled temperature. The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure selectivity.
-
Reaction Time: The reaction mixture is typically stirred for several hours to ensure complete bromination.
-
Work-up: After the reaction is complete, the product, TBBPA, is often precipitated by the addition of water. The solid product is then filtered, washed to remove impurities and residual acid, and dried.
A significant drawback of this method is the generation of hydrogen bromide (HBr) as a byproduct, with four moles of HBr produced for every mole of TBBPA. In solvents like methanol, this can lead to the formation of methyl bromide, a regulated and environmentally concerning chemical.
Step 2: Ethoxylation of TBBPA (Conventional Method)
The subsequent ethoxylation of TBBPA to yield TBBPE is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups of TBBPA to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: Conventional Ethoxylation of TBBPA
-
Deprotonation: TBBPA is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl groups, forming the corresponding bisphenoxide.
-
Addition of Ethylating Agent: An ethylating agent, typically 2-chloroethanol or ethylene oxide, is added to the reaction mixture.
-
Heating: The reaction mixture is heated to reflux for an extended period, often several hours, to drive the nucleophilic substitution reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves neutralization, extraction, and crystallization or chromatographic purification to obtain pure TBBPE.
This conventional heating method, while effective, is often characterized by long reaction times and the use of large volumes of organic solvents, contributing to a significant environmental footprint.
The Microwave-Assisted Approach: A Greener and Faster Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions.[1][2][3][4] Microwave energy directly heats the reactants and solvents, leading to rapid and uniform heating that can accelerate reaction rates.[4]
Microwave-Assisted Ethoxylation of TBBPA
Proposed Experimental Protocol: Microwave-Assisted Ethoxylation of TBBPA
-
Reactant Mixture: TBBPA, a suitable base (e.g., potassium carbonate), and the ethylating agent (e.g., 2-chloroethanol) are mixed in a microwave-safe reaction vessel, potentially with a high-boiling point, polar solvent that absorbs microwave radiation efficiently, or even under solvent-free conditions.
-
Microwave Irradiation: The reaction vessel is placed in a dedicated microwave reactor. The mixture is irradiated with microwaves at a set temperature and pressure for a significantly shorter duration compared to conventional heating, likely in the range of minutes rather than hours.
-
Work-up and Purification: Following the short irradiation period, the reaction mixture is cooled, and the TBBPE product is isolated and purified using standard laboratory techniques, which are often simplified due to cleaner reaction profiles.
The use of microwave irradiation is hypothesized to not only drastically reduce the reaction time but also to potentially improve the yield and purity of the final product by minimizing the formation of byproducts that can occur during prolonged heating.[1]
Performance Comparison: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the key performance indicators for the synthesis of TBBPE, comparing the established conventional methods with the projected advantages of a microwave-assisted approach.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Projected) |
| Reaction Time | Several hours to days[8] | Minutes to less than an hour[1][3] |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient heating |
| Reaction Yield | Moderate to high | Potentially higher due to reduced side reactions[2] |
| Solvent Usage | Often requires large volumes of organic solvents | Can often be performed with less solvent or under solvent-free conditions[3] |
| Byproduct Formation | Can lead to the formation of impurities due to long reaction times | Reduced byproduct formation leading to cleaner reactions and easier purification[1] |
| Process Control | Good | Excellent, with precise control over temperature and pressure |
Experimental Workflows: A Visual Representation
To better illustrate the procedural differences, the following diagrams, generated using Graphviz, outline the workflows for both the conventional and microwave-assisted synthesis of TBBPE.
Caption: Conventional Synthesis Workflow for TBBPE.
Caption: Proposed Microwave-Assisted Ethoxylation Workflow for TBBPE.
Environmental Impact and Green Chemistry Considerations
The principles of green chemistry provide a framework for evaluating the environmental performance of chemical processes. Key metrics include the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product.[9][10][11][12][13]
-
E-Factor: This metric is the ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.[11][13]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI is desirable.[9][12]
The conventional synthesis of TBBPE is associated with a relatively high E-Factor and PMI due to the use of stoichiometric reagents, large volumes of solvents, and the generation of significant amounts of byproducts like HBr. The production and use of TBBPA and its derivatives have led to their detection in various environmental compartments, raising concerns about their potential ecotoxicological impacts.[14][15][16][17][18]
Microwave-assisted synthesis, by virtue of its shorter reaction times, reduced solvent usage, and potentially higher yields, offers a pathway to significantly lower E-Factors and PMIs.[4] This aligns with the goals of green chemistry by minimizing waste, reducing energy consumption, and improving overall process efficiency.
Conclusion and Future Outlook
The synthesis of TBBPE is a critical process in the production of flame retardants for a wide range of materials. While conventional methods have been the mainstay of industrial production, they present challenges in terms of reaction time, energy consumption, and environmental impact. Microwave-assisted synthesis emerges as a highly promising alternative, offering the potential for rapid, efficient, and greener production of TBBPE.[1] Although a direct comparative study on TBBPE synthesis is not yet prevalent in the literature, the well-documented advantages of microwave technology in similar organic transformations strongly suggest its applicability and superiority.[5][6][7]
For researchers and professionals in chemical development, the exploration and optimization of microwave-assisted protocols for the synthesis of TBBPE and other important industrial chemicals represent a significant opportunity to advance sustainable manufacturing practices. Further research to quantify the specific improvements in yield, reaction kinetics, and green chemistry metrics for the microwave-assisted synthesis of TBBPE is highly encouraged to facilitate its adoption in industrial settings.
References
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Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher, 2023. Available from: [Link]
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Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC, n.d. Available from: [Link]
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Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate, n.d. Available from: [Link]
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A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum - Revistas Javeriana, 2023. Available from: [Link]
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Microwave-assisted synthesis of borneol esters and their antimicrobial activity. PubMed, n.d. Available from: [Link]
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Microwave Assisted Ethers Synthesis. Organic Chemistry, 2016. Available from: [Link]
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A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals, n.d. Available from: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, n.d. Available from: [Link]
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Optimization of bisguaiacol F Synthesis via Microwave Assistance. Scholars Crossing, n.d. Available from: [Link]
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A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. MDPI, n.d. Available from: [Link]
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Synthesis and characterization of porous beta-tricalcium phosphate blocks. PubMed, n.d. Available from: [Link]
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Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. PubMed, 2022. Available from: [Link]
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Synthesis and characterization of PTEB nanofibers. a Reaction scheme.... ResearchGate, n.d. Available from: [Link]
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METRICS. Green Chemistry Toolkit, n.d. Available from: [Link]
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Green Chemistry Metrics, A Review. MDPI, 2022. Available from: [Link]
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Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region. ResearchGate, n.d. Available from: [Link]
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Synthesis and characterization of a new family of layered PbxSn4−xAs3 alloys. Journal of Materials Chemistry C (RSC Publishing), n.d. Available from: [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC, n.d. Available from: [Link]
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Association of tetrabromobisphenol A (TBBPA) with micro/nano-plastics: A review of recent findings on ecotoxicological and health impacts. PubMed, 2024. Available from: [Link]
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Synthesis, characterization, and adsorption performance of Pb(II)-imprinted polymer in nano-TiO2 matrix. PubMed, n.d. Available from: [Link]
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Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use. Regulations.gov, n.d. Available from: [Link]
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Process Mass Intensity (PMI). ACSGCIPR, 2026. Available from: [Link]
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Synthesis and characterization of DDP-coated PbO nanoparticles. RSC Publishing, n.d. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of drug development and material science, the synthesis and application of novel compounds are daily pursuits. With this innovation comes the critical responsibility of safe handling and proper disposal of chemical reagents and byproducts. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], a brominated flame retardant. By providing a clear, step-by-step operational plan, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and environmental stewardship.
Understanding the Compound: Chemical Properties and Associated Hazards
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], with the CAS number 4162-45-2, is a solid, beige flake-like substance. As a brominated flame retardant, its chemical structure is characterized by the presence of bromine atoms, which impart fire-resistant properties. While its toxicological properties have not been exhaustively investigated, it is classified as an irritant, capable of causing irritation to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE) is paramount during handling.
| Property | Value |
| Appearance | Beige flakes |
| Molecular Formula | C19H20Br4O4 |
| Molecular Weight | 631.98 g/mol |
| Melting Point | 107 °C |
| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol |
Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is not merely a suggestion but a regulatory and ethical necessity. The following protocol is designed to guide laboratory personnel through a safe and compliant disposal process.
Waste Classification: The First Crucial Step
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" or "characteristic" wastes. As of the writing of this guide, 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is not explicitly a "listed" hazardous waste by the U.S. Environmental Protection Agency (EPA). However, this does not absolve the generator of the responsibility for a proper hazardous waste determination.
Waste generated from the use of this compound must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: The compound is a combustible solid, but does not meet the definition of an ignitable hazardous waste.
-
Corrosivity: It is not corrosive.
-
Reactivity: It is not known to be reactive.
-
Toxicity: While it is an irritant, a formal toxicity characteristic leaching procedure (TCLP) would be required to definitively determine if it meets the toxicity characteristic.
Given its nature as a halogenated organic compound, it is best practice and often a regulatory requirement to manage it as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and coding.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Waste 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a clean, dry, and compatible container. For solid waste, a high-density polyethylene (HDPE) pail or a glass container with a secure lid is recommended.[1] Ensure the container is in good condition and free from any residues that could react with the waste.
-
Segregation: This waste must be segregated as a halogenated organic solid waste . Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2] Halogenated wastes require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.[3]
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of waste containers is a critical compliance point. The label should be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]" and its CAS number: "4162-45-2"
-
The hazard characteristics: "Irritant"
-
The accumulation start date (the date the first particle of waste was placed in the container)
-
The name and contact information of the generating researcher or laboratory
Spill and Decontamination Procedures: A Proactive Approach to Safety
Accidents can happen, and a well-defined spill response plan is essential.
Personal Protective Equipment (PPE) for Spill Cleanup
Before addressing a spill, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat. For larger spills, a disposable flame-resistant coverall may be necessary.[4][5]
-
Respiratory Protection: For spills that generate dust, a NIOSH-approved respirator with particulate filters (N95 or better) is required.
Small Spill Cleanup Protocol (less than 25 grams)
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Control Dust: Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne.
-
Collect the Material: Carefully scoop the material using a plastic dustpan and brush or other non-sparking tools.
-
Containerize: Place the collected material and any contaminated cleaning materials (paper towels, etc.) into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as isopropyl alcohol or ethanol) to remove any remaining residue.[6] Then, wash the area with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup should be placed in the hazardous waste container.
Large Spill Response (greater than 25 grams or any spill you are not comfortable handling)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Close the doors to the affected area to contain any dust.
-
Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.
Equipment Decontamination: Ensuring a Clean Workspace
Any laboratory equipment that has come into contact with 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] must be thoroughly decontaminated.
-
Initial Cleaning: Remove any gross contamination by scraping or wiping with a dry cloth.
-
Solvent Wash: Since the compound is not water-soluble, a solvent wash is necessary. Wipe down the equipment with a cloth dampened with a non-polar organic solvent like toluene or xylene, followed by a polar solvent such as isopropyl alcohol or ethanol.[6][7] This should be performed in a well-ventilated area, preferably a fume hood.
-
Soap and Water Wash: After the solvent wash, clean the equipment with soap and water.
-
Rinse and Dry: Rinse thoroughly with water and allow to air dry or dry with a clean cloth.
Final Disposal Pathway: Incineration
The recommended disposal method for halogenated organic compounds like 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is high-temperature incineration in a licensed hazardous waste facility.[2] This process is designed to destroy the organic nature of the compound and manage the resulting acidic gases (such as hydrogen bromide) through scrubbing systems. Thermal decomposition of brominated flame retardants typically occurs at temperatures between 280–900 °C.[8][9]
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol].
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], protecting themselves, their colleagues, and the environment.
References
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. Retrieved from [Link]
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Couch, J. (2016). Flame-retardant contamination of firefighter personal protective clothing -- A potential h. CDC Stacks. Retrieved from [Link]
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RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. EPA. Retrieved from [Link]
- Grabarczyk, M., & Stec, A. A. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 25-30.
-
Adesina, F., & Asafa, T. B. (2022). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. MDPI. Retrieved from [Link]
-
International Enviroguard. (2021). Flame Retardant PPE. International Enviroguard. Retrieved from [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
-
Kemicentrum. (2025). 8.1 Organic solvent waste. Kemicentrum. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
-
ACS Publications. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. Retrieved from [Link]
-
Office of Research Facilities. (2012). What Goes in Chemical Waste Containers. NIH. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Fact Sheet: Assessing Risks from Flame Retardants. EPA. Retrieved from [Link]
-
CURIS System. (n.d.). Lab Decontamination | Disinfection for Research & Laboratory. CURIS System. Retrieved from [Link]
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Couch, J. (2016). Flame-retardant contamination of firefighter personal protective clothing -- A potential h. CDC Stacks. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. UWM. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Triumvirate Environmental. (2021). Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. Retrieved from [Link]
-
Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. University of Arizona. Retrieved from [Link]
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EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. EnviroServe. Retrieved from [Link]
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ResearchGate. (2016). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Welcome to your essential safety and logistics briefing for handling 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS No. 4162-45-2). As a brominated flame retardant and a derivative of Tetrabromobisphenol A (TBBPA), this compound demands a meticulous approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing the causal reasoning behind each procedural step to foster a deeply ingrained culture of safety and precision in your work. Our objective is to ensure that every researcher, scientist, and drug development professional can operate with confidence, backed by field-proven insights and authoritative standards.
Section 1: Immediate Hazard Assessment
Before handling this compound, it is critical to understand its inherent risks. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is classified as an irritant.[2] While comprehensive toxicological data is not fully available, the known hazards necessitate a cautious and proactive safety stance.[1] The primary risks are associated with direct contact and inhalation of the solid particulate matter.
The compound's known GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The key physical and chemical properties influencing its handling are summarized below.
| Property | Value / Observation | Safety Implication |
| CAS Number | 4162-45-2 | Ensures correct chemical identification for safety data sheet (SDS) lookup. |
| Appearance | White to off-white/beige solid flakes.[1][2][3] | Particulate nature increases the risk of airborne dust generation. |
| Solubility | Insoluble in water; slightly soluble in DMSO, Methanol.[3] | Water is ineffective for dissolving spills; appropriate organic solvents must be used for decontamination. |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[3] | Requires storage in a dry, inert atmosphere to maintain chemical integrity and prevent clumping. |
| Hazards | Irritating to eyes, skin, and respiratory system.[2] | Mandates the use of comprehensive Personal Protective Equipment (PPE). |
Section 2: Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The causality is clear: to prevent irritation and potential unknown long-term effects, we must establish a complete barrier between you and the chemical.
-
Eye and Face Protection:
-
Mandate: Wear ANSI Z87.1-compliant chemical safety goggles at all times. A face shield should be worn over the goggles if there is a significant risk of splashing or dust generation (e.g., during bulk transfer or sonication).
-
Causality: The compound is a known severe eye irritant.[2] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not, protecting against fine airborne particulates.
-
-
Skin and Body Protection:
-
Mandate: Wear nitrile gloves as a minimum. For prolonged handling or in the event of a spill, double-gloving or using heavier-duty butyl rubber gloves is recommended. A full-length, buttoned lab coat must be worn.
-
Causality: Direct contact causes skin irritation.[2] As a solid, particulates can easily become trapped on skin or clothing. A lab coat prevents this transfer, and appropriate gloves provide the immediate barrier. Contaminated clothing must be removed and washed before reuse.[1]
-
-
Respiratory Protection:
-
Mandate: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved N95 respirator is the minimum requirement.
-
Causality: Inhalation of the dust can cause respiratory tract irritation.[2] Engineering controls like a fume hood are the primary line of defense. A respirator serves as essential secondary protection, preventing airborne particles from entering the respiratory system.
-
Section 3: Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup.
Workflow for Safe Handling
Caption: A procedural workflow for handling 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol].
-
Preparation:
-
Don all required PPE: closed-toe shoes, long pants, lab coat, chemical goggles, and nitrile gloves.
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Prepare your workspace within the hood by laying down absorbent, disposable bench paper.
-
Ensure a chemical spill kit is accessible.
-
Designate and label a "Halogenated Organic Waste" container for all solid and liquid waste generated.
-
-
Execution:
-
Retrieve the chemical from its storage location (a cool, dry place, often a refrigerator, under inert atmosphere).[3]
-
Perform all transfers and weighing of the solid compound deep within the fume hood to contain any dust.
-
Use a spatula for transfers. Avoid pouring the solid, as this can aerosolize fine particles.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the primary container tightly sealed when not in active use to prevent absorption of moisture and contamination of the lab environment.[1]
-
-
Post-Handling Decontamination:
-
Carefully wipe down the spatula and any surfaces with a cloth lightly dampened with a suitable solvent (e.g., methanol), followed by a dry wipe.
-
Dispose of all contaminated wipes, bench paper, and gloves into the designated halogenated waste container.
-
Remove your lab coat and gloves.
-
Wash your hands thoroughly with soap and water.
-
Section 4: Logistical Plan: Spill and Disposal Management
Immediate Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Don additional PPE if necessary, including a respirator and a second pair of gloves.
-
Contain: Gently cover the spill with an absorbent material from your chemical spill kit to prevent further dust generation. Do not sweep dry powder.
-
Clean: Carefully scoop the absorbed material into the designated halogenated hazardous waste container. Perform a final decontamination of the area with a solvent-dampened cloth.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal Protocol:
Disposal of this compound is governed by its chemical nature as a brominated, or halogenated, organic compound. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Segregation is Key: All waste contaminated with this chemical—including excess solid, solutions, contaminated gloves, and cleaning materials—must be collected in a dedicated container labeled "Halogenated Organic Waste".[4][5][6]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. The disposal cost and method for halogenated waste, typically high-temperature incineration, are significantly different.[5][6]
-
No Drain Disposal: This chemical must never be disposed of down the drain.[7] It is insoluble in water and can persist in the environment.
-
Final Disposal: The sealed and labeled waste container must be transferred to your institution's designated hazardous waste accumulation area for pickup and disposal by a certified hazardous waste management company.[7][8]
Section 5: Emergency First Aid
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle this compound with the respect it requires.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
ChemicalBook. (2024, April 10). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Ministry for the Environment, New Zealand. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]. Retrieved from [Link]
Sources
- 1. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol](4162-45-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | 4162-45-2 [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
